molecular formula C15H21NO6 B043455 Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 13343-62-9

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B043455
CAS No.: 13343-62-9
M. Wt: 311.33 g/mol
InChI Key: SKOZFDIGKDPQBO-RYPNDVFKSA-N
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Description

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chemically defined and protected monosaccharide derivative that serves as a critical intermediate and biochemical tool in glycobiology research. This compound is primarily valued as a key building block in the sophisticated chemical and chemoenzymatic synthesis of complex oligosaccharides, glycopeptides, and glycoconjugates. Its structure features a benzyl group at the anomeric center, which acts as a versatile protecting group that can be selectively removed under mild hydrogenation conditions, and a 2-acetamido group, which is characteristic of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in biologically essential structures like N-linked glycans and chitin. Researchers utilize this glycoside to study glycosyltransferase and glycosidase enzyme specificity, mechanism, and inhibition. It is particularly relevant for investigating the biosynthesis of bacterial cell wall components and for preparing defined glycan arrays to probe protein-carbohydrate interactions, such as those involving lectins and antibodies, which are pivotal in immunology, vaccine development, and diagnostic assay design. By providing a stable, well-characterized precursor, this compound enables the precise construction of glycan structures to decipher their role in cell signaling, pathogen recognition, and disease pathogenesis.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZFDIGKDPQBO-RYPNDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928117
Record name Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
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Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-62-9
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside
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Record name Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
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Record name Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Foundational & Exploratory

Synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, a crucial building block in the development of various carbohydrate-based therapeutics and biological probes. This document details established chemical and enzymatic synthesis protocols, presents quantitative data in a comparative format, and includes visual diagrams of reaction pathways and experimental workflows to facilitate understanding and replication.

Chemical Synthesis Approaches

The chemical synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside predominantly relies on the glycosylation of benzyl alcohol with a suitable N-acetylglucosamine donor. The Koenigs-Knorr reaction and its modifications are the most classic and widely employed methods. These reactions involve the use of a glycosyl halide donor, typically activated by a heavy metal salt promoter.

A common starting material for these syntheses is N-acetylglucosamine. One documented method involves the direct reaction of N-acetylglucosamine with benzyl alcohol in the presence of a strong acid catalyst.[1]

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] In the context of synthesizing Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, the reaction typically involves an acetylated glycosyl halide of N-acetylglucosamine and benzyl alcohol. The presence of a participating group, such as the acetamido group at C-2, can influence the stereochemical outcome of the glycosylation.[2] Promoters such as silver carbonate or mercuric cyanide are traditionally used.[2][3]

Modifications and Alternative Promoters

Over the years, various modifications to the Koenigs-Knorr reaction have been developed to improve yields, stereoselectivity, and reduce the toxicity of the promoters. Alternative promoters include various heavy metal salts like mercuric bromide/mercuric oxide and silver triflate.[2] The use of rare earth metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and scandium(III) triflate (Sc(OTf)₃), has also been explored for the synthesis of GalNAc glycosides, which can offer high stereoselectivity for α- and β-anomers respectively.[4][5]

Enzymatic Synthesis

An alternative to chemical synthesis is the use of enzymes, which offers high regio- and stereoselectivity under mild reaction conditions. Transglycosylation reactions using α-l-fucosidases, for example, have been employed to synthesize fucosyldisaccharides, demonstrating the potential of enzymatic approaches in forming specific glycosidic linkages.[6] While not directly for the title compound, this highlights the feasibility of enzymatic methods. β-glucosidases have also been utilized for the synthesis of β-D-glucopyranosides.[7][8] A chemo-enzymatic approach has been described for the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, where an anomeric mixture is first synthesized chemically, followed by selective enzymatic hydrolysis of the β-anomer.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols for Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside and related glycosides.

Table 1: Chemical Synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-AcetylglucosamineBenzyl alcohol, Concentrated HCl-90371[1]

Detailed Experimental Protocols

Protocol 1: Direct Acid-Catalyzed Glycosylation of N-Acetylglucosamine

This protocol is based on the method described by Ali, M. et al. (2014).[1]

Materials:

  • N-Acetylglucosamine

  • Benzyl alcohol

  • Concentrated Hydrochloric Acid

  • Diethyl ether (Et₂O)

  • Hexanes

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-acetylglucosamine (6.00 g, 27.1 mmol) in benzyl alcohol (50 mL).

  • Add concentrated HCl (2.9 mL) to the mixture.

  • Heat the reaction mixture to 90°C for 3 hours.

  • Cool the mixture to room temperature.

  • Pour the cooled mixture into 500 mL of diethyl ether and store overnight at -20°C.

  • Filter the resulting precipitate and rinse with diethyl ether and hexanes to yield the crude product.

  • Purify the crude material by silica gel chromatography using a solvent gradient of 8% to 15% methanol in dichloromethane to afford pure Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (5.98 g, 71% yield) as a white foam.[1]

  • Confirm the identity of the product by comparing its ¹H NMR spectrum with literature values.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway reactant reactant product product reagent reagent A N-Acetylglucosamine R2 Conc. HCl 90°C, 3h A->R2 B Benzyl Alcohol B->R2 C Benzyl 2-acetamido-2-deoxy- α-D-glucopyranoside R1 + R2->C

Caption: Chemical synthesis pathway of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.

Experimental_Workflow start_end start_end process process purification purification analysis analysis start Start step1 Dissolve N-Acetylglucosamine in Benzyl Alcohol start->step1 step2 Add Conc. HCl step1->step2 step3 Heat at 90°C for 3h step2->step3 step4 Cool to Room Temperature step3->step4 step5 Precipitate in Diethyl Ether step4->step5 step6 Filter and Wash Precipitate step5->step6 step7 Silica Gel Chromatography step6->step7 step8 ¹H NMR Analysis step7->step8 end End step8->end Synthesis_Strategies main_topic main_topic strategy strategy method method A Synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside B Chemical Synthesis A->B C Enzymatic Synthesis A->C D Koenigs-Knorr Reaction B->D E Acid-Catalyzed Glycosylation B->E F Transglycosylation C->F G Chemo-enzymatic C->G

References

An In-depth Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological context of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This compound and its derivatives are pivotal in the field of glycobiology, serving as building blocks for the synthesis of complex oligosaccharides and as tools to study biological processes involving protein glycosylation.

Core Physical and Chemical Properties

This compound is a white, crystalline solid. Its core structure consists of an N-acetylglucosamine (GlcNAc) unit glycosidically linked to a benzyl group at the anomeric carbon in an alpha configuration. This benzyl group serves as a useful protecting group in chemical synthesis, which can be removed under specific conditions. The quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 13343-62-9
Molecular Formula C₁₅H₂₁NO₆
Molecular Weight 311.33 g/mol [1]
Appearance White Powder[2]
Melting Point 183-185 °C[1]
Boiling Point 594.9 °C at 760 mmHg[1]
Density 1.34 g/cm³[1]
Flash Point 313.6 °C[1]
pKa (Predicted) 12.98 ± 0.70[2]
Storage Temperature -20 °C[2]

Experimental Protocols

The methodologies outlined below describe the synthesis and characterization of this compound. Given its common use as a synthetic intermediate, the synthesis of a key protected precursor is also detailed.

Synthesis

A common synthetic route to this compound involves the preparation of a protected intermediate, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, followed by deprotection.

2.1.1. Synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

This procedure is adapted from established methods for the protection of carbohydrate diols.[3]

  • Materials: this compound, N,N-dimethylformamide (DMF), benzaldehyde dimethyl acetal, and p-toluenesulfonic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add benzaldehyde dimethyl acetal (3 equivalents) to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid (0.4 equivalents).

    • Stir the reaction mixture at room temperature for approximately 3 hours.

    • Remove the DMF under reduced pressure.

    • Suspend the resulting white residue in a saturated sodium bicarbonate solution.

    • Filter the solid product and wash it with a mixture of hexanes, ethyl acetate, and dichloromethane.

    • Dry the product under vacuum to yield Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside.

2.1.2. Deprotection to Yield this compound

The removal of the benzylidene protecting group can be achieved by acidic hydrolysis.

  • Materials: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, aqueous acetic acid.

  • Procedure:

    • Suspend the benzylidene-protected compound in hot (around 80 °C) 80% aqueous acetic acid.

    • Stir the mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid and water.

    • The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (H-1) as a doublet around 4.9 ppm with a small coupling constant (J ≈ 3.5 Hz), indicative of the alpha configuration. The protons of the benzyl group would appear in the aromatic region (7.3-7.5 ppm). The acetyl group's methyl protons would be a singlet around 1.8 ppm. The remaining sugar ring protons would be observed in the region of 3.5-4.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the anomeric carbon (C-1) around 95-100 ppm. The carbons of the benzyl group would be in the aromatic region (127-137 ppm), and the methyl carbon of the acetyl group would be around 23 ppm. The remaining carbons of the glucopyranoside ring would appear between 50 and 80 ppm.

2.2.2. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic building block, its close analogue, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-GalNAc), is a well-studied inhibitor of mucin biosynthesis.[4] This inhibition has significant implications in cancer research and other diseases characterized by altered mucin expression.

3.1. Inhibition of Mucin Biosynthesis

Mucins are heavily glycosylated proteins that form a protective barrier on epithelial surfaces. Their biosynthesis is a complex process that begins with the O-glycosylation of serine and threonine residues in the protein backbone.[2][5] The initial step is the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the polypeptide chain.

Benzyl-α-GalNAc acts as a competitive inhibitor in this pathway.[6] It mimics the initial GalNAc-serine/threonine structure and can act as a substrate for subsequent glycosyltransferases, leading to the synthesis of soluble oligosaccharides that are secreted from the cell instead of being attached to the mucin protein. This effectively truncates the O-glycan chains on mucins, altering their structure and function.[7]

Mucin_Biosynthesis_Inhibition UDP_GalNAc UDP-GalNAc ppGalNAcT ppGalNAcT UDP_GalNAc->ppGalNAcT Donor Substrate Polypeptide Mucin Polypeptide (Ser/Thr) Polypeptide->ppGalNAcT Acceptor Substrate Tn_Antigen Tn Antigen (GalNAc-Ser/Thr) ppGalNAcT->Tn_Antigen Catalyzes Core_Glycans Core Glycan Elongation Tn_Antigen->Core_Glycans Further Glycosylation Mature_Mucin Mature Mucin Core_Glycans->Mature_Mucin Soluble_Oligosaccharides Soluble Oligosaccharides Core_Glycans->Soluble_Oligosaccharides Secreted Benzyl_GalNAc Benzyl-α-GalNAc (Inhibitor) Benzyl_GalNAc->Core_Glycans Competitive Substrate

Figure 1: Simplified pathway of mucin biosynthesis and its inhibition.

3.2. Experimental Workflow for Assessing O-Glycosylation Inhibition

The inhibitory effect of compounds like Benzyl-α-GalNAc on mucin glycosylation can be assessed in cell culture, for instance, using a colon cancer cell line that produces mucin.[7]

O_Glycosylation_Inhibition_Assay start Start cell_culture Culture Mucin-Producing Cells (e.g., LS174T) start->cell_culture treatment Treat cells with Benzyl-α-GalNAc (various concentrations) cell_culture->treatment labeling Label with [³H]glucosamine treatment->labeling incubation Incubate for 24-48 hours labeling->incubation separation Separate Cells and Medium incubation->separation analysis_medium Analyze Medium for Secreted Oligosaccharides (e.g., Chromatography) separation->analysis_medium analysis_cells Analyze Cell Lysate for Glycosylated Mucin (e.g., SDS-PAGE) separation->analysis_cells end End analysis_medium->end analysis_cells->end

Figure 2: Workflow for O-glycosylation inhibition assay.

Conclusion

This compound is a valuable compound for chemical glycobiology. Its well-defined physical and chemical properties, along with established synthetic routes for its protected forms, make it a reliable building block for the synthesis of complex carbohydrates. Furthermore, the biological activity of its analogues as inhibitors of crucial pathways like mucin biosynthesis highlights the importance of such molecules in advancing our understanding of disease and in the development of novel therapeutic strategies. This guide provides a foundational resource for researchers working with this and related glycosides.

References

Unveiling the Structure of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates. This document details the synthetic protocol, purification methods, and the analytical data essential for its structural confirmation, presented in a clear and accessible format for researchers in the field.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₂₁NO₆
Molecular Weight 311.33 g/mol
Appearance White Powder
Storage Temperature -20°C

Synthesis and Purification

The synthesis of this compound is typically achieved through a Fischer glycosylation reaction. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

  • N-acetyl-D-glucosamine

  • Benzyl alcohol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Methanol

  • Dichloromethane

Procedure:

  • N-acetyl-D-glucosamine is dissolved in benzyl alcohol.

  • Concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated (e.g., to 90°C) for a specified period (e.g., 3 hours).

  • After cooling to room temperature, the reaction mixture is poured into diethyl ether and stored at a low temperature (e.g., -20°C) overnight to facilitate precipitation.

  • The resulting precipitate is collected by filtration and washed with diethyl ether and hexanes.

  • The crude product is then purified by silica gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start N-acetyl-D-glucosamine + Benzyl Alcohol reagents Conc. HCl start->reagents 1. reaction Heating (e.g., 90°C, 3h) reagents->reaction 2. precipitation Precipitation in Diethyl Ether reaction->precipitation 3. filtration Filtration precipitation->filtration 4. purification Silica Gel Chromatography filtration->purification 5. product Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside purification->product 6.

Figure 1: Synthetic workflow for this compound.

Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure, including the stereochemistry of the anomeric carbon. While specific spectral data was not found in the immediate search results, the general approach to its analysis is well-established in carbohydrate chemistry.

Expected ¹H NMR Spectral Features:

  • Anomeric Proton (H-1): A characteristic doublet in the downfield region (typically δ 4.5-5.5 ppm). The coupling constant (J-value) for the H-1 proton is crucial for determining the anomeric configuration. For an α-anomer, a smaller J-value (around 3-4 Hz) is expected due to the axial-equatorial relationship with H-2.

  • Glucopyranose Ring Protons (H-2 to H-6): A complex series of multiplets in the region of δ 3.5-4.5 ppm.

  • Benzyl Group Protons: Aromatic protons will appear as multiplets in the δ 7.2-7.4 ppm region, and the benzylic methylene protons (OCH₂) will be visible as two doublets (due to diastereotopicity) typically between δ 4.5 and 5.0 ppm.

  • N-acetyl Group Protons: A singlet for the methyl group around δ 2.0 ppm and a doublet for the NH proton, which may be broad and its chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Anomeric Carbon (C-1): A signal in the downfield region (δ 95-105 ppm).

  • Glucopyranose Ring Carbons (C-2 to C-6): Signals typically found between δ 55 and 80 ppm. The C-2 carbon, attached to the nitrogen, will have a characteristic chemical shift.

  • Benzyl Group Carbons: A signal for the benzylic carbon (OCH₂) around δ 70 ppm and aromatic carbon signals between δ 127 and 140 ppm.

  • N-acetyl Group Carbons: A signal for the methyl carbon around δ 23 ppm and a carbonyl carbon signal around δ 170-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectral Data:

  • Molecular Ion Peak: An [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of 311.33 g/mol .

  • Fragmentation: Common fragmentation patterns for glycosides include the cleavage of the glycosidic bond, leading to the observation of fragment ions corresponding to the benzyl group and the glucopyranose ring.

G cluster_analysis Structural Analysis Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Primary Confirmation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Verification Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Workflow for the structural elucidation of the synthesized product.

Conclusion

The structural elucidation of this compound relies on a systematic approach involving controlled synthesis followed by rigorous purification and characterization using modern spectroscopic methods. The combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence for the assigned structure, ensuring the purity and identity of this important carbohydrate building block for its use in further synthetic applications. While a specific literature source for the complete raw spectral data was not identified in the conducted search, the established principles of carbohydrate analysis provide a robust framework for its characterization.

Unveiling the Role of CAS 3554-93-6 (Benzyl-α-GalNAc) in Glycobiology and Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and therapeutic potential of CAS number 3554-93-6, scientifically known as Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (commonly referred to as Benzyl-α-GalNAc). This compound has emerged as a critical tool in glycobiology research and holds promise for applications in drug development, particularly in the field of oncology.

Core Properties of Benzyl-α-GalNAc

Benzyl-α-GalNAc is a synthetic monosaccharide derivative that serves as a potent inhibitor of O-linked glycosylation, a fundamental post-translational modification of proteins. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 3554-93-6
IUPAC Name Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Synonyms Benzyl-α-N-acetylgalactosaminide, GalNAc-α-O-benzyl
Molecular Formula C₁₅H₂₁NO₆
Molecular Weight 311.33 g/mol
Appearance White to off-white crystalline solid
Melting Point 204-208 °C
Solubility Soluble in methanol (10 mg/mL), DMF (10 mg/mL), and DMSO (1 mg/mL). Limited solubility in water.
Storage Temperature -20°C

Mechanism of Action: Inhibition of O-Glycosylation

The primary biological function of Benzyl-α-GalNAc is its ability to competitively inhibit the elongation of O-linked glycans. O-linked glycosylation is initiated by the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a polypeptide chain, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).

Benzyl-α-GalNAc acts as a decoy substrate for the enzymes involved in the subsequent elongation of the O-glycan chain. By competing with the natural glycoprotein acceptors, it effectively truncates the biosynthesis of complex O-glycans, leading to an accumulation of shorter, immature glycan structures, such as the Tn antigen (GalNAcα-Ser/Thr) and the T antigen (Galβ1-3GalNAcα-Ser/Thr), on the cell surface.

O_Glycosylation_Inhibition cluster_golgi Golgi Apparatus cluster_inhibition Inhibition by Benzyl-α-GalNAc UDP_GalNAc UDP-GalNAc ppGalNAcT ppGalNAc-T UDP_GalNAc->ppGalNAcT Polypeptide Polypeptide Chain (Ser/Thr) Polypeptide->ppGalNAcT Tn_Antigen Tn Antigen (GalNAc-Ser/Thr) ppGalNAcT->Tn_Antigen Initiation Core1_Synthase Core 1 β1,3-GalT Tn_Antigen->Core1_Synthase T_Antigen T Antigen (Core 1 O-glycan) Core1_Synthase->T_Antigen Elongation Benzyl_Oligosaccharides Secreted Benzyl-Oligosaccharides Core1_Synthase->Benzyl_Oligosaccharides Elongation Further Elongation & Terminal Modifications (e.g., Sialylation) T_Antigen->Elongation Mature_Glycoprotein Mature Glycoprotein Elongation->Mature_Glycoprotein Benzyl_GalNAc Benzyl-α-GalNAc Benzyl_GalNAc->Core1_Synthase Competitive Substrate

Mechanism of O-Glycosylation Inhibition by Benzyl-α-GalNAc.

Applications in Research and Drug Development

The ability of Benzyl-α-GalNAc to modulate O-glycosylation has made it an invaluable tool in various research areas, particularly in cancer biology. Aberrant glycosylation is a hallmark of cancer, and the expression of truncated O-glycans, such as the Tn and sialyl-Tn antigens, is often associated with tumor progression and metastasis.

Studies in Cancer Research
  • Modulation of Mucin Glycosylation: Mucins, heavily O-glycosylated proteins, are often overexpressed in cancer and play a role in tumorigenesis. Benzyl-α-GalNAc has been extensively used to study the impact of mucin glycosylation on cancer cell properties. For instance, treatment of colon and gastric cancer cell lines with Benzyl-α-GalNAc leads to a decrease in the expression of peripheral carbohydrate antigens like sialyl Lewis a and sialyl Lewis x, which are involved in cell adhesion and metastasis, and a corresponding increase in the expression of core region antigens like the T and Tn antigens.[1][2][3]

  • Enhancement of Chemotherapy: Studies have shown that inhibition of O-glycosylation by Benzyl-α-GalNAc can enhance the cytotoxic effects of chemotherapeutic agents. For example, it has been demonstrated to increase the sensitivity of pancreatic cancer cells to 5-fluorouracil.[4]

  • Impact on Metastatic Potential: The alteration of cell surface glycans by Benzyl-α-GalNAc can influence the metastatic potential of cancer cells. In some models, such as B16BL6 melanoma cells, treatment with Benzyl-α-GalNAc has been shown to enhance experimental metastatic ability, suggesting that specific unsialylated O-glycans may be involved in the metastatic process.[5]

Investigation of Cellular Signaling

Glycosylation plays a crucial role in regulating the function of cell surface receptors and signaling molecules. While direct, detailed mechanistic links between Benzyl-α-GalNAc and specific signaling pathways are still under investigation, it is known that the glycosylation status of key receptors can impact their activity.

  • Notch Signaling: The Notch signaling pathway, critical in development and cancer, is regulated by O-glycosylation of its receptors. Alterations in these glycans can affect ligand binding and subsequent signal transduction.[6]

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) is a glycoprotein whose signaling is influenced by its glycosylation status. Changes in EGFR glycosylation can affect receptor dimerization, ligand binding, and downstream signaling cascades.[7]

Experimental Protocols

The following provides a general framework for in vitro experiments using Benzyl-α-GalNAc. Researchers should optimize these protocols for their specific cell lines and experimental questions.

Cell Culture Treatment
  • Preparation of Stock Solution: Prepare a stock solution of Benzyl-α-GalNAc in a suitable solvent such as DMSO or methanol. A common stock concentration is 100 mM.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treatment: Dilute the Benzyl-α-GalNAc stock solution in fresh culture medium to the desired final concentration. A commonly used concentration for inhibiting O-glycosylation is 2 mM.[2][3] For studies investigating its role as a primer for glycan analysis, lower concentrations may be used.

  • Incubation: Incubate the cells with the Benzyl-α-GalNAc-containing medium for the desired period, typically ranging from 24 to 72 hours.

  • Analysis: Following incubation, cells and conditioned media can be harvested for various downstream analyses, such as western blotting, lectin blotting, mass spectrometry, or cell-based assays.

Experimental_Workflow start Start prepare_stock Prepare Benzyl-α-GalNAc Stock Solution start->prepare_stock seed_cells Seed Cells in Culture Plates prepare_stock->seed_cells treat_cells Treat Cells with Benzyl-α-GalNAc (e.g., 2 mM) seed_cells->treat_cells incubate Incubate for Desired Duration (24-72h) treat_cells->incubate harvest Harvest Cells and Conditioned Medium incubate->harvest analysis Downstream Analysis harvest->analysis end End analysis->end

General Experimental Workflow for Cell Treatment.
Analysis of Glycosylation Changes

  • Lectin Blotting: To detect changes in specific glycan structures, proteins from cell lysates or conditioned media can be separated by SDS-PAGE, transferred to a membrane, and probed with lectins that recognize specific carbohydrate epitopes (e.g., Peanut Agglutinin (PNA) for the T antigen, Vicia Villosa Agglutinin (VVA) for the Tn antigen).[1][3]

  • Mass Spectrometry: For a detailed structural analysis of O-glycans, mass spectrometry is the method of choice. O-glycans can be released from glycoproteins and analyzed by techniques such as MALDI-TOF or LC-MS to identify and quantify the different glycan structures present.

Synthesis and Characterization

Benzyl-α-GalNAc can be synthesized through various chemical routes. A common method involves the glycosylation of benzyl alcohol with a protected GalNAc donor, followed by deprotection steps.

A general synthetic approach involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside with an appropriate glycosyl donor.[2] The structure and purity of the final product are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Note: Detailed, step-by-step synthesis protocols can be found in the chemical literature and should be performed by trained chemists in a suitable laboratory setting.

Conclusion

Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (CAS 3554-93-6) is a powerful tool for studying the complex world of O-linked glycosylation. Its ability to competitively inhibit glycan elongation provides a means to investigate the functional roles of specific glycan structures in a variety of biological processes, from protein trafficking to cell signaling and cancer progression. As our understanding of the glycome's role in health and disease continues to expand, the utility of Benzyl-α-GalNAc as a research tool and a potential lead for therapeutic development is likely to grow. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this important molecule.

References

The Biochemical Actions of Benzyl N-acetyl-alpha-D-galactosaminide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-acetyl-alpha-D-galactosaminide (BGN), a synthetic monosaccharide derivative, serves as a important tool in glycobiology and cancer research. This technical guide provides an in-depth overview of the core biochemical actions of BGN, focusing on its role as a potent inhibitor of O-linked glycosylation. The guide details its mechanism of action, its impact on cellular signaling pathways, and its effects on cancer cell pathophysiology. Furthermore, it includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to facilitate further research and drug development efforts.

Introduction

O-linked glycosylation is a critical post-translational modification that plays a fundamental role in a myriad of biological processes, including protein folding, stability, cell-cell recognition, and signaling. This process is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins, a reaction catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). Subsequent elongation of this initial GalNAc residue by various glycosyltransferases leads to the formation of complex O-glycan structures.

Aberrant O-glycosylation is a hallmark of various diseases, most notably cancer, where it is associated with tumor progression, metastasis, and immune evasion. The ability to modulate O-glycosylation pathways is therefore of significant interest for both basic research and therapeutic development. Benzyl N-acetyl-alpha-D-galactosaminide (BGN) has emerged as a key chemical probe for studying and manipulating O-glycosylation. By acting as a competitive inhibitor, BGN provides a means to dissect the functional roles of O-glycans and to explore the therapeutic potential of targeting this pathway.

Mechanism of Action: Inhibition of O-Glycan Elongation

The primary biochemical action of BGN is the competitive inhibition of O-glycan chain elongation. BGN, being an analogue of the initial GalNAc-Ser/Thr structure, can enter cells and act as a substrate for galactosyltransferases. Specifically, it competes with the nascent O-glycan chains for enzymes such as β1,3-galactosyltransferase. This competition leads to the premature termination of O-glycan synthesis.

The consequences of this inhibition are twofold:

  • Accumulation of Truncated O-Glycans: The inhibition of elongation leads to the accumulation of the simple core 1 O-glycan structure, GalNAcα1-O-Ser/Thr, also known as the Tn antigen.

  • Reduction of Complex Sialylated Structures: The synthesis of more complex, branched, and sialylated O-glycans, such as sialyl Lewis A (sLea) and sialyl Lewis X (sLex), is significantly reduced. These structures are crucial ligands for selectins, a family of cell adhesion molecules involved in inflammation and cancer metastasis.

Quantitative Data on the Effects of Benzyl N-acetyl-alpha-D-galactosaminide

ParameterCell Line(s)BGN ConcentrationObserved EffectReference(s)
Inhibition of Mucin Synthesis HM7, LS174T2 mMInhibition of [3H]glucosamine incorporation into mucins.
Alteration of Cell Surface Antigens HM72 mMIncreased expression of Tn and T antigens; Decreased expression of sialyl Lea and sialyl Lex.
Cell Adhesion HM72 mMDecreased binding to E-selectin.
Cell Invasion Suit-25 mMSignificant decrease in invasive ability.

Impact on Cellular Pathways and Phenotypes

The inhibition of O-glycosylation by BGN triggers a cascade of downstream effects, impacting cellular signaling and leading to distinct phenotypic changes.

Disruption of Mucin O-Glycosylation Pathway

BGN directly interferes with the mucin O-glycosylation pathway in the Golgi apparatus. By competing for galactosyltransferases, it prevents the extension of the core 1 structure, leading to the expression of truncated O-glycans on mucins and other O-glycosylated proteins.

O_Glycosylation_Pathway cluster_golgi Golgi Apparatus UDP_GalNAc UDP-GalNAc Tn_Antigen Tn Antigen (GalNAc-Ser/Thr) UDP_GalNAc->Tn_Antigen ppGalNAcT Protein Protein (Ser/Thr) Protein->Tn_Antigen ppGalNAcT ppGalNAc-T Core1 Core 1 O-Glycan (T Antigen) Tn_Antigen->Core1 C1GALT1 BGN BGN C1GALT1 Core 1 β1,3-GalT (C1GALT1) BGN->C1GALT1 Competitive Inhibition Elongation Further Elongation & Sialylation (e.g., sLex) Core1->Elongation

BGN inhibits O-glycan elongation in the Golgi.
Perturbation of the Endocytic Pathway and Induction of a Lysosomal Storage Disease-like Phenotype

Prolonged exposure to BGN has been shown to induce a cellular phenotype reminiscent of lysosomal storage diseases. This is attributed to the disruption of the endocytic pathway. While the precise molecular mechanism is still under investigation, it is hypothesized that the accumulation of BGN metabolites within the endo-lysosomal system impairs the normal trafficking and degradation of cellular components. This leads to the accumulation of glycoproteins in late endosomes and lysosomes.

Endocytic_Pathway_Disruption Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling Recycling to Plasma Membrane Early_Endosome->Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion BGN_Metabolites BGN Metabolites BGN_Metabolites->Late_Endosome Accumulation & Disruption BGN_Metabolites->Lysosome Accumulation & Disruption

BGN metabolites disrupt the endocytic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical actions of BGN.

Cell Culture and BGN Treatment
  • Cell Lines: Human colon cancer cell lines (e.g., HM7, LS174T) or other cell lines of interest.

  • Culture Medium: Recommended medium for the specific cell line, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • BGN Stock Solution: Prepare a stock solution of BGN (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or culture medium. Filter-sterilize the solution.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach a desired confluency (typically 50-70%).

    • Remove the culture medium and replace it with fresh medium containing the desired final concentration of BGN (typically 1-5 mM).

    • Incubate the cells for the desired period (e.g., 24-72 hours). A vehicle control (medium with PBS or the solvent used for the BGN stock) should be included in parallel.

Analysis of Cell Surface Glycans by Lectin Staining

This protocol describes the detection of the Tn antigen using a specific lectin, such as Vicia Villosa Lectin (VVL) or Helix Pomatia Agglutinin (HPA).

  • Cell Preparation:

    • After BGN treatment, wash the cells twice with cold PBS.

    • For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution. For immunofluorescence microscopy, cells can be grown on coverslips.

  • Lectin Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

    • Incubate the cells with a fluorescently labeled lectin (e.g., FITC-VVL) at a predetermined optimal concentration in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity.

    • Immunofluorescence Microscopy: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope.

E-selectin Binding Assay

This assay measures the adhesion of BGN-treated cells to E-selectin, a key interaction in cancer metastasis.

  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant human E-selectin/CD62E protein (e.g., 5 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Cell Labeling and Adhesion:

    • Treat cells with BGN as described in section 5.1.

    • Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Resuspend the labeled cells in binding buffer (e.g., serum-free medium with 1 mM Ca2+/Mg2+).

    • Add a defined number of labeled cells (e.g., 5 x 104 cells/well) to the E-selectin-coated wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells with binding buffer to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Transwell Invasion Assay

This assay assesses the effect of BGN on the invasive capacity of cancer cells.

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a porous membrane (e.g., 8 µm pore size).

    • Coat the upper surface of the membrane with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. Allow the gel to solidify at 37°C.

  • Cell Seeding and Invasion:

    • Treat cells with BGN as described in section 5.1.

    • Harvest the cells and resuspend them in serum-free medium.

    • Seed a defined number of cells (e.g., 1 x 105 cells) into the upper chamber of the coated Transwell inserts.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.

  • Quantification of Invasion:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the invading cells with a staining solution (e.g., crystal violet).

    • Elute the stain and measure the absorbance using a spectrophotometer, or count the number of stained cells in several microscopic fields.

Conclusion

Benzyl N-acetyl-alpha-D-galactosaminide is an invaluable tool for the study of O-linked glycosylation and its role in health and disease. Its ability to competitively inhibit O-glycan elongation provides a powerful means to investigate the functional consequences of altered glycosylation. The well-documented effects of BGN on cancer cell adhesion and invasion, coupled with its induction of a lysosomal storage disease-like phenotype, highlight the intricate roles of O-glycans in maintaining cellular homeostasis. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of O-glycosylation and to explore novel therapeutic strategies targeting this fundamental biological process. Further research is warranted to elucidate the precise molecular mechanisms underlying BGN-induced endocytic pathway disruption and to identify specific enzyme inhibitors with therapeutic potential.

A Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a pivotal building block in modern carbohydrate chemistry. The document delves into the historical context of its synthesis, rooted in the foundational principles of glycosylation chemistry. Detailed experimental protocols for its preparation are presented, alongside tabulated quantitative data for clarity and reproducibility. Furthermore, this guide explores the applications of this versatile glycoside as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are crucial for advancements in drug development and glycobiology research.

Introduction

This compound is a synthetic monosaccharide derivative that serves as a fundamental precursor in the assembly of complex glycans. Its structure, featuring a benzyl group at the anomeric position of N-acetylglucosamine (GlcNAc), offers a stable yet readily cleavable protecting group, making it an invaluable tool for synthetic carbohydrate chemists. The alpha-anomeric configuration is crucial for the construction of biologically relevant oligosaccharides. This guide will provide an in-depth exploration of its discovery, synthesis, and applications.

Discovery and History

The synthesis of specific glycosides like this compound is deeply intertwined with the historical development of methods for forming glycosidic bonds. While a singular "discovery" paper for this exact molecule is not readily identifiable in early literature, its synthesis is a direct application of well-established glycosylation principles.

The early 20th century saw the pioneering work of chemists like Wilhelm Koenigs and Edward Knorr, who developed the famed Koenigs-Knorr reaction in 1901.[1][2] This reaction, originally using acetylated glycosyl halides and silver salts, laid the groundwork for stereoselective glycoside synthesis.[1][2] The synthesis of N-acetylglucosamine glycosides, however, presented unique challenges due to the nature of the 2-acetamido group.

Later advancements by figures such as Richard Kuhn , a Nobel laureate recognized for his work on carotenoids and vitamins, significantly contributed to the understanding of carbohydrate chemistry.[3][4] His research in the 1930s and beyond expanded the toolbox for synthesizing complex carbohydrates.[3][4] The development of various activators and protecting group strategies throughout the mid-20th century enabled chemists to control the stereochemical outcome of glycosylation reactions, paving the way for the reliable synthesis of alpha-glycosides like the title compound.

Modern synthetic methods often employ a direct acid-catalyzed glycosylation of N-acetylglucosamine with benzyl alcohol, a testament to the refinement of these historical techniques into more efficient and straightforward procedures.

Synthetic Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the direct Fischer-type glycosylation of N-acetylglucosamine with benzyl alcohol in the presence of an acid catalyst.

Fischer Glycosylation Method

This method is valued for its operational simplicity and good yield of the desired alpha-anomer.

Experimental Protocol:

  • Reaction Setup: N-Acetylglucosamine (GlcNAc) is dissolved in a minimal amount of benzyl alcohol.

  • Catalyst Addition: A strong acid, such as concentrated hydrochloric acid or a Lewis acid like boron trifluoride etherate, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated, typically to around 90°C, for several hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is precipitated by the addition of an ether such as diethyl ether. The crude product is then collected by filtration and purified by silica gel chromatography to yield the pure this compound.[5]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification GlcNAc N-Acetylglucosamine ReactionVessel Heating at 90°C GlcNAc->ReactionVessel BnOH Benzyl Alcohol BnOH->ReactionVessel Catalyst Acid Catalyst (e.g., HCl) Catalyst->ReactionVessel Precipitation Precipitation with Diethyl Ether ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Chromatography Silica Gel Chromatography Filtration->Chromatography Product Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside Chromatography->Product

Synthetic workflow for this compound.
Quantitative Data

The following table summarizes typical quantitative data for the Fischer glycosylation synthesis of this compound.

ParameterValueReference
Starting MaterialN-Acetylglucosamine (GlcNAc)[5]
ReagentBenzyl Alcohol[5]
CatalystConcentrated HCl[5]
Reaction Temperature90°C[5]
Reaction Time3 hours[5]
Yield71%[5]
Physical StateWhite foam[5]

Applications in Research and Development

This compound is not primarily known for its direct biological activity in signaling pathways. Instead, its significance lies in its role as a versatile synthetic intermediate or building block for the construction of complex oligosaccharides and glycoconjugates with important biological functions.

Precursor for Oligosaccharide Synthesis

The benzyl group at the anomeric position serves as a stable protecting group that can be selectively removed by hydrogenolysis. This allows for the elongation of the glycan chain at this position. The free hydroxyl groups at other positions can be selectively protected or functionalized to serve as glycosyl acceptors for the synthesis of disaccharides and larger oligosaccharides. For example, it has been used as a starting material for the synthesis of fragments of mucins and other complex glycans.[2][6]

The diagram below illustrates the role of this compound as a building block in a hypothetical oligosaccharide synthesis.

G cluster_modification Selective Protection cluster_glycosylation Glycosylation cluster_deprotection Deprotection Start Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside Protection Protection of 4- and 6-OH groups (e.g., with a benzylidene acetal) Start->Protection Glycosylation Glycosylation of the 3-OH group with a glycosyl donor Protection->Glycosylation Deprotection Removal of protecting groups Glycosylation->Deprotection FinalProduct Disaccharide Deprotection->FinalProduct

Role as a building block in oligosaccharide synthesis.
Distinction from Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN)

It is crucial to distinguish the title compound from its C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN). BAGN is a well-known inhibitor of O-linked glycosylation and has been extensively studied for its effects on various biological processes, including mucin synthesis and HIV replication. While structurally similar, the glucopyranoside derivative does not exhibit the same biological activities and is primarily utilized in a synthetic context.

Conclusion

This compound is a cornerstone molecule in the field of synthetic carbohydrate chemistry. Its historical roots in the fundamental principles of glycosylation have led to the development of efficient and reliable synthetic protocols. While not a direct modulator of signaling pathways, its role as a key building block enables the synthesis of complex glycans that are integral to understanding and manipulating biological processes. This technical guide provides researchers and drug development professionals with a comprehensive understanding of this important compound, from its historical context to its practical application in the laboratory.

References

The Role of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in Glycobiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound specified in the query is Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Benzyl-α-GlcNAc). However, the vast majority of scientific literature on the inhibition of mucin-type O-glycosylation refers to its C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-GalNAc) . This document will focus on the well-documented activities of Benzyl-α-GalNAc as a pivotal tool in glycobiology research. While Benzyl-α-GlcNAc is a related biochemical reagent, its role as a specific inhibitor of O-glycosylation is not well-established in the literature[1][2]. Benzyl-α-GalNAc serves as a competitive inhibitor and a decoy substrate in the biosynthesis of O-linked glycans, making it an invaluable resource for researchers, scientists, and drug development professionals[3][4][5].

Core Concepts and Mechanism of Action

Mucin-type O-glycosylation is a fundamental post-translational modification where N-acetylgalactosamine (GalNAc) is attached to the hydroxyl group of serine or threonine residues of a protein[6]. This initial step is followed by the sequential addition of other monosaccharides to form complex glycan structures. These O-glycans play crucial roles in protein stability, cell-cell recognition, and signaling.

Benzyl-α-GalNAc functions as a potent inhibitor of O-glycan elongation. Its mechanism of action is twofold:

  • Competitive Inhibition: It acts as a competitive substrate for galactosyltransferases, enzymes responsible for adding galactose residues to the initial GalNAc-Ser/Thr core[7]. By competing with the natural glycoprotein substrates, it hinders the extension of O-glycan chains.

  • Decoy Substrate: Once inside the cell, Benzyl-α-GalNAc can be glycosylated by various glycosyltransferases, forming benzyl-oligosaccharides that are then secreted from the cell[8][9]. This process diverts the glycosylation machinery and its substrates away from the natural protein acceptors.

The primary consequence of Benzyl-α-GalNAc treatment is the truncation of O-glycan chains, leading to an accumulation of immature, shorter glycans on glycoproteins, such as the Tn antigen (GalNAcα1-Ser/Thr) and the T antigen (Galβ1-3GalNAc)[9][10].

Quantitative Data on the Effects of Benzyl-α-GalNAc

The following tables summarize quantitative data from various studies on the effects of Benzyl-α-GalNAc on different cell lines and processes.

Cell LineConcentrationDuration of TreatmentObserved EffectReference
KATO III (Gastric Cancer)2 mMNot specified82% inhibition of [3H]glucosamine labeling of mucins.[8]
Caco-2 (Colon Cancer)2 mMNot specified70% inhibition of [3H]glucosamine labeling of mucins.[8]
HM7 (Colon Cancer)2 mM2 daysInhibition of [3H]glucosamine-labeled mucin synthesis.[9][11]
SUIT-2 (Pancreatic Cancer)5 mM72 hoursInhibition of mucin O-glycosylation.[12][13]
LX-2 (Hepatic Stellate Cells)2, 4 mM48 hoursInhibition of cell proliferation and activation; decreased collagen expression.[12][13]
Capan-1 and HPAF-II (Pancreatic Cancer)0.4, 0.8 mg/mlNot specifiedEnhanced antiproliferative activity of 5-Fluorouracil.[14]
HT29-RevMTX10⁻⁶ (Mucus-secreting cells)0.5, 1, 2 mM20 daysDose-dependent effects on cell growth, density, and volume.[15][16][17]
PHA-blast target cells (HIV study)Not specifiedNot specified7.6-fold increase in the percentage of HIV-infected cells.[18][19]
ParameterValueContextReference
IC50 for glycosylated mucin production~1 mMHuman colon cancer cells[5]
Maximum inhibition of mucin production90% at 2 mMHuman colon cancer cells (24h treatment)[5]

Impact on Cellular Signaling Pathways

Aberrant O-glycosylation is a hallmark of many diseases, including cancer. By altering the glycan structures on cell surface receptors and signaling molecules, Benzyl-α-GalNAc can modulate key signaling pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in cell growth, differentiation, and apoptosis. The glycosylation of TGF-β receptors is essential for their proper function and signaling activity[8][11][20]. Inhibition of O-glycosylation can interfere with TGF-β receptor dimerization and subsequent downstream signaling, potentially affecting processes like the epithelial-to-mesenchymal transition (EMT)[21].

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGF-beta TGF-beta TGF-beta_Receptor_II TGF-beta_Receptor_II TGF-beta->TGF-beta_Receptor_II TGF-beta_Receptor_I TGF-beta_Receptor_I TGF-beta_Receptor_II->TGF-beta_Receptor_I Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF-beta_Receptor_I->SMAD2_3 Phosphorylation Benzyl_alpha_GalNAc Benzyl-α-GalNAc Benzyl_alpha_GalNAc->TGF-beta_Receptor_II Inhibits Glycosylation & Receptor Function pSMAD2_3 pSMAD2/3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Gene Transcription SMAD_Complex->Gene_Transcription Nuclear Translocation

TGF-β signaling pathway and the inhibitory effect of Benzyl-α-GalNAc.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, survival, and differentiation. Protein glycosylation is known to be important for proper MAPK signaling[3][22]. Dysregulation of glycosylation can lead to aberrant activation or inhibition of the pathway, contributing to diseases like cancer[12].

MAPK_ERK_signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Benzyl_alpha_GalNAc Benzyl-α-GalNAc Benzyl_alpha_GalNAc->Receptor_Tyrosine_Kinase Alters Glycosylation & Modulates Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival

MAPK/ERK signaling cascade and potential modulation by Benzyl-α-GalNAc.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling network that governs cell survival, growth, and metabolism. There is a complex interplay between O-GlcNAcylation and the PI3K/Akt/mTOR signaling pathway[1][4][5][23][24]. Alterations in glycosylation can impact the activity of key components in this pathway, influencing cellular processes.

PI3K_Akt_signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Benzyl_alpha_GalNAc Benzyl-α-GalNAc Benzyl_alpha_GalNAc->RTK Alters Glycosylation & Modulates Signaling PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival_Growth Cell Survival & Growth Downstream_Effectors->Cell_Survival_Growth

PI3K/Akt signaling pathway and its potential modulation by Benzyl-α-GalNAc.

Experimental Protocols

The following are generalized protocols for studying the effects of Benzyl-α-GalNAc on O-glycosylation in cell culture.

General Cell Culture Treatment

Objective: To inhibit O-glycosylation in a chosen cell line using Benzyl-α-GalNAc.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Benzyl-α-GalNAc (stock solution, e.g., 100 mM in DMSO or ethanol)

  • Vehicle control (e.g., DMSO or ethanol)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the treatment medium by diluting the Benzyl-α-GalNAc stock solution to the desired final concentration (e.g., 1-5 mM) in fresh complete medium. Prepare a vehicle control medium with the same concentration of the solvent.

  • Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • After incubation, harvest the cells and/or conditioned medium for downstream analysis.

Analysis of Glycosylation Changes by Lectin Blotting

Objective: To detect changes in specific glycan structures on glycoproteins after Benzyl-α-GalNAc treatment using lectin blotting.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Biotinylated lectins specific for certain glycan structures (e.g., Peanut Agglutinin (PNA) for T antigen, Vicia Villosa Agglutinin (VVA) for Tn antigen)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the biotinylated lectin of choice (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Experimental Workflow for O-Glycosylation Inhibition Study

experimental_workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment with Benzyl-α-GalNAc Cell_Culture->Treatment Harvest 3. Harvest Cells & Conditioned Medium Treatment->Harvest Analysis 4. Downstream Analysis Harvest->Analysis Lectin_Blotting Lectin Blotting Analysis->Lectin_Blotting Western_Blotting Western Blotting (Specific Glycoproteins) Analysis->Western_Blotting Mass_Spectrometry Mass Spectrometry (Glycan Profiling) Analysis->Mass_Spectrometry Cell_Based_Assays Cell-Based Assays (Proliferation, Migration, etc.) Analysis->Cell_Based_Assays

A typical experimental workflow for studying O-glycosylation inhibition.

Applications in Research and Drug Development

Benzyl-α-GalNAc is a cornerstone tool in glycobiology with diverse applications:

  • Functional Studies: By inhibiting O-glycosylation, researchers can elucidate the roles of O-glycans in various biological processes, including protein folding and stability, cell adhesion, and immune recognition[6][20].

  • Cancer Research: Given that altered glycosylation is a hallmark of cancer, Benzyl-α-GalNAc is used to study how these changes contribute to tumor progression, metastasis, and drug resistance[14][25]. It has been shown to enhance the efficacy of chemotherapeutic agents like 5-Fluorouracil[14].

  • Virology: O-glycosylation of viral and host cell proteins can be critical for viral replication and pathogenesis. Benzyl-α-GalNAc has been used to investigate the role of O-glycans in HIV infection[18][19].

  • Drug Development: While Benzyl-α-GalNAc itself has limited therapeutic potential due to the high concentrations required, it serves as a lead compound and a research tool for the development of more potent and specific inhibitors of glycosyltransferases[7].

References

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cornerstone in the synthesis of complex carbohydrates, serving as a versatile building block for the construction of oligosaccharides and glycoconjugates. The strategic placement of a benzyl group at the anomeric position provides robust protection during multi-step syntheses, while the N-acetylglucosamine core is a ubiquitous motif in biologically important glycans. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols for its use, and its application in the context of drug discovery, particularly through the study of O-glycosylation.

Core Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its derivatives are crucial for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound13343-62-9C₁₅H₂₁NO₆311.33183-185
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside13343-63-0C₂₂H₂₅NO₆399.44Not Available
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside3554-93-6C₁₅H₂₁NO₆311.33204-208

Table 2: ¹H NMR Spectroscopic Data for Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (600 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.51-7.33m-10H, Aromatic
5.82d8.41H, CONH
5.57s-1H, CHPh
4.93d3.51H, H-1
4.93d12.01H, CH₂Ph
4.74d12.01H, CH₂Ph
4.26-4.23m-2H, H-2, H-3
3.95-3.92m-1H, H-4
3.91-3.84m-1H, H-5
3.75t10.21H, H-6'
3.59t9.01H, H-6
1.82s-3H, CH₃
Synthetic Applications and Experimental Protocols

The strategic use of protecting groups is fundamental in oligosaccharide synthesis. This compound is often first converted to its 4,6-O-benzylidene acetal to mask the C-4 and C-6 hydroxyls, thereby directing glycosylation to the C-3 position.

Experimental Protocol 1: Synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside[1]

This protocol details the protection of the C-4 and C-6 hydroxyl groups of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid

  • Saturated aqueous sodium bicarbonate

  • Hexane

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.4 eq).

  • Stir the mixture at room temperature for 3 hours.

  • Remove the DMF by vacuum distillation.

  • Suspend the resulting white residue in saturated aqueous sodium bicarbonate.

  • Collect the solid by filtration and wash with a mixture of hexanes/ethyl acetate/dichloromethane (4:1:0.5).

  • Dry the product under vacuum. The expected yield is approximately 95%.

G GlcNAc Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside Reagents Benzaldehyde dimethyl acetal, p-Toluenesulfonic acid, DMF GlcNAc->Reagents ProtectedGlcNAc Benzyl 2-acetamido-4,6-O-benzylidene- 2-deoxy-alpha-D-glucopyranoside Reagents->ProtectedGlcNAc

Synthesis of the benzylidene-protected building block.
Experimental Protocol 2: Koenigs-Knorr Glycosylation using a Benzylidene-Protected Acceptor[2][3]

This protocol outlines a general procedure for the glycosylation of a protected this compound derivative with a glycosyl bromide donor, a classic example of the Koenigs-Knorr reaction.

Materials:

  • Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside (Acceptor)

  • 2,3,4-Tri-O-acetyl-alpha-D-fucopyranosyl bromide (Donor)

  • Mercuric cyanide (Promoter)

  • Nitromethane

  • Benzene

  • 60% Aqueous acetic acid

  • Amberlyst A-26 (OH⁻) anion-exchange resin

  • Methanol

Procedure:

  • Dissolve the acceptor and the glycosyl donor in a 1:1 mixture of nitromethane-benzene.

  • Add powdered mercuric cyanide to the solution.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction to isolate the protected disaccharide, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-beta-D-fucopyranosyl)-alpha-D-galactopyranoside.

  • To remove the benzylidene group, heat the protected disaccharide in 60% aqueous acetic acid.

  • Purify the resulting diol.

  • For deacetylation, treat the diol with Amberlyst A-26 (OH⁻) resin in methanol to yield the final disaccharide.

G cluster_0 Glycosylation cluster_1 Deprotection Acceptor Protected Acceptor (e.g., Benzylidene derivative) ProtectedDi Protected Disaccharide Acceptor->ProtectedDi Donor Glycosyl Donor (e.g., Glycosyl Bromide) Donor->ProtectedDi Promoter Promoter (e.g., Mercuric Cyanide) Promoter->ProtectedDi Deprotection1 Removal of Benzylidene (e.g., aq. Acetic Acid) ProtectedDi->Deprotection1 Deprotection2 Removal of Acetyls (e.g., Base) Deprotection1->Deprotection2 FinalProduct Final Disaccharide Deprotection2->FinalProduct

General workflow for oligosaccharide synthesis.
Role in Drug Development: Inhibition of O-Glycosylation

The galactosyl analogue, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (often referred to as Benzyl-α-GalNAc), is a widely used tool in chemical biology and drug discovery to study the effects of aberrant O-glycosylation. It acts as a competitive inhibitor of O-glycan chain extension.[4] This has significant implications in cancer and virology research.

Mucins, which are heavily O-glycosylated proteins, are often overexpressed on the surface of cancer cells and are implicated in metastasis. By inhibiting the elongation of O-glycans, Benzyl-α-GalNAc can alter the cellular surface, affecting cell adhesion and metastatic potential. Furthermore, studies have shown that this compound can enhance the efficacy of certain chemotherapeutic agents.

In the context of virology, O-glycosylation of host and viral proteins can play a role in the viral life cycle. Research on HIV has demonstrated that inhibition of O-glycosylation with Benzyl-α-GalNAc can increase viral replication and outgrowth in vitro, suggesting that targeting glycosylation pathways may be a viable strategy in antiviral therapy.[4]

The O-Glycosylation Pathway and its Inhibition

The biosynthesis of mucin-type O-glycans is a stepwise process that occurs in the Golgi apparatus. It is initiated by the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue of a polypeptide, a reaction catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). This initial GalNAc can then be extended by various glycosyltransferases to form different core structures, which are further elongated and terminated.

Benzyl-α-GalNAc acts as a mimic of the initial GalNAc-Ser/Thr structure, thereby competing for the enzymes responsible for glycan chain elongation, such as β1,3-galactosyltransferase. This leads to the premature termination of O-glycan synthesis.

O_Glycosylation Polypeptide Polypeptide Chain (Ser/Thr) Tn_Antigen Tn Antigen (GalNAc-Ser/Thr) Polypeptide->Tn_Antigen UDP_GalNAc UDP-GalNAc UDP_GalNAc->Tn_Antigen ppGalNAcT ppGalNAcT ppGalNAcT->Tn_Antigen Core1 Core 1 O-glycan Tn_Antigen->Core1 Core1_Synthase Core 1 β1,3-GalT Core1_Synthase->Core1 UDP_Gal UDP-Gal UDP_Gal->Core1 Elongation Further Elongation & Termination Core1->Elongation Inhibitor Benzyl-α-GalNAc Inhibitor->Core1_Synthase Inhibits

Inhibition of O-glycosylation by Benzyl-α-GalNAc.
Experimental Protocol 3: Mucin Synthesis Inhibition Assay (Glucosamine Labeling)

This protocol provides a general method to assess the inhibition of mucin synthesis in cell culture using radiolabeled glucosamine, a precursor for N-acetylglucosamine.

Materials:

  • Cell line of interest (e.g., a mucin-producing cancer cell line)

  • Cell culture medium and supplements

  • Benzyl-α-GalNAc

  • [³H]-Glucosamine

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Culture cells to the desired confluency in appropriate multi-well plates.

  • Pre-treat the cells with varying concentrations of Benzyl-α-GalNAc for a specified period (e.g., 24 hours).

  • Add [³H]-Glucosamine to the culture medium and incubate for a defined labeling period (e.g., 4-6 hours).

  • Wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the total protein content of the cell lysates.

  • Measure the amount of incorporated [³H]-Glucosamine in the cell lysates using a scintillation counter.

  • Normalize the radioactive counts to the total protein concentration to determine the rate of glucosamine incorporation, which serves as a proxy for mucin synthesis. A decrease in incorporation in the presence of Benzyl-α-GalNAc indicates inhibition of O-glycosylation.

Conclusion

This compound is a demonstrably valuable and versatile tool in the arsenal of the synthetic chemist. Its utility extends from the fundamental construction of complex oligosaccharides to the sophisticated modulation of biological pathways in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to further unravel the complexities of the glycoworld and to develop the next generation of carbohydrate-based diagnostics and therapeutics.

References

Spectroscopic Analysis of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key intermediate in glycochemistry and a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates for drug development. Due to the limited availability of complete, published spectroscopic data for the title compound, this guide presents data for the closely related C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, for comparative purposes. The structural difference lies in the orientation of the hydroxyl group at the C-4 position of the pyranose ring. Additionally, representative data for a protected derivative of the target glucose compound is included to provide further insight into expected spectral features.

Data Presentation

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data.

Table 1: ¹H NMR Data of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (in D₂O)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.95d3.5
H-24.10dd3.5, 11.0
H-33.95dd3.0, 11.0
H-43.85d3.0
H-53.75t6.5
H-6a3.65dd6.5, 11.5
H-6b3.60dd6.5, 11.5
CH₂ (benzyl)4.70, 4.50d, d12.0
C₆H₅ (benzyl)7.30-7.45m
CH₃ (acetyl)2.05s

Disclaimer: Data is for the C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, and serves as an approximation.

Table 2: ¹³C NMR Data of a Protected Derivative: BENZYL-2-ACETAMIDO-3,6-DI-O-BENZOYL-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE

CarbonChemical Shift (ppm)
C-196.5
C-252.5
C-372.0
C-469.0
C-571.5
C-663.5
CH₂ (benzyl)70.5
C (aromatic, benzyl)128.0-137.0
C=O (acetyl)173.0
CH₃ (acetyl)23.0
C=O (benzoyl)166.0, 167.0
C (aromatic, benzoyl)128.5-133.5

Note: This data is for a protected derivative and chemical shifts will differ in the unprotected target compound.

Table 3: IR Spectroscopic Data of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretching (hydroxyl groups)
3280MediumN-H stretching (amide)
3030WeakC-H stretching (aromatic)
2920MediumC-H stretching (aliphatic)
1640StrongC=O stretching (Amide I)
1550StrongN-H bending (Amide II)
1070StrongC-O stretching
740, 695MediumC-H bending (aromatic)

Disclaimer: Data is for the C-4 epimer and serves as an approximation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the carbohydrate sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • The choice of solvent is crucial to avoid overlapping signals with the analyte protons. For compounds with exchangeable protons (OH, NH), D₂O is often used, which results in the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

  • The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is recorded on a 300, 400, or 500 MHz spectrometer.

  • A standard single-pulse experiment is typically performed.

  • Key parameters to set include the spectral width, number of scans, relaxation delay, and pulse width.

  • The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

  • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

  • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Visualizations

Chemical Structure and NMR Assignments

structure_nmr cluster_structure This compound cluster_labels Key NMR Correlations mol H1 H-1 (anomeric) H2 H-2 NH N-H Ac CH3 (acetyl) Bn CH2 & C6H5 (benzyl)

Caption: Structure of this compound with key NMR assignments.

General Workflow for Spectroscopic Characterization

workflow start Synthesized/Purified Compound sample_prep_nmr Sample Preparation for NMR (Dissolve in deuterated solvent) start->sample_prep_nmr NMR Path sample_prep_ir Sample Preparation for IR (ATR or KBr pellet) start->sample_prep_ir IR Path nmr_acq NMR Data Acquisition (1H, 13C, 2D-NMR) sample_prep_nmr->nmr_acq nmr_proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) nmr_proc->nmr_analysis structure_elucidation Structure Elucidation & Confirmation nmr_analysis->structure_elucidation ir_acq IR Data Acquisition sample_prep_ir->ir_acq ir_analysis IR Spectral Analysis (Functional Group Identification) ir_acq->ir_analysis ir_analysis->structure_elucidation report Final Report/Publication structure_elucidation->report

Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.

Solubility Profile of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key building block in synthetic carbohydrate chemistry and a compound of interest in drug development. Understanding its solubility in various solvents is critical for its effective use in synthesis, purification, formulation, and biological assays.

Core Concepts: Solubility of Glycosides

The solubility of a glycoside such as this compound is primarily governed by the interplay between its hydrophilic sugar core and its lipophilic aglycone. The numerous hydroxyl groups on the glucose moiety contribute to its solubility in polar solvents, particularly water, through hydrogen bonding. Conversely, the benzyl group at the anomeric position introduces a significant nonpolar character, enhancing its solubility in organic solvents. The acetamido group at the C-2 position also influences the molecule's polarity and hydrogen bonding capacity.

Due to the presence of both polar and nonpolar functionalities, this compound exhibits a varied solubility profile, making the selection of an appropriate solvent system crucial for specific applications.

Quantitative Solubility Data

A comprehensive search of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data for this compound across a wide range of solvents. However, data for the closely related epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, and the parent monosaccharide, N-acetyl-D-glucosamine, provide valuable insights into its likely solubility. The structural similarity between the gluco- and galacto- isomers suggests that their solubility profiles will be comparable.

The following table summarizes the available quantitative solubility data for these related compounds, which can be used as a reasonable estimation for this compound.

SolventCompoundSolubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside10Not Specified
Dimethyl sulfoxide (DMSO)Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside1Not Specified
Dimethyl sulfoxide (DMSO)N-acetyl-D-glucosamine~10Not Specified
WaterN-acetyl-D-glucosamine10 - 50Not Specified
Dimethylformamide (DMF)N-acetyl-D-glucosamine~0.25Not Specified

Disclaimer: The quantitative data presented above is for structurally related compounds and should be used as an estimation. Experimental determination of the solubility of this compound in the specific solvents of interest is highly recommended.

Qualitative Solubility Information

Qualitative data from various sources indicates the general solubility of this compound and its derivatives in common laboratory solvents.

SolventSolubility
DichloromethaneSoluble
ChloroformSoluble
MethanolSoluble

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the Shake-Flask Method . This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Detailed Shake-Flask Method Protocol

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of the dissolved compound in the filtered saturated solution by interpolating its analytical response on the calibration curve.

3. Calculation of Solubility:

  • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow: Synthesis of a Disaccharide

This compound is a valuable starting material for the synthesis of more complex oligosaccharides. The following diagram illustrates a general experimental workflow for the synthesis of a disaccharide using this building block.

experimental_workflow start Start: Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside protection Selective Protection of Hydroxyl Groups start->protection glycosylation Glycosylation with Activated Glycosyl Donor protection->glycosylation deprotection Removal of Protecting Groups glycosylation->deprotection purification Purification by Chromatography deprotection->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End: Pure Disaccharide characterization->end

Caption: Synthetic workflow for disaccharide synthesis.

This workflow highlights the key steps involved in oligosaccharide synthesis, where the solubility of the starting material and intermediates in the reaction and purification solvents is a critical factor for success.

Methodological & Application

Application Notes and Protocols for Oligosaccharide Synthesis Using Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a versatile building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. Its structure, featuring a benzyl group protecting the anomeric position, allows for the selective formation of glycosidic linkages at other positions. The acetamido group at the C-2 position influences the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation. This monosaccharide derivative is particularly valuable as a glycosyl acceptor in the synthesis of bioactive molecules, including those with potential applications in drug development.

This document provides detailed application notes and experimental protocols for the use of this compound and its protected derivatives in oligosaccharide synthesis.

Data Presentation

The efficiency of oligosaccharide synthesis is critically dependent on the choice of glycosyl donor, acceptor, protecting groups, and reaction conditions. The following table summarizes quantitative data from various glycosylation reactions where derivatives of this compound have been employed as glycosyl acceptors.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
4,6-di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranosideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-glucopyranosyl bromideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranosideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]

Note: Specific quantitative data such as reaction times and yields were not always explicitly stated in the abstracts and summaries of the search results. The table reflects the available information.

Experimental Protocols

A common strategy in oligosaccharide synthesis is the use of a protected form of the glycosyl acceptor to control regioselectivity. A frequently used derivative is Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, where the 4- and 6-hydroxyl groups are protected by a benzylidene acetal, leaving the C-3 hydroxyl group available for glycosylation.

Protocol 1: Preparation of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

This protocol describes the synthesis of the protected glycosyl acceptor.

Materials:

  • This compound

  • N,N-dimethylformamide (DMF)

  • Benzaldehyde dimethyl acetal

  • p-toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMF.

  • Add benzaldehyde dimethyl acetal (3.0 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.4 equivalents).

  • Stir the reaction mixture at 20°C for 3 hours.[2]

  • Remove DMF under reduced pressure.

  • Suspend the resulting white residue in a saturated sodium bicarbonate solution.

  • Filter the solid and wash it several times with a solvent system of hexanes/EtOAc/CH2Cl2 (4/1/0.5).

  • Dry the product under vacuum to afford Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside. A yield of 95% has been reported for this procedure.[2]

Protocol 2: General Glycosylation Reaction using a Protected Glucopyranoside Acceptor

This protocol outlines a general procedure for the condensation of a glycosyl donor with the prepared protected acceptor.

Materials:

  • Glycosyl donor (e.g., a glycosyl bromide)

  • Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (glycosyl acceptor)

  • Promoter (e.g., silver trifluoromethanesulfonate (AgOTf), mercuric cyanide (Hg(CN)2))

  • Anhydrous solvent (e.g., dichloromethane (DCM), nitromethane-benzene)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the glycosyl acceptor (1.0 equivalent) and the glycosyl donor (1.2-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., argon), add activated 4 Å molecular sieves.

  • Stir the mixture at the appropriate starting temperature (e.g., -40°C to room temperature) for 30 minutes.

  • Add the promoter (e.g., AgOTf, Hg(CN)2) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate or sodium thiosulfate solution).

  • Filter the reaction mixture through Celite and wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oligosaccharide.

Protocol 3: Deprotection of the Benzylidene Acetal

This protocol describes the removal of the benzylidene protecting group to expose the 4- and 6-hydroxyl groups for further glycosylation or to yield the final disaccharide.

Materials:

  • Protected disaccharide

  • Aqueous acetic acid (e.g., 60-80%)

Procedure:

  • Dissolve the benzylidene-protected disaccharide in aqueous acetic acid.

  • Heat the solution (e.g., to 80-90°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the deprotected diol.[3][4]

Visualizations

Logical Workflow for Oligosaccharide Synthesis

Oligosaccharide_Synthesis_Workflow Start Start with Monosaccharides Protect_Acceptor Protect Acceptor (e.g., Benzylidene Acetal Formation) Start->Protect_Acceptor Activate_Donor Activate Donor (e.g., Halide Formation) Start->Activate_Donor Glycosylation Glycosylation Reaction (Coupling) Protect_Acceptor->Glycosylation Activate_Donor->Glycosylation Deprotection Deprotection Step(s) Glycosylation->Deprotection Purification Purification Deprotection->Purification Final_Product Final Oligosaccharide Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of oligosaccharides.

Experimental Workflow for Glycosylation

Experimental_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mix Mix Glycosyl Acceptor, Donor, and Molecular Sieves in Anhydrous Solvent Add_Promoter Add Promoter/Catalyst (e.g., AgOTf) Mix->Add_Promoter Stir Stir at Controlled Temperature Add_Promoter->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Filter_Extract Filter and Extract Quench->Filter_Extract Purify Purify by Chromatography Filter_Extract->Purify Final_Product Isolated Oligosaccharide Purify->Final_Product

Caption: Step-by-step experimental workflow for a typical glycosylation reaction.

References

Application Notes and Protocols for Enzymatic Synthesis Utilizing Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of oligosaccharides using Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Bn-α-GlcNAc) and its galactosyl isomer (Bn-α-GalNAc) as acceptor substrates. These compounds are valuable tools in glycobiology and drug discovery for creating complex glycans with specific biological activities.

Introduction

Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside and its C4 epimer, Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside, serve as versatile acceptor substrates for a range of glycosyltransferases. The benzyl group provides a hydrophobic handle for purification and can be readily removed by catalytic hydrogenation to yield the free oligosaccharide. These substrates are pivotal in the chemoenzymatic synthesis of complex oligosaccharides, including those found on cell surfaces that mediate biological processes such as cell adhesion and signaling.[1][2][3][4] Furthermore, Bn-α-GalNAc is also known to act as an inhibitor of O-glycosylation, making it a useful tool for studying glycan function.[5][6][7]

Enzymatic Synthesis Protocols

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a monosaccharide from an activated sugar donor to an acceptor molecule.[8][9][10][11] The following protocols outline the use of specific glycosyltransferases to extend Bn-α-GlcNAc and Bn-α-GalNAc.

Protocol 1: Galactosylation of Bn-α-GlcNAc using β-1,4-Galactosyltransferase (β4GalT)

This protocol describes the synthesis of Gal-β-1,4-GlcNAc-α-O-Bn, a core structure in many N-glycans.[2]

Materials:

  • Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Acceptor)

  • Uridine 5'-diphosphogalactose (UDP-Gal) (Donor)

  • Bovine β-1,4-Galactosyltransferase 1 (β4GalT1)

  • Alkaline Phosphatase (CIAP)

  • HEPES Buffer (50 mM, pH 7.4)

  • Manganese Chloride (MnCl₂) (10 mM)

  • Distilled, deionized water

  • C18 Sep-Pak cartridge for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (1 eq) and UDP-Gal (1.5 eq) in HEPES buffer.

  • Enzyme Addition: Add β4GalT1 (e.g., 50 mU) and alkaline phosphatase (e.g., 10 U) to the reaction mixture. Alkaline phosphatase is included to hydrolyze the released UDP, which can inhibit the glycosyltransferase.[12]

  • Incubation: Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Terminate the reaction by adding an equal volume of cold ethanol or by boiling for 3 minutes.

  • Purification: Centrifuge the mixture to pellet the precipitated enzymes. Purify the supernatant using a C18 Sep-Pak cartridge. Wash the cartridge with water to remove salts and unreacted UDP-Gal, and then elute the product with a gradient of methanol in water.

  • Characterization: Confirm the product structure by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary:

ParameterValueReference
Acceptor Concentration5-10 mMBased on typical glycosyltransferase reactions
Donor:Acceptor Molar Ratio1.5:1[2]
Enzyme Concentration50-100 mU/µmol of acceptor[2]
Temperature37°C[2]
pH7.4[2]
Reaction Time24-48 hours[2]
Typical Yield>90% (based on complete conversion)[2]
Protocol 2: Fucosylation using α-1,3-Fucosyltransferase (FucT)

This protocol details the synthesis of a fucosylated oligosaccharide, a key component of Lewis antigens.[13]

Materials:

  • Benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (Acceptor)

  • Guanosine 5'-diphospho-β-L-fucose (GDP-Fuc) (Donor)

  • α-1,3-Fucosyltransferase

  • HEPES Buffer (50 mM, pH 7.5)

  • Manganese Chloride (MnCl₂) (20 mM)

  • Bovine Serum Albumin (BSA) (0.1%)

  • Distilled, deionized water

  • Bio-Gel P-2 column for purification

Procedure:

  • Reaction Setup: Combine the acceptor substrate (1 eq) and GDP-Fuc (1.2 eq) in HEPES buffer containing MnCl₂ and BSA.

  • Enzyme Addition: Add the α-1,3-Fucosyltransferase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C. Monitor by TLC or HPLC until the acceptor is consumed (typically 12-24 hours).

  • Quenching: Stop the reaction by boiling for 3 minutes.

  • Purification: Centrifuge to remove precipitated protein. Purify the product from the supernatant by size exclusion chromatography on a Bio-Gel P-2 column, eluting with water.

  • Characterization: Analyze the purified product by NMR and MS to confirm its structure.

Quantitative Data Summary:

ParameterValueReference
Acceptor Concentration1-5 mM[13]
Donor:Acceptor Molar Ratio1.2:1[13]
Enzyme ConcentrationVaries by enzyme source[13]
Temperature37°C[13]
pH7.5[13]
Reaction Time12-24 hours[13]
Typical YieldHigh (often near-quantitative)[13]
Protocol 3: Sialylation using α-2,3-Sialyltransferase (ST3Gal)

This protocol describes the addition of sialic acid, a terminal modification on many cell surface glycans.[14]

Materials:

  • Benzyl O-(β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-α-D-galactopyranoside (Acceptor)

  • Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) (Donor)

  • α-2,3-Sialyltransferase

  • Cacodylate Buffer (50 mM, pH 6.5)

  • Manganese Chloride (MnCl₂) (10 mM)

  • Alkaline Phosphatase (CIAP)

  • Distilled, deionized water

  • Dowex 1-X8 (acetate form) column for purification

Procedure:

  • Reaction Setup: Dissolve the acceptor (1 eq) and CMP-Neu5Ac (2.0 eq) in cacodylate buffer.

  • Enzyme Addition: Add α-2,3-Sialyltransferase and alkaline phosphatase to the mixture.

  • Incubation: Incubate at 37°C for 48-72 hours.

  • Quenching: Terminate the reaction by dilution with cold water.

  • Purification: Apply the reaction mixture to a Dowex 1-X8 column. Wash with water to remove unreacted acceptor and salts. Elute the sialylated product with a linear gradient of acetic acid.

  • Characterization: Lyophilize the product-containing fractions and characterize by NMR and MS.

Quantitative Data Summary:

ParameterValueReference
Acceptor Concentration2-8 mM[14]
Donor:Acceptor Molar Ratio2.0:1[14]
Enzyme ConcentrationVaries by enzyme source[14]
Temperature37°C[14]
pH6.5[14]
Reaction Time48-72 hours[14]
Typical YieldModerate to high[14]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for the enzymatic synthesis protocols described above.

Enzymatic_Glycosylation_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Acceptor Acceptor Substrate (Bn-α-GlcNAc or derivative) ReactionVessel Reaction Mixture (Buffer, Metal Ions) Acceptor->ReactionVessel Donor Activated Sugar Donor (e.g., UDP-Gal) Donor->ReactionVessel Purification Purification (Chromatography) ReactionVessel->Purification Quench & Purify Enzyme Glycosyltransferase + Alkaline Phosphatase Enzyme->ReactionVessel Analysis Characterization (NMR, Mass Spec) Purification->Analysis FinalProduct Purified Glycoside Analysis->FinalProduct Glycosyltransferase_Reaction_Cycle cluster_inhibition Inhibition Loop GT Glycosyltransferase (E) TernaryComplex E-D-A Complex GT->TernaryComplex + Donor Acceptor Acceptor (A) (Bn-α-GlcNAc) Acceptor->TernaryComplex + Acceptor Donor Donor (D) (UDP-Sugar) TernaryComplex->GT + Product + Byproduct Product Glycosylated Product (P) Byproduct Byproduct (UDP) Byproduct->GT Inhibition

References

Application Notes and Protocols: Synthesis of Mucin Fragments Utilizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of mucin fragments using Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its more commonly employed analog, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. Mucins are heavily glycosylated proteins that are key components of the mucus layers protecting epithelial surfaces. Altered glycosylation patterns on mucins are associated with various diseases, including cancer, making synthetic mucin fragments valuable tools for research and drug development.

The synthesis of these complex glycans is a multi-step process that typically involves:

  • Protection of the initial glycoside: Selective protection of hydroxyl groups is crucial to direct the glycosylation to the desired position.

  • Glycosylation: Formation of the glycosidic linkage between a glycosyl donor and a glycosyl acceptor.

  • Deprotection: Removal of the protecting groups to yield the final mucin fragment.

This document will focus on the chemical synthesis of mucin fragments, providing both a general workflow and specific experimental protocols.

General Synthetic Workflow

The synthesis of mucin fragments is a sequential process that involves the careful addition of monosaccharide units to a growing oligosaccharide chain. A typical workflow is illustrated below.

G cluster_0 Initial Glycoside Preparation cluster_1 Glycosylation cluster_2 Elongation and Deprotection A Benzyl 2-acetamido-2-deoxy- alpha-D-galactopyranoside B Protection of 4- and 6-OH groups (e.g., with 4-methoxybenzylidene acetal) A->B 4-methoxybenzaldehyde dimethyl acetal, p-toluenesulfonic acid, DMF C Protected Glycosyl Acceptor B->C E Glycosylation Reaction C->E D Glycosyl Donor (e.g., 2,3,4,6-tetra-O-acetyl- alpha-D-galactopyranosyl bromide) D->E F Protected Disaccharide E->F G Selective Deprotection and further Glycosylation (optional) F->G H Global Deprotection (e.g., O-Deacetylation) G->H I Final Mucin Fragment H->I

Caption: General workflow for the synthesis of mucin fragments.

Experimental Protocols

The following protocols are based on established methods for the synthesis of mucin fragments.

Protocol 1: Protection of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

This protocol describes the formation of a 4,6-O-(4-methoxybenzylidene) acetal to protect the 4- and 6-hydroxyl groups of the initial glycoside.[1]

Materials:

  • Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

  • 4-methoxybenzaldehyde dimethyl acetal

  • p-toluenesulfonic acid

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in anhydrous DMF.

  • Add 4-methoxybenzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 4,6-O-(4-methoxybenzylidene) acetal by silica gel chromatography.

Protocol 2: Mercuric Cyanide-Catalyzed Glycosylation

This protocol details the glycosylation of a protected glycosyl acceptor with a glycosyl donor using mercuric cyanide as a catalyst.[2][3]

Materials:

  • Protected Glycosyl Acceptor (e.g., Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside)

  • Glycosyl Donor (e.g., 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide)

  • Mercuric cyanide (Hg(CN)₂)

  • Anhydrous benzene-nitromethane (1:1)

Procedure:

  • Dissolve the protected glycosyl acceptor and mercuric cyanide in anhydrous benzene-nitromethane (1:1).

  • Add the glycosyl donor to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere in the dark until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Condensation with a Glycosyl Oxazoline Donor

This protocol describes the condensation of a glycosyl acceptor with a 2-methyl-oxazoline donor, a method often used for the formation of 1,2-trans-glycosidic linkages.[2][4]

Materials:

  • Glycosyl Acceptor with a free hydroxyl group

  • 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-d]-2-oxazoline

  • p-toluenesulfonic acid (catalytic amount)

  • Anhydrous 1,2-dichloroethane

Procedure:

  • Dissolve the glycosyl acceptor and the oxazoline donor in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench with a few drops of pyridine.

  • Dilute the mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Protocol 4: Deprotection of the Oligosaccharide

This protocol describes the removal of acetyl protecting groups (O-deacetylation) to yield the final mucin fragment.[2]

Materials:

  • Protected oligosaccharide

  • Sodium methoxide in methanol (catalytic amount)

  • Methanol

Procedure:

  • Dissolve the protected oligosaccharide in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature until deacetylation is complete (monitor by TLC).

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected mucin fragment.

Quantitative Data Summary

The following table summarizes the key steps and reagents used in the synthesis of a trisaccharide mucin fragment as an example.

StepStarting MaterialReagentsProductReference
Protection Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranosideBenzaldehyde, zinc chlorideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside[2]
Glycosylation Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide, mercuric cyanideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside[2]
Deprotection 1 Protected Disaccharide80% aqueous acetic acidDisaccharide with free 4- and 6-OH groups[2]
Glycosylation 2 Deprotected Disaccharide2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-d]-2-oxazoline, p-toluenesulfonic acidProtected Trisaccharide[2]
Deprotection 2 Protected TrisaccharideSodium methoxide in methanolFinal Trisaccharide Mucin Fragment[2]

Visualizing the Synthetic Pathway: Synthesis of a Trisaccharide

The following diagram illustrates the key steps in the synthesis of a specific trisaccharide mucin fragment.

G A Benzyl 2-acetamido-2-deoxy- alpha-D-galactopyranoside B Benzyl 2-acetamido-4,6-O-benzylidene- 2-deoxy-alpha-D-galactopyranoside A->B Benzaldehyde, ZnCl₂ C Glycosylation with 2,3,4,6-tetra-O-acetyl- alpha-D-galactopyranosyl bromide B->C Hg(CN)₂ D Protected Disaccharide C->D E Cleavage of benzylidene group D->E 80% aq. acetic acid F Disaccharide diol E->F G Condensation with 2-methyl-(3,4,6-tri-O-acetyl-1,2- dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline F->G p-toluenesulfonic acid H Protected Trisaccharide G->H I O-Deacetylation H->I NaOMe, MeOH J Trisaccharide Mucin Fragment I->J

Caption: Synthetic pathway for a trisaccharide mucin fragment.

References

Application of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Specificity: While the inquiry specified Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, the vast body of cancer research has focused on its structural isomer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-D-GalNAc) . This document will primarily detail the application of the latter due to the wealth of available data, while noting the limited cancer-specific research on the "gluco" isomer. The information on Benzyl-α-D-GalNAc provides a strong inferential basis for potential applications of its "gluco" counterpart.

Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-D-GalNAc): An Inhibitor of Mucin-Type O-Glycosylation

Benzyl-α-D-GalNAc serves as a competitive inhibitor of O-glycosylation, a critical post-translational modification of proteins.[1] In cancer, aberrant glycosylation, particularly of mucins, is a hallmark of the disease, contributing to tumor progression, metastasis, and immune evasion. Benzyl-α-D-GalNAc acts as a substrate for glycosyltransferases, leading to the premature termination of oligosaccharide chain elongation on mucins and other O-glycosylated proteins.[2][3] This results in the accumulation of truncated core antigens like Tn and T antigens and a decrease in peripheral antigens such as sialyl Lea and sialyl Lex.[2][4]

Mechanism of Action

The primary mechanism of Benzyl-α-D-GalNAc involves its entry into the cell, where it competes with the natural substrate, GalNAc-α-Ser/Thr, for the enzyme core 1 β1,3-galactosyltransferase (T-synthase). This competition inhibits the elongation of O-glycan chains, leading to the expression of truncated carbohydrate structures on the cell surface.

cluster_0 Cell Membrane cluster_1 Golgi Apparatus Benzyl_GalNAc Benzyl-α-D-GalNAc Cell_Entry Cellular Uptake Benzyl_GalNAc->Cell_Entry T_synthase Core 1 β1,3-Galactosyltransferase (T-synthase) Benzyl_GalNAc->T_synthase Competitive Inhibition Core1_O_glycan Core 1 O-glycan (T Antigen) T_synthase->Core1_O_glycan Benzyl_Oligosaccharides Secreted Benzyl-Oligosaccharides T_synthase->Benzyl_Oligosaccharides Forms GalNAc_Ser_Thr GalNAc-α-Ser/Thr (Tn Antigen) GalNAc_Ser_Thr->T_synthase Truncated_Glycans Truncated O-Glycans (Tn, T Antigens) GalNAc_Ser_Thr->Truncated_Glycans Accumulation UDP_Gal UDP-Galactose UDP_Gal->T_synthase Elongation Further Glycosylation (e.g., Sialyl Le-x/a) Core1_O_glycan->Elongation

Caption: Mechanism of Benzyl-α-D-GalNAc Action.

Applications in Cancer Research

  • Modulation of Cancer-Associated Antigens: By altering the cell surface glycan profile, Benzyl-α-D-GalNAc can be used to study the role of specific carbohydrate antigens in cancer cell adhesion, recognition, and signaling.[2][3]

  • Inhibition of Mucin Synthesis and Function: It is a valuable tool for investigating the impact of mucins on tumor biology, including their role in forming a protective barrier and mediating cell-cell interactions.[4]

  • Enhancement of Chemotherapy: Research suggests that Benzyl-α-D-GalNAc can increase the efficacy of chemotherapeutic agents like 5-Fluorouracil in pancreatic cancer by reducing the protective mucin barrier.

  • Studying Cell Adhesion: Treatment with Benzyl-α-D-GalNAc has been shown to decrease cancer cell binding to selectins, which are crucial for metastasis.[2][3]

Quantitative Data Summary

Cell LineCompound ConcentrationDuration of TreatmentObserved EffectReference
HM7 (Colon Cancer)2 mM2 daysInhibition of [3H]glucosamine-labeled mucin synthesis.[2][3]
KATO III (Gastric Cancer)2 mMNot specified82% inhibition of [3H]glucosamine labeling of mucins.[4]
Caco-2 (Colon Cancer)2 mMNot specified70% inhibition of [3H]glucosamine labeling of mucins.[4]
Jurkat (T-cell leukemia)2 mM72 hours~35% decrease in AAL/AAGL lectin binding.[5]

Experimental Protocols

Protocol 1: Inhibition of Mucin Glycosylation in Colon Cancer Cells

Objective: To assess the effect of Benzyl-α-D-GalNAc on mucin glycosylation and the expression of cancer-associated carbohydrate antigens in HM7 colon cancer cells.[2][3]

Materials:

  • HM7 colon cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzyl-α-D-GalNAc

  • [3H]glucosamine

  • Lysis buffer

  • Antibodies and lectins for specific carbohydrate antigens (e.g., Peanut Agglutinin for T antigen, Vicia villosa agglutinin B4 for Tn antigen, antibodies for sialyl Lea and sialyl Lex)

  • Flow cytometer

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Culture HM7 cells to near confluence.

    • Treat the cells with 2 mM Benzyl-α-D-GalNAc in fresh culture medium for 48 hours. A control group without the inhibitor should be maintained in parallel.

    • During the last 24 hours of treatment, add [3H]glucosamine to the medium to label newly synthesized glycoproteins.

  • Analysis of Mucin Synthesis:

    • Collect the culture medium and lyse the cells.

    • Purify mucins from the spent media and cell lysates by gel filtration chromatography.

    • Measure the incorporation of [3H]glucosamine into the mucin fractions using a scintillation counter to quantify the inhibition of mucin synthesis.

  • Analysis of Carbohydrate Antigen Expression:

    • Harvest the treated and control cells.

    • Perform immunofluorescence staining using specific antibodies and fluorescently labeled lectins.

    • Analyze the cells by flow cytometry to quantify the changes in the expression of T, Tn, sialyl Lea, and sialyl Lex antigens.

start Start: Culture HM7 Cells treat Treat with 2 mM Benzyl-α-D-GalNAc (48 hours) start->treat label_radio Add [3H]glucosamine (final 24 hours) treat->label_radio harvest Harvest Cells and Media label_radio->harvest purify Purify Mucins (Gel Filtration) harvest->purify stain Immunofluorescence Staining (Antibodies/Lectins) harvest->stain scintillation Quantify Mucin Synthesis (Scintillation Counting) purify->scintillation end End: Data Analysis scintillation->end flow Analyze Antigen Expression (Flow Cytometry) stain->flow flow->end

Caption: Experimental Workflow for Mucin Glycosylation Inhibition.

Signaling Pathways

While Benzyl-α-D-GalNAc's direct impact is on glycosylation, the alteration of cell surface glycans can indirectly influence multiple signaling pathways crucial in cancer. For instance, modified glycosylation of receptor tyrosine kinases (RTKs) can affect their dimerization, activation, and downstream signaling through pathways like PI3K-Akt and MAPK/ERK. Similarly, changes in the glycosylation of adhesion molecules like integrins can impact cell-matrix interactions and focal adhesion kinase (FAK) signaling, which are critical for cell survival, proliferation, and migration.

Conclusion

Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a powerful tool in cancer research for dissecting the roles of O-glycosylation in tumor biology. Its ability to modulate cancer-associated antigens and inhibit mucin synthesis provides a valuable method for studying cancer progression and developing novel therapeutic strategies. Further research is warranted to explore the therapeutic potential of this compound and to investigate the specific roles of its "gluco" isomer in cancer.

References

Application Notes and Protocols: Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as an Inhibitor of O-glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly known as Benzyl-α-GalNAc) as a potent inhibitor of O-linked glycosylation. This document includes its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental applications.

Introduction

O-linked glycosylation is a critical post-translational modification where N-acetylgalactosamine (GalNAc) is attached to the hydroxyl group of serine or threonine residues of proteins. This process, initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), is crucial for a wide range of biological functions, including protein folding, stability, and cell signaling. Aberrant O-glycosylation is a hallmark of various diseases, particularly cancer, where it contributes to tumor progression, metastasis, and immune evasion.

Benzyl-α-GalNAc is a widely used pharmacological tool to study the roles of O-glycans. It acts as a competitive inhibitor by serving as a decoy substrate for galactosyltransferases, thereby preventing the elongation of O-glycan chains beyond the initial GalNAc residue.[1] This leads to the accumulation of truncated O-glycans (Tn and sialyl-Tn antigens) on the cell surface and provides a powerful method to investigate the functional consequences of altered O-glycosylation.

Mechanism of Action

Benzyl-α-GalNAc is a cell-permeable compound that mimics the natural GalNAc-α-Ser/Thr structure. Once inside the cell, it competes with glycoprotein substrates for the enzymes responsible for elongating the O-glycan chain. Specifically, it acts as an acceptor for galactosyltransferases, leading to the synthesis of benzyl-oligosaccharides that are then secreted from the cell.[2] This competitive inhibition results in a global reduction of complex O-glycans on cellular proteins.

cluster_0 Normal O-Glycosylation Pathway cluster_1 Inhibition by Benzyl-α-GalNAc UDP_GalNAc UDP-GalNAc ppGalNAcT ppGalNAc-T UDP_GalNAc->ppGalNAcT Protein Protein (Ser/Thr) Protein->ppGalNAcT Tn_antigen Tn Antigen (GalNAc-Ser/Thr) ppGalNAcT->Tn_antigen Initiation Core1_synthase Core 1 β1,3-GalT Tn_antigen->Core1_synthase Inhibited_Core1_synthase Core 1 β1,3-GalT Tn_antigen_inhibited Tn Antigen (GalNAc-Ser/Thr) T_antigen T Antigen (Core 1) Core1_synthase->T_antigen Elongation Elongation Further Elongation & Terminal Modifications T_antigen->Elongation Mature_glycoprotein Mature O-glycoprotein Elongation->Mature_glycoprotein Benzyl_GalNAc Benzyl-α-GalNAc Benzyl_GalNAc->Inhibited_Core1_synthase Competitive Inhibition Benzyl_oligosaccharide Benzyl-oligosaccharide (secreted) Truncated_glycoprotein Truncated O-glycoprotein (Tn/sialyl-Tn accumulation) Inhibited_Core1_synthase->Benzyl_oligosaccharide Tn_antigen_inhibited->Truncated_glycoprotein

Figure 1: Mechanism of Benzyl-α-GalNAc Inhibition.

Quantitative Data

The inhibitory effects of Benzyl-α-GalNAc have been quantified in various cell lines. The following tables summarize key findings.

Table 1: Inhibitory Concentration of Benzyl-α-GalNAc

ParameterCell LineConcentrationEffectReference
IC50Human Colon Cancer Cells~1 mMInhibition of glycosylated mucin production.[3]
Mucin Labeling InhibitionKATO III (Gastric Cancer)2 mM82% inhibition of [3H]glucosamine labeling of mucins.[3]
Mucin Labeling InhibitionCaco-2 (Colon Cancer)2 mM70% inhibition of [3H]glucosamine labeling of mucins.[3]

Table 2: Effect of Benzyl-α-GalNAc on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffect on Viability/ProliferationReference
Capan-1 (Pancreatic Cancer)0.4 mg/ml72 hoursMaximum non-toxic concentration.
HPAF-II (Pancreatic Cancer)0.8 mg/ml72 hoursMaximum non-toxic concentration.
HT-29 (Colon Cancer)0.5 - 2 mM20 daysDose-dependent decrease in cell growth.[4][5]
HM7 (Colon Cancer)2 mM48 hoursNo significant effect on viability or doubling time.[2]

Table 3: Effects of Benzyl-α-GalNAc on Glycoprotein Expression and Function

Cell LineConcentrationEffectReference
HM7 (Colon Cancer)2 mMIncreased expression of Tn and T antigens; Decreased expression of sialyl Lewis a/x.[2]
HM7 (Colon Cancer)2 mMDecreased binding to E-selectin.[2]
B16BL6 (Melanoma)Not specifiedIncreased PNA-binding to CD44 (indicating exposed T antigen).[6]
KATO III (Gastric Cancer)2 mMDecreased peripheral carbohydrate antigens (sialyl Lewis x).[3]
Caco-2 (Colon Cancer)2 mMIncreased core carbohydrate antigens (T and sialyl-Tn).[3]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using Benzyl-α-GalNAc.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of Benzyl-α-GalNAc on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Benzyl-α-GalNAc (stock solution in DMSO or sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Benzyl-α-GalNAc in complete culture medium. A typical concentration range to test is 0.1 mM to 5 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest Benzyl-α-GalNAc concentration).

  • Remove the medium from the wells and replace it with 100 µL of the prepared Benzyl-α-GalNAc dilutions or vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Benzyl-α-GalNAc (various concentrations) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data G->H

Figure 2: Cell Viability Assay Workflow.
Protocol 2: Analysis of O-Glycosylation by Lectin Blotting

This protocol allows for the detection of changes in O-glycan structures on total cellular proteins after treatment with Benzyl-α-GalNAc.

Materials:

  • Cells of interest

  • Benzyl-α-GalNAc

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Biotinylated lectins (e.g., Vicia Villosa Agglutinin (VVA) for Tn antigen, Peanut Agglutinin (PNA) for T antigen)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with the desired concentration of Benzyl-α-GalNAc (e.g., 2 mM) for 48-72 hours. Include a vehicle-treated control.

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the biotinylated lectin of interest (e.g., VVA or PNA, typically at 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 3: Cell Adhesion Assay

This protocol assesses the impact of Benzyl-α-GalNAc treatment on the adhesion of cells to an extracellular matrix protein or another cell layer.

Materials:

  • Cells of interest

  • Benzyl-α-GalNAc

  • 96-well plates

  • Extracellular matrix protein (e.g., fibronectin, laminin) or a confluent monolayer of another cell type (e.g., endothelial cells)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid

  • Plate reader

Procedure:

  • If using an ECM protein: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1 hour at 37°C. Wash the wells with PBS.

  • Block the coated wells with blocking buffer for 30 minutes at 37°C.

  • Cell Treatment: In a separate culture dish, treat the cells of interest with Benzyl-α-GalNAc (e.g., 2 mM) for 48-72 hours.

  • Harvest the treated and control cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 100 µL of the cell suspension to each well of the coated and blocked 96-well plate.

  • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 100 µL of methanol for 10 minutes.

  • Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 10 minutes.

  • Wash the wells thoroughly with water and allow them to air dry.

  • Solubilize the bound dye by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.

  • Measure the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.

Signaling and Functional Consequences

Inhibition of O-glycosylation by Benzyl-α-GalNAc can have profound effects on various cellular processes and signaling pathways.

cluster_consequences Functional Consequences of O-Glycosylation Inhibition Inhibition Benzyl-α-GalNAc Inhibition of O-Glycosylation Truncated_Glycans Truncated O-Glycans (e.g., Tn, sialyl-Tn) Inhibition->Truncated_Glycans Altered_Recognition Altered Cell Surface Recognition Truncated_Glycans->Altered_Recognition Altered_Signaling Altered Receptor Signaling Truncated_Glycans->Altered_Signaling Altered_Adhesion Changes in Cell Adhesion Altered_Recognition->Altered_Adhesion e.g., reduced E-selectin binding Apoptosis Induction of Apoptosis Altered_Signaling->Apoptosis Metastasis Altered Metastatic Potential Altered_Adhesion->Metastasis Immune_Evasion Altered Immune Evasion Altered_Adhesion->Immune_Evasion

Figure 3: Signaling and Functional Consequences.

By altering the glycophenotype of cells, Benzyl-α-GalNAc can impact:

  • Cell Adhesion and Metastasis: The elongation of O-glycans is often required for the synthesis of ligands for selectins, which are crucial for cancer cell adhesion to the endothelium during metastasis. Inhibition of this process can reduce the metastatic potential of cancer cells.[2]

  • Receptor Function: The glycosylation status of cell surface receptors can influence their conformation, dimerization, and ligand binding, thereby affecting downstream signaling pathways.

  • Immunogenicity: The exposure of truncated O-glycans like the Tn and sialyl-Tn antigens, which are often masked in normal cells, can alter the immunogenicity of cancer cells, potentially making them targets for the immune system.

These application notes provide a framework for utilizing Benzyl-α-GalNAc as a tool to investigate the complex world of O-glycosylation. Researchers should optimize the described protocols for their specific cell types and experimental questions.

References

Application Notes and Protocols for Glycosylation with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for utilizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a precursor for a glycosyl donor in glycosylation reactions. The protocols outlined herein are designed to guide researchers through the synthesis of complex carbohydrates, which are pivotal in various biological processes and represent key targets in drug development.

Introduction

Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a critical post-translational modification that governs a vast array of biological functions, including cell-cell recognition, signaling, and immune responses. The synthesis of complex oligosaccharides is essential for understanding these processes and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems.

This compound is a versatile building block in carbohydrate chemistry. While it can act as a glycosyl acceptor at its free hydroxyl groups, its utility can be significantly expanded by converting it into a glycosyl donor. This is typically achieved by first deprotecting the anomeric benzyl group to yield the corresponding hemiacetal, which is then activated to form a reactive glycosyl donor, such as a glycosyl trichloroacetimidate. This activated donor can then be coupled with a suitable glycosyl acceptor to form the desired glycosidic linkage.

Experimental Overview

The overall experimental strategy involves a two-step process to prepare the glycosyl donor from this compound, followed by the glycosylation reaction with a representative glycosyl acceptor.

Diagram of the Experimental Workflow

experimental_workflow start Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside hemiacetal 2-Acetamido-2-deoxy- D-glucopyranose (Hemiacetal) start->hemiacetal  Anomeric  Debenzylation donor Glycosyl Trichloroacetimidate Donor hemiacetal->donor  Activation with  Cl3CCN, DBU glycosylation Glycosylation Reaction donor->glycosylation acceptor Glycosyl Acceptor (e.g., protected monosaccharide) acceptor->glycosylation product Glycosylated Product glycosylation->product purification Purification (Chromatography) product->purification final_product Pure Glycosylated Product purification->final_product

Caption: General workflow for the preparation of a glycosyl donor from this compound and its subsequent use in a glycosylation reaction.

Key Experimental Protocols

Protocol 1: Anomeric Debenzylation to Form the Hemiacetal

This protocol describes the removal of the anomeric benzyl group to yield the free hemiacetal, a necessary precursor for activation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude hemiacetal.

  • The crude product can often be used in the next step without further purification.

Protocol 2: Formation of the Glycosyl Trichloroacetimidate Donor

This protocol details the activation of the hemiacetal to form a highly reactive glycosyl trichloroacetimidate donor. Glycosyl trichloroacetimidates are widely used due to their high reactivity and the mild conditions required for their activation in glycosylation reactions.[1][2][3][4]

Materials:

  • 2-Acetamido-2-deoxy-D-glucopyranose (Hemiacetal from Protocol 1)

  • Trichloroacetonitrile (Cl₃CCN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • Dry the hemiacetal (1.0 eq) under high vacuum for several hours.

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the dried hemiacetal in anhydrous DCM.

  • Add activated 4 Å molecular sieves to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add trichloroacetonitrile (typically 1.5-3.0 eq) to the stirred suspension.

  • Slowly add a catalytic amount of DBU or K₂CO₃ (typically 0.1-0.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the hemiacetal.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the glycosyl trichloroacetimidate donor.

Protocol 3: Glycosylation with the Trichloroacetimidate Donor

This protocol outlines the coupling of the activated glycosyl donor with a representative glycosyl acceptor, promoted by a Lewis acid catalyst.

Materials:

  • Glycosyl Trichloroacetimidate Donor (from Protocol 2)

  • Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group, 1.0-1.2 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the glycosyl trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.0-1.2 eq) in anhydrous DCM.

  • Add activated 4 Å molecular sieves to the solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the appropriate temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates).

  • Add a catalytic amount of TMSOTf or BF₃·OEt₂ (typically 0.1-0.3 eq) dropwise to the stirred suspension.[1]

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired glycosylated product.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Glycosylation

EntryGlycosyl DonorGlycosyl AcceptorPromoter (eq)SolventTemp (°C)Time (h)Yield (%)
1GlcNAc-TCAProtected GlucoseTMSOTf (0.1)DCM-40285
2GlcNAc-TCAProtected GalactoseTMSOTf (0.1)DCM-402.582
3GlcNAc-TCAProtected MannoseBF₃·OEt₂ (0.2)DCM-20378
4GlcNAc-TCABenzyl AlcoholTMSOTf (0.1)DCM0192

GlcNAc-TCA: 2-Acetamido-2-deoxy-D-glucopyranosyl trichloroacetimidate Yields are hypothetical and for illustrative purposes.

Signaling Pathways and Logical Relationships

The synthesized glycans can be used to study their roles in various biological signaling pathways. For instance, alterations in glycosylation patterns are a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of how a change in cell surface glycosylation can impact cell signaling.

Diagram of Altered Glycosylation in Cell Signaling

signaling_pathway cell_surface Cell Surface receptor Receptor Protein cell_surface->receptor normal_glycan Normal Glycan Structure normal_glycan->receptor Normal Binding altered_glycan Altered Glycan (e.g., from synthetic analog) altered_glycan->receptor Altered Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., proliferation, adhesion) signaling_cascade->cellular_response

Caption: Impact of altered cell surface glycosylation on receptor-mediated signaling pathways.

Conclusion

The protocols and data presented provide a comprehensive guide for the use of this compound as a precursor for a glycosyl donor. By converting it to a reactive trichloroacetimidate donor, researchers can efficiently synthesize complex oligosaccharides. These synthetic glycans are invaluable tools for investigating the roles of carbohydrates in biological systems and for the development of novel carbohydrate-based therapeutics and diagnostics. The provided methodologies are robust and can be adapted to a wide range of glycosyl acceptors, enabling the synthesis of diverse glycan structures.

References

Application Notes and Protocols: Protecting Group Strategies for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates, which play vital roles in numerous biological processes. The strategic use of protecting groups is paramount to selectively functionalize the hydroxyl groups at the C3, C4, and C6 positions. This document provides detailed application notes and experimental protocols for common protecting group strategies, including selective silylation, benzylation, and the formation of cyclic acetals. Orthogonal protecting group strategies are highlighted to allow for the sequential deprotection and modification of the monosaccharide scaffold.[1][2]

General Principles of Protection

The reactivity of the hydroxyl groups in this compound generally follows the order C6 > C4 > C3, with the primary hydroxyl at C6 being the most reactive due to less steric hindrance.[3] This inherent difference in reactivity can be exploited for regioselective protection. For the synthesis of complex carbohydrates, an orthogonal protecting group strategy is often necessary, which allows for the selective removal of one protecting group in the presence of others.[1][3]

Protecting Group Strategies

Selective Silylation of the C6-Hydroxyl Group

The primary hydroxyl group at the C6 position can be selectively protected using bulky silylating agents like tert-butyldiphenylsilyl chloride (TBDPSCl) or tert-butyldimethylsilyl chloride (TBSCl).[3] This strategy takes advantage of the lower steric hindrance of the primary C6 hydroxyl compared to the secondary hydroxyls at C3 and C4.

Table 1: Selective Silylation of the C6-Hydroxyl Group

Protecting GroupReagents and ConditionsSolventTypical YieldReference
TBDPStert-Butyldiphenylsilyl chloride (1.1-1.5 eq.), Imidazole (2.2-3.0 eq.)Anhydrous DMFHigh[3]
TBDMStert-Butyldimethylsilyl chloride (1.1 eq.), PyridinePyridine>90%[4]
Benzylation of Hydroxyl Groups

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, and can be removed by catalytic hydrogenolysis.[5] Per-benzylation of all hydroxyl groups can be achieved, or specific hydroxyls can be protected depending on the overall synthetic strategy.

Table 2: Benzylation of Hydroxyl Groups

Protecting GroupReagents and ConditionsSolventTypical YieldReference
Benzyl (Bn)Benzyl bromide (BnBr, 1.5-2.0 eq.), Sodium hydride (NaH, 2.0 eq.), 0 °C to rtAnhydrous DMF or THFHigh[6]
Formation of a 4,6-O-Benzylidene Acetal

The C4 and C6 hydroxyl groups can be simultaneously protected by forming a cyclic benzylidene acetal.[7] This is a common strategy to protect these two positions, leaving the C3 hydroxyl available for further functionalization. The benzylidene acetal can be regioselectively opened to reveal either the C4 or C6 hydroxyl group.

Table 3: Formation of 4,6-O-Benzylidene Acetal

Protecting GroupReagents and ConditionsSolventTypical YieldReference
BenzylideneBenzaldehyde dimethyl acetal (2 eq.), p-toluenesulfonic acid monohydrate (0.02 eq.), 82 °CAcetonitrileHigh[8]
BenzylideneBenzaldehyde dimethyl acetal (1.2 eq.), Cu(OTf)₂ (0.05-0.1 eq.), rtAcetonitrileHigh[7]

Experimental Protocols

Protocol 1: Regioselective Silylation of the C6-Hydroxyl Group with TBDPSCl

Objective: To selectively protect the primary C6-hydroxyl group of this compound.

Materials:

  • This compound (1.0 equiv.)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)[3]

  • Imidazole (2.2–3.0 equiv.)[3]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous methanol (MeOH)

  • Toluene

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • 1.0 M aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Argon).[3]

  • Add imidazole (2.2–3.0 equiv.) followed by TBDPSCl (1.1–1.5 equiv.) to the solution at room temperature.[3]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).[3]

  • Remove the DMF by co-evaporation with toluene under reduced pressure.[3]

  • Dissolve the residue in EtOAc or CH₂Cl₂ and wash successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the resulting product by flash column chromatography on silica gel.

Protocol 2: Per-benzylation of Hydroxyl Groups

Objective: To protect all free hydroxyl groups of this compound with benzyl groups.

Materials:

  • This compound (1.0 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv. per hydroxyl group)

  • Benzyl bromide (BnBr, 1.5–2.0 equiv. per hydroxyl group)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Triethylamine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred suspension of NaH (2.0 equiv. per hydroxyl group) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the starting material (1.0 equiv.) in anhydrous DMF dropwise.[6]

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.[5]

  • Slowly add benzyl bromide (1.5–2.0 equiv. per hydroxyl group) to the reaction mixture at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[5]

  • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of triethylamine or methanol.[6]

  • Dilute the mixture with EtOAc and wash with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography.[5][9]

Protocol 3: Formation of a 4,6-O-Benzylidene Acetal

Objective: To selectively protect the C4 and C6 hydroxyl groups of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Benzaldehyde dimethyl acetal (1.2-2.0 equiv.)[7][8]

  • p-Toluenesulfonic acid monohydrate (cat.) or Cu(OTf)₂ (cat.)[7][8]

  • Anhydrous acetonitrile

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Triethylamine (if using Cu(OTf)₂)

Procedure using p-TsOH:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in acetonitrile.[8]

  • Add p-toluenesulfonic acid monohydrate (0.02 equiv.) and benzaldehyde dimethyl acetal (2.0 equiv.).[8]

  • Heat the reaction mixture to 82 °C and stir for 2 hours, monitoring by TLC.[8]

  • Cool the reaction to room temperature, dilute with CH₂Cl₂, and wash with saturated aqueous NaHCO₃ and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization.

Procedure using Cu(OTf)₂:

  • To a solution of the starting diol (1.0 equiv.) in acetonitrile, add benzaldehyde dimethyl acetal (1.2 equiv.).[7]

  • Add Cu(OTf)₂ (0.05–0.1 equiv.) and stir the mixture at room temperature, monitoring by TLC. The reaction is typically complete within 1 hour.[7]

  • Quench the reaction by adding triethylamine (0.2 equiv.).[7]

  • Dilute with an organic solvent, wash with water, and brine.

  • Dry the organic layer, concentrate, and purify as described above.

Visualizing Protecting Group Strategies

The following diagrams illustrate the logical workflow for the selective protection of this compound.

Protecting_Group_Workflow start Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside C6_protected 6-O-Silyl derivative start->C6_protected Bulky Silyl Halide, Imidazole, DMF C46_protected 4,6-O-Benzylidene acetal start->C46_protected Benzaldehyde dimethyl acetal, Acid catalyst, MeCN per_benzylated Per-O-benzylated derivative start->per_benzylated BnBr, NaH, DMF C34_functionalized C3/C4-OH available for functionalization C6_protected->C34_functionalized C3_functionalized C3-OH available for functionalization C46_protected->C3_functionalized

Caption: Workflow for selective protection of hydroxyl groups.

Orthogonal_Strategy cluster_0 Step 1: Selective Protection cluster_1 Step 2: Orthogonal Protection cluster_2 Step 3: Selective Deprotection & Functionalization cluster_3 Step 4: Final Deprotection start Starting Glycoside P1 Protect OH-1 (e.g., Silyl ether) start->P1 Reagent 1 P2 Protect OH-2 (e.g., Benzyl ether) P1->P2 Reagent 2 D1 Selectively Deprotect OH-1 P2->D1 Reagent 3 F1 Functionalize OH-1 D1->F1 Reagent 4 D2 Deprotect OH-2 F1->D2 Reagent 5

References

Application Notes: The Role of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its Isomer in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Specificity: While the topic of interest is Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, the available body of research in the context of HIV predominantly focuses on its isomeric counterpart, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN). This document will detail the applications and protocols for BAGN in HIV research. Given their structural similarity, the mechanisms and experimental approaches described herein for BAGN serve as a strong predictive framework for the potential applications of this compound in the same field. Both compounds are known to function as inhibitors of O-glycosylation.

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, and function. In the context of HIV, both host and viral proteins are heavily glycosylated, playing a crucial role in the viral life cycle, including immune evasion. Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN) is a well-characterized inhibitor of O-linked glycosylation.[1][2] It functions as a competitive inhibitor by mimicking the GalNAc-α-1-O-serine/threonine structure, thereby preventing the extension of O-glycan chains.[1] This inhibitory action has made BAGN a valuable tool for investigating the impact of O-glycosylation on HIV replication and pathogenesis.

Mechanism of Action

BAGN acts as a competitive inhibitor of O-glycan chain elongation by blocking the β1,3-galactosyltransferase.[1] This enzyme is crucial for the extension of O-glycans after the initial attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues on a protein. By interfering with this process, BAGN leads to the production of truncated O-glycans on cellular and viral proteins.

Applications in HIV Research

The primary application of BAGN in HIV research is to probe the consequences of altered O-glycosylation on viral replication and to enhance the in vitro cultivation of the virus, particularly from patient samples where viral loads are low.

1. Enhancement of HIV Replication in vitro:

Studies have demonstrated that treatment of target cells with BAGN significantly increases HIV replication.[1][2][3] This effect is observed through several key metrics:

  • Increased percentage of infected cells: Pre-treatment of target cells, such as PHA-blasts, with BAGN leads to a notable increase in the proportion of cells that become infected with HIV.[1][3]

  • Elevated viral protein production: The amount of HIV p24 protein, a core structural protein of the virus and a common marker of viral replication, is increased on a per-cell basis in the presence of BAGN.[1][3]

  • Higher viral particle yield: The concentration of viral particles released into the culture supernatant is significantly higher in BAGN-treated cultures.[1][3]

2. Improved Viral Outgrowth from Latent Reservoirs:

A significant challenge in HIV research is the study of the latent viral reservoir, which is the primary barrier to a cure. BAGN has been shown to improve the kinetics of viral outgrowth from latently infected cells.[1][3] When used in combination with latency-reversing agents (LRAs), BAGN can increase the production of virus from models of latency, such as the ACH2 cell line.[1][4]

3. Investigation of Host-Virus Interactions:

By modifying the glycosylation of host cell surface proteins, BAGN can be used to study how these changes affect HIV entry and infection. For instance, BAGN treatment has been shown to alter the expression of cell surface markers like CD25 and the HIV co-receptor CCR5.[2]

Data Presentation

The following tables summarize the quantitative effects of BAGN on HIV replication as reported in the literature.

Table 1: Effect of BAGN Pre-treatment on Target Cells for HIV Infection

ParameterFold Increase (BAGN vs. Control)p-valueReference
Percentage of HIV-infected cells7.60.0115[3],[1]
Per-cell amount of HIV p24 protein1.30.2475[3],[1]
Viral particles in culture supernatant7.10.0029[3],[1]

Table 2: Effect of Using BAGN-grown Virus to Infect BAGN-pre-treated Target Cells

ParameterFold Increase (BAGN vs. Control)p-valueReference
Percentage of HIV-infected cells30< 0.0001[2]
Intracellular p24 protein1.50.0433[2]
Secreted viral particles74< 0.0001[2]

Experimental Protocols

Protocol 1: In Vitro HIV Infection Assay with BAGN Treatment

This protocol describes a general procedure for assessing the impact of BAGN on HIV infection in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN) (e.g., 2 mM stock solution in DMSO)

  • HIV-1 stock (e.g., NL4-3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Anti-p24 antibody for flow cytometry or ELISA

  • Flow cytometer or ELISA reader

Methodology:

  • Isolation and Stimulation of PBMCs:

    • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 48-72 hours to generate PHA-blasts.

    • Culture the PHA-blasts in RPMI 1640 medium supplemented with IL-2 (e.g., 20 U/mL).

  • BAGN Pre-treatment of Target Cells:

    • Divide the PHA-blasts into two groups: control and BAGN-treated.

    • To the BAGN-treated group, add BAGN to a final concentration of 2 mM.

    • Incubate the cells overnight.

  • HIV Infection:

    • Infect both control and BAGN-treated PHA-blasts with an HIV-1 stock at a specified multiplicity of infection (MOI), for example, 0.01.

    • Incubate for 4-6 hours to allow for viral entry.

    • Wash the cells to remove the viral inoculum.

  • Culture and Monitoring:

    • Resuspend the cells in fresh medium (with or without 2 mM BAGN for the respective groups) and culture for 5-7 days.

    • Harvest cell-free supernatant and cells at desired time points (e.g., days 3, 5, and 7 post-infection).

  • Analysis:

    • Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit.

    • Determine the percentage of infected cells by intracellular p24 staining and flow cytometry.

Protocol 2: Viral Outgrowth Assay from Latent Cells

This protocol outlines a method to assess the effect of BAGN on viral outgrowth from a latently infected cell line.

Materials:

  • ACH2 cells (a latently HIV-infected T-cell line)

  • Latency-Reversing Agents (LRAs) (e.g., Panobinostat, Bryostatin)

  • Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN)

  • TZM-bl indicator cells

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture and Treatment:

    • Culture ACH2 cells in RPMI 1640 medium.

    • Plate the ACH2 cells and treat with a combination of LRAs (e.g., Panobinostat and Bryostatin) and increasing concentrations of BAGN (e.g., 0, 0.5, 1, 2 mM). Include a DMSO control.

    • Incubate for 24-48 hours.

  • Quantification of Viral Outgrowth:

    • Harvest the culture supernatants containing the reactivated virus.

    • Determine the Tissue Culture Infectious Dose 50 (TCID50) of the supernatants using TZM-bl indicator cells. TZM-bl cells express HIV receptors and contain a luciferase reporter gene under the control of the HIV LTR, which is activated upon infection.

  • Luciferase Assay:

    • After 48 hours of incubation of TZM-bl cells with the viral supernatants, measure the luciferase activity using a luminometer.

    • The luciferase signal is proportional to the amount of infectious virus in the supernatant.

Visualizations

Caption: Mechanism of O-glycosylation inhibition by BAGN.

G cluster_0 Experimental Workflow PBMCs Isolate PBMCs PHA_blasts Generate PHA-blasts PBMCs->PHA_blasts BAGN_treatment Pre-treat with BAGN (2mM) PHA_blasts->BAGN_treatment Control Control (No BAGN) PHA_blasts->Control HIV_infection Infect with HIV-1 BAGN_treatment->HIV_infection Control->HIV_infection Culture Culture for 5-7 days HIV_infection->Culture Analysis Analyze p24 levels (% infected cells) Culture->Analysis

Caption: Workflow for in vitro HIV infection assay with BAGN.

G HIV_Replication HIV Replication O_Glycosylation O-Glycosylation of Host/Viral Proteins O_Glycosylation->HIV_Replication Modulates Altered_Glycans Altered Glycan Structures O_Glycosylation->Altered_Glycans BAGN BAGN Treatment Inhibition Inhibition of O-Glycan Elongation BAGN->Inhibition Inhibition->O_Glycosylation Impacts Increased_Replication Increased HIV Replication & Viral Outgrowth Altered_Glycans->Increased_Replication Leads to

Caption: Logical relationship of BAGN's effect on HIV replication.

References

Application Notes and Protocols: Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a Glycosyl Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a versatile glycosyl acceptor in the synthesis of complex oligosaccharides. This document includes detailed protocols for both chemical and enzymatic glycosylation, a summary of quantitative data from representative reactions, and visualizations of key pathways and workflows.

Introduction

This compound is a key building block in carbohydrate chemistry, serving as a precursor for the synthesis of a wide array of biologically significant oligosaccharides. Its unique structure, featuring a benzyl protecting group at the anomeric position and an acetamido group at C-2, makes it a valuable tool for constructing complex glycans, including those found on glycoproteins and glycolipids. These complex carbohydrates play crucial roles in various biological processes, such as cell-cell recognition, immune responses, and pathogenesis. Consequently, the ability to synthesize these molecules with high precision is of paramount importance in drug discovery and development.

Chemical Glycosylation: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic and widely employed method for the formation of glycosidic bonds.[1] This reaction typically involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, such as a heavy metal salt. This compound, with its available hydroxyl groups, can effectively function as a glycosyl acceptor in this reaction. The presence of a participating group, such as the acetamido group at C-2, can influence the stereochemical outcome of the glycosylation, often favoring the formation of 1,2-trans glycosidic linkages.[1]

Experimental Protocol: Synthesis of a Disaccharide using the Koenigs-Knorr Reaction

This protocol describes the synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside, a disaccharide, using a protected form of this compound as the acceptor.[2]

Materials:

  • Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Acceptor)

  • Tetra-O-acetyl-α-D-galactopyranosyl bromide (Donor)[2]

  • Mercury(II) cyanide (Promoter)[2]

  • Nitromethane (Solvent)

  • Benzene (Solvent)

  • Moisture-free reaction vessel

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a moisture-free reaction vessel, dissolve Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (2 mmoles) in 80 ml of a 1:1 (v/v) mixture of nitromethane and benzene.[2]

  • Heat the solution and distill off approximately 20 ml of the solvent mixture to ensure anhydrous conditions.[2]

  • Cool the reaction mixture to 40°C.[2]

  • Add mercury(II) cyanide (2 mmoles) and tetra-O-acetyl-α-D-galactopyranosyl bromide (2 mmoles) to the stirred solution.[2]

  • Maintain the reaction mixture at 40°C for 24 hours, ensuring the exclusion of moisture.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue using silica gel column chromatography to yield the desired disaccharide.

Deprotection Steps:

  • Removal of the benzylidene group: The benzylidene group can be cleaved by heating the product in 60% acetic acid at 100°C for 15 minutes.[2]

  • Deacetylation: The acetyl groups can be removed by treating the product with 2 N methanolic sodium methoxide.[2]

  • Removal of the benzyl group: The anomeric benzyl group can be removed by catalytic hydrogenation using 10% palladium on carbon.[2]

Quantitative Data for Chemical Glycosylation
Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventYield (%)Reference
Tetra-O-acetyl-α-D-galactopyranosyl bromideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranosideMercury(II) cyanideNitromethane-Benzene (1:1)Not specified in abstract[2]
2-O-benzyl-3,4-di-O-p-nitrobenzoyl-α-L-fucopyranosyl bromideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranosideNot specified in abstractNot specified in abstractNot specified in abstract[3]

Note: Specific yield data is often not available in abstracts and would require access to the full-text articles.

Enzymatic Glycosylation

Enzymatic synthesis offers a powerful alternative to chemical methods for oligosaccharide synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. While a specific protocol using this compound as an acceptor with a readily available enzyme is not detailed in the initial search, the general principles of enzymatic glycosylation can be applied.

General Protocol for Enzymatic Glycosylation

This protocol outlines a general procedure for enzymatic glycosylation that can be adapted for use with this compound as the acceptor, provided a suitable glycosyltransferase is available.

Materials:

  • This compound (Acceptor)

  • Appropriate nucleotide sugar donor (e.g., UDP-Galactose, GDP-Fucose)

  • Corresponding glycosyltransferase (e.g., Galactosyltransferase, Fucosyltransferase)

  • Reaction buffer (optimized for the specific enzyme)

  • Divalent cations (if required by the enzyme, e.g., MnCl₂)

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the glycosyl acceptor, the nucleotide sugar donor, and any required cofactors (e.g., divalent cations).

  • Pre-incubate the reaction mixture at the optimal temperature for the glycosyltransferase.

  • Initiate the reaction by adding the glycosyltransferase to the mixture.

  • Incubate the reaction for a predetermined time (e.g., several hours to overnight) at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by a suitable method, such as TLC or HPLC.

  • Terminate the reaction, often by heat inactivation of the enzyme or by adding a quenching solution (e.g., EDTA to chelate divalent cations).

  • Purify the product using methods such as size-exclusion chromatography or reverse-phase HPLC.

Application in Biological Systems: Inhibition of O-Glycosylation

A related compound, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN), has been extensively studied as an inhibitor of O-linked glycosylation. BAGN acts as a competitive inhibitor of the enzymes responsible for elongating O-glycan chains, thereby affecting the structure and function of glycoproteins. This has significant implications in various biological contexts, including cancer and viral infections.

O-Glycosylation Inhibition Pathway

The following diagram illustrates the mechanism of O-glycosylation and how BAGN interferes with this process.

O_Glycosylation_Inhibition cluster_golgi Golgi Apparatus UDP_GalNAc UDP-GalNAc ppGalNAcT ppGalNAcT UDP_GalNAc->ppGalNAcT Polypeptide Polypeptide Chain (Ser/Thr) Polypeptide->ppGalNAcT Tn_Antigen Tn Antigen (GalNAc-Ser/Thr) ppGalNAcT->Tn_Antigen Initiation Core1_Synthase Core 1 β1,3-GalT Tn_Antigen->Core1_Synthase Core1_O_glycan Core 1 O-glycan Core1_Synthase->Core1_O_glycan Elongation Elongation Further Elongation Core1_O_glycan->Elongation BAGN BAGN (Acceptor Mimic) BAGN->Core1_Synthase Competitive Inhibition

Caption: Mechanism of O-glycosylation inhibition by BAGN.

Experimental and Logical Workflows

Chemical Synthesis Workflow

The following diagram outlines a typical workflow for the chemical synthesis of an oligosaccharide using a glycosyl acceptor.

Chemical_Synthesis_Workflow Start Start: Protected Glycosyl Acceptor Reaction_Setup Reaction Setup: - Anhydrous Solvent - Promoter Start->Reaction_Setup Glycosylation Glycosylation: Add Glycosyl Donor Reaction_Setup->Glycosylation Monitoring Reaction Monitoring (TLC/HPLC) Glycosylation->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spec Purification->Characterization Deprotection Deprotection Steps Characterization->Deprotection Final_Product Final Oligosaccharide Deprotection->Final_Product

Caption: General workflow for chemical oligosaccharide synthesis.

Logical Relationship in Glycosylation

The success of a glycosylation reaction depends on the interplay of several key factors.

Glycosylation_Factors Glycosylation_Outcome Glycosylation Outcome (Yield & Stereoselectivity) Donor Glycosyl Donor (Leaving Group, Protecting Groups) Donor->Glycosylation_Outcome Acceptor Glycosyl Acceptor (Steric Hindrance, Nucleophilicity) Acceptor->Glycosylation_Outcome Promoter Promoter/Catalyst Promoter->Glycosylation_Outcome Solvent Solvent Solvent->Glycosylation_Outcome Temperature Temperature Temperature->Glycosylation_Outcome

Caption: Key factors influencing glycosylation reactions.

References

Troubleshooting & Optimization

Technical Support Center: Glycosylation with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions utilizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve glycosylation yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my glycosylation reaction with this compound consistently low?

Low yields in glycosylation reactions with 2-acetamido-2-deoxy-glucopyranoside donors are a common challenge. The primary reason is the participation of the N-acetyl group at the C-2 position, which can lead to the formation of a stable 1,2-oxazoline intermediate. This intermediate is often unreactive towards the glycosyl acceptor, thus terminating the desired glycosylation reaction and lowering the overall yield. Controlling the equilibrium between the desired glycosyl cation and the off-pathway oxazoline is key to improving yields.

Q2: How can I minimize the formation of the 1,2-oxazoline byproduct?

Minimizing the formation of the 1,2-oxazoline byproduct is crucial for enhancing the yield of your glycosylation reaction. Strategies to achieve this include:

  • Choice of Promoter/Activator: The selection of an appropriate promoter is critical. Promoters that favor the formation of a reactive glycosyl donor over the oxazoline intermediate are preferred.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the rate of oxazoline formation more than the rate of the desired glycosylation, thus improving the yield of the target glycoside.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-participating solvents are generally favored.

Q3: What is the expected stereochemical outcome of the glycosylation?

The stereochemical outcome of the glycosylation is influenced by the neighboring group participation of the N-acetyl group at C-2. This participation typically leads to the formation of a 1,2-trans-glycosidic linkage. Therefore, using this compound as a donor will predominantly yield the β-glycoside.

Q4: Can I use this compound in a Koenigs-Knorr reaction?

Yes, this compound can be used in Koenigs-Knorr type reactions.[1][2] This typically involves converting the anomeric hydroxyl group to a glycosyl halide (e.g., bromide or chloride) and then reacting it with the acceptor alcohol in the presence of a promoter, such as silver carbonate or mercuric cyanide.[2] The N-acetyl group's participation will still influence the stereochemical outcome, generally favoring the 1,2-trans product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Formation of Stable Oxazoline: The N-acetyl group at C-2 can form a stable oxazoline intermediate, which is a common reason for low yields.- Optimize the promoter system. For instance, in related systems, a combination of AgOTf and TMSOTf has been shown to be effective. - Adjust the reaction temperature; lower temperatures can disfavor oxazoline formation.
2. Inactive Promoter/Catalyst: The promoter (e.g., silver salt, Lewis acid) may have degraded due to moisture or improper storage.- Use freshly prepared or properly stored promoters. - Ensure all reagents and solvents are anhydrous.
3. Poor Donor Reactivity: The leaving group at the anomeric position may not be sufficiently activated under the reaction conditions.- If starting from the glycoside, ensure efficient conversion to a more reactive donor, such as a glycosyl halide or trichloroacetimidate.
Mixture of Anomers (α and β) 1. Lack of Neighboring Group Participation: While the N-acetyl group typically ensures 1,2-trans selectivity, certain conditions can lead to a mixture of anomers.- Ensure the use of a participating solvent is avoided if SN1-type reaction is not desired. - Confirm the structure of your starting donor; an incorrect anomeric configuration can affect the outcome.
2. Anomerization of the Product: The product may anomerize under the reaction or work-up conditions.- Neutralize the reaction mixture promptly during work-up. - Avoid prolonged exposure to acidic or basic conditions.
Side Product Formation (Other than Oxazoline) 1. Degradation of Donor or Acceptor: Strong Lewis acids or harsh reaction conditions can lead to the degradation of the carbohydrate components.- Use a milder promoter or lower the reaction temperature. - Reduce the reaction time.
2. Reaction with Protecting Groups: The promoter may be reacting with other functional groups on the donor or acceptor.- Choose protecting groups that are stable to the glycosylation conditions.

Data Presentation

Table 1: Effect of Activator on Glycosylation Yield with a 2-S-Acetyl-Glucosyl Bromide Donor *

EntryActivator (Equivalents)AcceptorYield (%)
1Ag₂O (0.5), TfOH (0.4)Methyl 2,3,4-tri-O-benzoyl-6-hydroxy-α-D-glucopyranoside65
2Ag₂O (1.0), TfOH (0.4)Methyl 2,3,4-tri-O-benzoyl-6-hydroxy-α-D-glucopyranoside78
3AgOTf (1.2), TMSOTf (0.1)Methyl 2,3,4-tri-O-benzoyl-6-hydroxy-α-D-glucopyranoside89
4AgOTf (1.2), TMSOTf (0.1)Methyl 2,3,4-tri-O-benzyl-6-hydroxy-α-D-glucopyranoside87
5AgOTf (1.2), TMSOTf (0.1)Benzyl alcohol86

*Data adapted from a study on a related 2-S-acetyl-protected glucosyl bromide donor, which provides insights into activator efficacy.

Experimental Protocols

General Protocol for Koenigs-Knorr Glycosylation

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Glycosyl Halide (Donor):

  • Dissolve this compound (with other hydroxyls protected, e.g., with acetyl groups) in a minimal amount of a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).
  • Cool the solution to 0°C.
  • Slowly add a solution of HBr in acetic acid.
  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
  • Pour the reaction mixture into ice-water and extract with dichloromethane.
  • Wash the organic layer with cold saturated sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide. Use immediately in the next step.

2. Glycosylation Reaction:

  • Dissolve the glycosyl acceptor (1.0 equivalent) and the promoter (e.g., silver carbonate, 2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (Argon or Nitrogen).
  • Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
  • Cool the mixture to the desired reaction temperature (e.g., -20°C to 0°C).
  • Add a solution of the freshly prepared glycosyl bromide (1.2 equivalents) in the same anhydrous solvent dropwise.
  • Stir the reaction mixture at this temperature, monitoring the progress by TLC.
  • Once the reaction is complete, dilute with dichloromethane and filter through a pad of Celite to remove solids.
  • Wash the filtrate with saturated sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the residue by silica gel column chromatography to obtain the desired glycoside.

Visualizations

Glycosylation_Pathway cluster_main Desired Glycosylation Pathway cluster_side Side Reaction Donor Benzyl 2-acetamido-2-deoxy- α-D-glucopyranosyl Donor Intermediate Reactive Intermediate (e.g., Glycosyl Cation) Donor->Intermediate + Promoter Activator Promoter (e.g., AgOTf) Product Desired β-Glycoside Intermediate->Product + Acceptor Oxazoline Stable 1,2-Oxazoline (Unreactive) Intermediate->Oxazoline Intramolecular Cyclization Acceptor Acceptor Alcohol (R-OH)

Caption: Desired glycosylation pathway versus the competing oxazoline formation.

Experimental_Workflow Start Start: Protected Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside Step1 1. Donor Activation (e.g., Halogenation) Start->Step1 Step2 2. Glycosylation Reaction - Add Acceptor & Promoter - Control Temperature Step1->Step2 Step3 3. Reaction Quench & Work-up Step2->Step3 Step4 4. Purification (e.g., Column Chromatography) Step3->Step4 End Final Product: Protected Disaccharide Step4->End

Caption: General experimental workflow for a glycosylation reaction.

References

Overcoming stereoselectivity issues with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl 2-acetamido-2-deoxy-D-glucopyranoside Synthesis

Welcome to the technical support center for glycosylation reactions involving 2-acetamido-2-deoxy-D-glucopyranose. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common stereoselectivity issues encountered when synthesizing the α-anomer of Benzyl 2-acetamido-2-deoxy-D-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: Why am I predominantly isolating the β-anomer instead of the desired α-anomer in my glycosylation reaction with a Benzyl 2-acetamido-2-deoxy-D-glucopyranosyl donor?

The primary reason for the formation of the β-anomer is the "neighboring group participation" effect of the acetamido group at the C-2 position.[1][2] During the reaction, the acetamido group attacks the anomeric center to form a stable bicyclic oxazolinium ion intermediate.[1][3] This intermediate effectively blocks the α-face of the sugar ring. Consequently, the incoming nucleophile (benzyl alcohol) can only attack from the less sterically hindered β-face, leading to the predominant formation of the 1,2-trans product (β-glycoside).[1]

Q2: What is the role of the solvent in determining the α/β ratio?

Solvents have a profound effect on the stereochemical outcome of glycosylation.[4][5][6]

  • Ethereal Solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), dioxane, and cyclopentylmethyl ether (CPME) are known to favor the formation of the α-anomer.[4][7] These solvents can stabilize the reactive intermediates in a way that promotes attack from the alpha face.

  • Nitrile Solvents like acetonitrile strongly favor the β-anomer because they facilitate the formation of the stable oxazolinium intermediate responsible for 1,2-trans glycosylation.[7]

  • Halogenated Solvents like chloroform can also provide good α-selectivity, especially when used in a mixed system with an ethereal solvent.[4][7]

Q3: Besides solvent choice, what other reaction parameters can I modify to improve α-selectivity?

Several factors can be adjusted:

  • Protecting Group at C-2: This is the most critical factor. Using a "non-participating" group instead of the acetamido group is the most effective strategy. The azido group (-N₃) is a widely used non-participating group that prevents the formation of the oxazolinium intermediate, thereby favoring α-glycoside formation.[8][9][10]

  • Temperature: The effect of temperature is system-dependent. In some cases, higher temperatures (e.g., room temperature vs. -78 °C) can significantly improve α-selectivity.[11]

  • Promoter/Activator System: The choice of promoter and the leaving group on the glycosyl donor are crucial. Systems like thioglycosides activated with N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), or glycosyl trichloroacetimidates with a trimethylsilyl triflate (TMSOTf) activator, can be tuned for α-selectivity.[9]

Troubleshooting Guide

Problem: My reaction yields a low α:β ratio, with the β-anomer being the major product.

This is the most common issue. Follow this troubleshooting workflow to diagnose the cause and implement a solution.

G cluster_0 cluster_1 Step 1: Diagnose the Cause cluster_2 Step 2: Implement Solutions start Low α:β Ratio Observed cause1 Is the C-2 protecting group an acetamido (NHAc) group? start->cause1 result1 YES: Neighboring group participation is occurring, forming a stable oxazolinium intermediate that directs β-glycosylation. cause1->result1 Yes cause2 What solvent was used? cause1->cause2 No (unlikely) result1->cause2 This is the main cause, but solvent also plays a key role solution1 Primary Solution: Replace the C-2 acetamido group with a non-participating group like Azide (-N₃). Perform glycosylation, then convert -N₃ to -NHAc. result1->solution1 result2 Nitrile (e.g., Acetonitrile): This solvent strongly promotes the β-directing pathway. cause2->result2 Nitrile solution2 Secondary Solution: Change the solvent to an ethereal one (e.g., Diethyl Ether, THF, Dioxane) or a mixed system (e.g., CHCl₃/Ether). result2->solution2

Caption: Troubleshooting workflow for low α-selectivity.

Data Presentation

Table 1: Influence of Solvent on Anomeric Selectivity (α/β Ratio)

This table summarizes the effect of different solvents on the anomeric ratio in a representative glycosylation reaction. High α-selectivity is often achieved in ethereal or mixed solvent systems.

Solvent SystemTemperatureTypical α:β RatioReference
Dichloromethane (DCM)Room Temp.1.5 : 1[4]
Chloroform (CHCl₃)Room Temp.10.9 : 1[4][7]
Diethyl Ether (Et₂O)Room Temp.High α-selectivity[4][7]
Cyclopentylmethyl ether (CPME)Room Temp.High α-selectivity[4][7]
Tetrahydrofuran (THF)Room Temp.High α-selectivity[4][7]
Acetonitrile (MeCN)Room Temp.Favors β-isomer[7]
Toluene/Dioxane (1:2)Room Temp.Excellent α-selectivity[4]
CHCl₃/CPME (1:1)Room Temp.11.4 : 1[4][7]

Note: Ratios are highly dependent on the specific donor, acceptor, and promoter system used.

Experimental Protocols

Protocol: α-Selective Glycosylation using a 2-Azido-2-Deoxyglucosyl Donor

This protocol is the most reliable method for achieving high α-selectivity. It involves three main stages: 1) Synthesis of the 2-azido donor, 2) The α-selective glycosylation reaction, and 3) Conversion of the azido group to the final acetamido group.

G cluster_1 Stage 1: Donor Preparation cluster_2 Stage 2: Glycosylation cluster_3 Stage 3: Final Conversion A Start with a GlcNAc derivative B Convert C-2 -NHAc to C-2 -N₃ A->B C Install leaving group at C-1 (e.g., -SPh, -F, or -OC(NH)CCl₃) B->C D Couple 2-azido donor with Benzyl Alcohol C->D Proceed to Glycosylation E Use α-directing conditions: - Ethereal solvent (Et₂O/DCM) - Low temperature (-40 to 0 °C) - Promoter (e.g., NIS/TfOH) D->E F Isolate α-linked 2-azido product E->F G Reduce C-2 Azide (-N₃) to Amine (-NH₂) F->G Proceed to Final Steps H (e.g., H₂, Pd/C or PPh₃, H₂O) G->H I Acetylate C-2 Amine using Acetic Anhydride G->I J Purify final product: Benzyl 2-acetamido-2-deoxy -α-D-glucopyranoside I->J

Caption: Experimental workflow for α-selective synthesis.

Detailed Methodology:

  • Donor Synthesis: Prepare a suitable 3,4,6-tri-O-protected-2-azido-2-deoxyglucosyl donor (e.g., a thiophenyl glycoside) from a corresponding glucosamine derivative. This multi-step process is a prerequisite for α-selective glycosylation.[8][10]

  • Glycosylation Reaction:

    • Dry all glassware and reagents thoroughly. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

    • Dissolve the 2-azido glycosyl donor and benzyl alcohol (1.5 equivalents) in a mixture of anhydrous diethyl ether (Et₂O) and dichloromethane (DCM).

    • Cool the solution to -40 °C.

    • Add the promoter system, for example, N-iodosuccinimide (NIS, 1.2 eq.) followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq.).

    • Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with triethylamine, dilute with DCM, and wash with sodium thiosulfate solution and brine.

    • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to isolate the benzyl 2-azido-2-deoxy-α-D-glucopyranoside.

  • Azide to Acetamide Conversion:

    • Dissolve the purified 2-azido product in a suitable solvent like methanol or THF.

    • Add a reducing agent. A common method is hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a Staudinger reaction (triphenylphosphine followed by water) can be used.

    • Once the reduction to the amine is complete (confirm by TLC), remove the reducing agent (e.g., filter off Pd/C).

    • To the crude amine, add acetic anhydride and a base like pyridine or triethylamine.

    • Stir until acetylation is complete.

    • Work up the reaction and purify by chromatography to yield the final target compound, Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.

References

Stability of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other glycosides, the two primary degradation pathways for this compound are hydrolysis of the glycosidic bond and deacetylation of the N-acetyl group.[1][2][3]

  • Acid-catalyzed hydrolysis: Under acidic conditions, the glycosidic linkage is susceptible to cleavage, yielding benzyl alcohol and 2-acetamido-2-deoxy-D-glucopyranose.[1][4] This reaction is catalyzed by protons and the rate is dependent on pH and temperature.

  • Base-catalyzed deacetylation: In basic conditions, the N-acetyl group can be hydrolyzed to yield an amino group, forming benzyl 2-amino-2-deoxy-alpha-D-glucopyranoside and acetate. Glycosidic bond cleavage can also occur under strongly basic conditions, though this is generally slower than deacetylation.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in an aqueous buffer. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates degradation of your compound. The identity of the degradation products will depend on the pH of your buffer.

  • Acidic to Neutral pH: An additional peak could correspond to the hydrolysis product, 2-acetamido-2-deoxy-D-glucopyranose.

  • Basic pH: New peaks could be due to the deacetylated product, benzyl 2-amino-2-deoxy-alpha-D-glucopyranoside, or products of glycosidic bond cleavage.

To confirm the identity of these unexpected peaks, it is recommended to perform forced degradation studies under controlled acidic and basic conditions and compare the resulting chromatograms with your sample.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range, which for many glycosides is slightly acidic to neutral.[5] Avoid strongly acidic or basic conditions if possible.

  • Temperature: Keep solutions at low temperatures (e.g., on ice) during experiments and store them at recommended temperatures (e.g., -20°C or -80°C for long-term storage).[6]

  • Use Fresh Solutions: Prepare solutions fresh before use whenever possible.

  • Aqueous Solutions: If working with aqueous solutions for extended periods, it is advisable to first perform a stability study to understand the degradation profile of the compound under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of biological activity Degradation of the compound in the experimental solution.• Verify the pH of your buffer/media. Consider adjusting to a more neutral pH if your experiment allows. • Prepare fresh solutions before each experiment. • Minimize the time the compound is kept at room temperature or elevated temperatures (e.g., 37°C). Keep solutions on ice.
Appearance of new peaks in HPLC/LC-MS analysis Hydrolysis of the glycosidic bond or deacetylation.• Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. • Use LC-MS to determine the mass of the new peaks and compare them to the expected masses of degradation products.
Precipitation of the compound in aqueous buffers Poor solubility of the compound or its degradation products.• If your experimental setup allows, consider using a co-solvent such as DMSO or ethanol to improve solubility. • Ensure the pH of the buffer is not causing precipitation of potential degradation products.

Stability Data Summary

Condition Time (hours) % Degradation Major Degradation Products Identified
0.1 M HCl (Acid Hydrolysis) 2
6
12
24
0.1 M NaOH (Base Hydrolysis) 2
6
12
24
3% H₂O₂ (Oxidative) 24
UV/Vis Light Exposure 24
Elevated Temperature (e.g., 60°C) 24

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled environment (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).

3. Incubation:

  • Incubate the stressed samples for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

4. Analysis:

  • Analyze the samples at each time point using a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is often suitable for this type of compound.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

5. Data Interpretation:

  • Calculate the percentage of degradation at each time point.

  • If possible, identify the structure of the major degradation products using techniques like LC-MS.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Review Storage and Handling: - Temperature? - pH of Solution? - Age of Solution? start->check_storage forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal) check_storage->forced_degradation If handling is correct analyze_degradants Analyze Degradation Products (HPLC, LC-MS) forced_degradation->analyze_degradants identify_cause Identify Cause of Degradation analyze_degradants->identify_cause optimize_conditions Optimize Experimental Conditions: - Adjust pH - Lower Temperature - Use Fresh Solutions identify_cause->optimize_conditions Degradation Pathway Identified re_evaluate Re-evaluate Experiment identify_cause->re_evaluate No Degradation Observed optimize_conditions->re_evaluate

Caption: Troubleshooting workflow for stability issues.

References

Common side reactions with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly in glycosylation reactions where it is often used as a glycosyl acceptor.

Issue 1: Low Yield of the Desired Glycosylated Product

  • Question: My glycosylation reaction with this compound as the acceptor has resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, the reactivity of the glycosyl donor is critical. Ensure the donor is properly activated. Secondly, the reaction conditions, including solvent, temperature, and promoter, must be optimal. Side reactions, such as the formation of orthoesters or degradation of the donor, can also consume starting materials. It is also crucial to ensure the acceptor, this compound, is pure and dry, as impurities or water can interfere with the reaction. Consider performing small-scale trial reactions to screen different conditions.

Issue 2: Formation of Multiple Products and Purification Difficulties

  • Question: After my reaction, I see multiple spots on my TLC plate, making purification by column chromatography challenging. What are these side products and how can I minimize them?

  • Answer: The presence of multiple products often indicates a lack of stereoselectivity or regioselectivity. A common side product is the formation of the β-anomer in addition to the desired α-glycoside. The choice of solvent and promoter can significantly influence the stereochemical outcome. For instance, participating solvents like acetonitrile can favor the formation of 1,2-trans glycosides. Another possibility is incomplete reactions or side reactions involving the protecting groups on your glycosyl donor. To improve selectivity, you might need to adjust the reaction temperature or use a different activating agent. Careful optimization of the chromatographic conditions, such as the solvent gradient, may also be necessary to separate the desired product from impurities.[1]

Issue 3: Incomplete Deprotection of the Final Product

  • Question: I am having trouble removing the protecting groups from my final product after glycosylation. What could be the issue?

  • Answer: Incomplete deprotection is a common challenge. The stability of protecting groups can vary, and the conditions for their removal must be carefully chosen to avoid affecting the newly formed glycosidic bond. For example, if you are using benzylidene acetals, their cleavage with aqueous acetic acid requires elevated temperatures, and the reaction time needs to be optimized to ensure complete removal without degrading the product.[2][3] If you are using benzyl ethers, catalytic hydrogenation is a common deprotection method. The efficiency of this reaction can be affected by the catalyst quality, solvent, and the presence of catalyst poisons. Ensure your catalyst is active and the system is free of contaminants.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions to expect when using this compound as a glycosyl acceptor?

    • A1: The most prevalent side reaction is the formation of the undesired β-anomer (the 1,2-trans product) alongside the desired α-anomer (the 1,2-cis product). Another potential side reaction is the orthoester formation from the glycosyl donor, which consumes the donor and reduces the yield of the desired glycoside. The presence of any residual moisture can also lead to the hydrolysis of the activated glycosyl donor.

  • Q2: How can I confirm the stereochemistry of my final glycosylated product?

    • A2: The most reliable method for confirming the stereochemistry of the glycosidic linkage is by using 1H and 13C NMR spectroscopy. The coupling constant of the anomeric proton (JH1,H2) in the 1H NMR spectrum is a key indicator: small coupling constants (around 3-4 Hz) are characteristic of an α-linkage (1,2-cis), while larger coupling constants (around 7-8 Hz) suggest a β-linkage (1,2-trans). Additionally, the chemical shift of the anomeric carbon in the 13C NMR spectrum can provide further confirmation.[2][3]

  • Q3: What are the recommended storage conditions for this compound?

    • A3: It is recommended to store this compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at -20°C is advisable to prevent any potential degradation.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can influence the ratio of α to β anomers in a typical glycosylation reaction using a generic glycosyl donor and this compound as the acceptor. Note: This data is for educational purposes and the actual results may vary.

PromoterSolventTemperature (°C)α:β Ratio (Anomeric Selectivity)Overall Yield (%)
NIS/TfOHDichloromethane-405:175
NIS/TfOHAcetonitrile-401:1060
Silver TriflateDichloromethane03:170
Silver TriflateToluene04:165

Experimental Protocols

Protocol 1: General Glycosylation using this compound as an Acceptor

  • Preparation: Dry the this compound acceptor and the glycosyl donor under high vacuum for several hours before use. All glassware should be flame-dried or oven-dried.

  • Reaction Setup: Dissolve the acceptor (1.2 equivalents) and the glycosyl donor (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere. Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

  • Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add the promoter (e.g., a solution of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) in dichloromethane/dioxane) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the donor is consumed, quench the reaction by adding a suitable reagent (e.g., triethylamine).

  • Work-up: Filter the reaction mixture through a pad of celite and wash with dichloromethane. Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Deprotection of a Benzylidene Acetal

  • Reaction Setup: Dissolve the benzylidene-protected glycoside in 80% aqueous acetic acid.[3]

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.

  • Purification: Purify the deprotected product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Glycosylation Reaction check_reagents Check Purity and Dryness of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Promoter) start->check_conditions check_side_reactions Analyze for Side Products (e.g., anomerization, hydrolysis) start->check_side_reactions purify_reagents Repurify/Dry Acceptor and Donor check_reagents->purify_reagents optimize_conditions Optimize Reaction Conditions (e.g., change solvent, lower temp) check_conditions->optimize_conditions check_side_reactions->optimize_conditions successful_outcome Improved Yield optimize_conditions->successful_outcome purify_reagents->optimize_conditions

Caption: Troubleshooting workflow for low yield in glycosylation.

Side_Reaction_Pathway cluster_products Potential Products Acceptor This compound Reaction Glycosylation Conditions Acceptor->Reaction Donor Activated Glycosyl Donor Donor->Reaction Desired_Alpha Desired α-Glycoside Reaction->Desired_Alpha Optimal Conditions Undesired_Beta Undesired β-Glycoside Reaction->Undesired_Beta Non-participating solvent, high temp. Orthoester Orthoester Side Product Reaction->Orthoester Presence of alcohol impurities Hydrolyzed_Donor Hydrolyzed Donor Reaction->Hydrolyzed_Donor Presence of water

Caption: Factors influencing side product formation.

References

Technical Support Center: Optimizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Glycosylations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the chemical glycosylation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and related N-acetylglucosamine (GlcNAc) donors.

Frequently Asked Questions (FAQs)

Q1: Why are my glycosylation yields with this compound donors consistently low?

Low yields in direct glycosylation reactions with GlcNAc donors are a well-documented challenge.[1] The primary cause is the participation of the N-acetyl group at the C-2 position, which leads to the formation of a stable 1,2-oxazoline intermediate.[1] This oxazoline is often slow to react with the glycosyl acceptor, effectively halting the desired reaction pathway and becoming a major byproduct. The key to improving yields is to carefully control the balance between the rate of oxazoline formation and the rate of the desired glycosylation.[1]

Q2: My TLC plate shows multiple spots, including unreacted starting material and a major byproduct. What is happening?

This is a common observation. The spots likely correspond to:

  • Unreacted Starting Material: Indicates incomplete activation of the donor or a sluggish reaction.

  • Major Byproduct: This is very often the 1,2-oxazoline intermediate formed from the donor.[1]

  • Desired Product: Present in a lower amount than expected.

  • Other Byproducts: These can arise from hydrolysis of the donor if moisture is present in the reaction, or the formation of the undesired anomer (e.g., α-glycoside instead of β).

Q3: How can I improve the yield and stereoselectivity of my reaction?

Optimizing these reactions requires a multi-faceted approach focusing on several key parameters:

  • Promoter/Activator Selection: The choice and amount of the Lewis acid promoter are critical. Different Lewis acids can influence the balance between glycosylation and oxazoline formation.[2] For less reactive ("disarmed") donors, a stronger activator may be necessary. Common promoters include TMSOTf, BF₃·Et₂O, and various metal triflates like Sc(OTf)₃ or Hf(OTf)₄.[2][3]

  • Solvent Effects: The solvent's polarity and coordinating ability can significantly impact the reaction. Dichloromethane (DCM) is a common, non-coordinating solvent. In contrast, coordinating solvents like acetonitrile can sometimes favor the formation of the oxazoline intermediate.

  • Temperature Control: Glycosylation reactions are highly sensitive to temperature. Lower temperatures (e.g., -40 °C to 0 °C) often slow down side reactions and can improve stereoselectivity. It is crucial to find the optimal temperature where the desired reaction proceeds at a reasonable rate while minimizing byproduct formation.

  • Acceptor Nucleophilicity: Sterically hindered or electronically deactivated glycosyl acceptors will react more slowly, giving the donor more time to rearrange into the unreactive oxazoline. Using a higher concentration of a less reactive acceptor may be beneficial.

Q4: How can I control the stereoselectivity (α vs. β) of the glycosidic bond?

Controlling stereoselectivity is a central challenge in carbohydrate chemistry.

  • For 1,2-trans (β-glycosides): The N-acetyl group provides "neighboring group participation," which naturally directs the formation of the β-anomer through the oxazoline intermediate.[4] Therefore, conditions that allow for this pathway (while still enabling reaction with the acceptor) will favor the β-product. Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for promoting β-products.[2]

  • For 1,2-cis (α-glycosides): Synthesizing the α-anomer is more difficult due to the participation of the N-acetyl group. Strategies include:

    • Alternative Protecting Groups: Replacing the N-acetyl group with a "non-participating" group like N-phthaloyl (NPhth) or N-trichloroethoxycarbonyl (NTroc) on the donor prevents oxazoline formation.[4] The N-acetyl group can be regenerated after glycosylation.

    • Specific Promoters: Certain Lewis acids, such as Hafnium triflate (Hf(OTf)₄), have been found to favor the formation of α-glycosides.[2]

    • SN2-like Displacement: Using conditions that favor a direct SN2 reaction on an activated donor (e.g., an anomeric triflate) can lead to the α-product, especially with highly reactive acceptors.[3][5]

Q5: Are there alternative donor strategies to bypass the problems with the N-acetyl group?

Yes. Instead of using a glycosyl donor with a pre-installed N-acetyl group, you can:

  • Use a 2-Azido-2-deoxyglucosyl Donor: The azide group at C-2 is non-participating, which prevents oxazoline formation and can help control stereoselectivity.[6] After the glycosidic bond is formed, the azide can be reduced and acetylated to yield the final N-acetylated product.

  • Use a Pre-formed Oxazoline as the Donor: In some cases, the oxazoline itself can be used as the glycosyl donor, reacting with an acceptor under acidic promotion.[7][8][9][10][11] This approach directly utilizes the intermediate that is problematic in other methods.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low to no product formation; starting material remains 1. Insufficient activation of the donor. 2. Reaction temperature is too low. 3. Deactivated glycosyl acceptor.1. Switch to a stronger Lewis acid promoter or increase its stoichiometry. 2. Slowly and incrementally increase the reaction temperature. 3. Increase the equivalents of the acceptor.
Major byproduct observed (likely oxazoline) 1. Rate of oxazoline formation is much faster than glycosylation. 2. The chosen Lewis acid/solvent combination favors the oxazoline pathway.1. Screen different Lewis acid promoters (see Table 1).[2] 2. Change the solvent from a coordinating one (e.g., acetonitrile) to a non-coordinating one (e.g., DCM). 3. Lower the reaction temperature to disfavor the rearrangement.
Poor α/β stereoselectivity 1. Reaction proceeding through multiple competing mechanisms (e.g., SN1 and SN2). 2. Reaction concentration or temperature is suboptimal.1. Change the promoter or solvent to favor one pathway (see Table 2). 2. Adjust the reaction temperature; lower temperatures often increase selectivity. 3. Altering the reaction concentration can influence the dominant reaction pathway.[12]
Donor decomposition (streaking on TLC) 1. Presence of moisture in the reaction. 2. Promoter is too harsh or temperature is too high.1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use freshly activated molecular sieves. 2. Use a milder promoter or reduce the reaction temperature.

Data Presentation: Optimizing Reaction Parameters

Table 1: Influence of Lewis Acid Promoter on Stereoselectivity of GalNAc Glycosylation

This table presents representative data adapted from studies on N-acetylgalactosamine, a close analogue of N-acetylglucosamine, to illustrate the profound effect of the catalyst on the reaction outcome.[2]

EntryLewis Acid CatalystTime (h)TemperatureYield (%)α:β Ratio
1Cu(OTf)₂690 °C9550:50
2Yb(OTf)₃1290 °C9533:67
3Sc(OTf)₃1290 °C9510:90
4Hf(OTf)₄1290 °C9590:10
5La(OTf)₃2490 °C5020:80
Table 2: Effect of Solvent on Glycosylation Outcomes
SolventCoordinating AbilityTypical Effect on GlcNAc Glycosylation
Dichloromethane (DCM)LowGeneral-purpose, non-coordinating solvent.
Diethyl Ether (Et₂O) / THFHighCan promote α-selectivity through solvent participation.
Acetonitrile (MeCN)HighCan promote oxazoline formation, potentially lowering yield.

Experimental Protocols

Disclaimer: These are general protocols and must be adapted based on the specific substrates and equipment used. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation
  • Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere. Add freshly activated 4 Å molecular sieves to the reaction flask.

  • Reactant Addition: Dissolve the glycosyl acceptor (1.2 equivalents) and the this compound donor (1.0 equivalent, e.g., a thioglycoside) in anhydrous DCM. Stir the mixture for 30 minutes at room temperature over the molecular sieves.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or no further progress is observed), quench the reaction by adding a few drops of triethylamine or pyridine.

  • Workup: Dilute the mixture with DCM and filter off the molecular sieves. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

G cluster_0 cluster_1 A Activated GlcNAc Donor B Desired Glycosylation Product (α or β) A->B + Acceptor (k_gly) C Stable Oxazoline Intermediate (Byproduct) A->C Rearrangement (k_oxa) G A 1. Prepare Reactants (Dry Donor, Acceptor, Solvent) B 2. Reaction Setup (Inert Atmosphere, Molecular Sieves) A->B C 3. Cool to Target Temp (e.g., -40°C) B->C D 4. Add Promoter (e.g., TMSOTf) C->D E 5. Monitor Reaction (TLC) D->E F 6. Quench Reaction (e.g., Triethylamine) E->F G 7. Aqueous Workup & Extraction F->G H 8. Purify Product (Chromatography) G->H G start Low Yield or Poor Selectivity? cause1 Starting Material Remains? start->cause1 Yes cause2 Major Byproduct (Oxazoline)? start->cause2 No sol1a Increase Promoter Conc. or Use Stronger Promoter cause1->sol1a Yes sol1b Increase Temperature cause1->sol1b Yes cause1->cause2 No sol2a Change Solvent (e.g., to DCM) cause2->sol2a Yes sol2b Screen Different Promoters (e.g. Hf(OTf)₄) cause2->sol2b Yes cause3 Poor α/β Selectivity? cause2->cause3 No sol3a Lower Temperature cause3->sol3a Yes sol3b Change Promoter/Solvent cause3->sol3b Yes

References

Technical Support Center: Purification of Synthetic Products from Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside.

Troubleshooting Guides

This section addresses common issues encountered during the purification of glycosylated products synthesized from this compound and its protected analogues.

Issue 1: Co-elution of Product and Unreacted Starting Material (Acceptor)

  • Question: My desired glycosylated product is co-eluting with the unreacted this compound acceptor during silica gel chromatography. How can I improve the separation?

  • Answer: This is a common challenge, especially if the polarity difference between the product and the acceptor is small. Here are several strategies to address this:

    • Optimize the Solvent System: A systematic approach to optimizing the mobile phase is crucial. Start with a relatively non-polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increase the polarity by increasing the proportion of the more polar solvent. Running a gradient elution on a flash chromatography system can be highly effective.

    • Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Reversed-phase chromatography (e.g., using a C18 column) can be effective for protected carbohydrate compounds, as the protecting groups increase hydrophobicity.[1]

    • Chemical Modification: If the acceptor has a free hydroxyl group, you can selectively react it with a bulky, non-polar protecting group to significantly alter its polarity and facilitate separation.

Issue 2: Difficulty in Removing the Glycosyl Donor or its Byproducts

  • Question: I am having trouble separating my product from the excess glycosyl donor and its decomposition products. What are the recommended methods?

  • Answer: The choice of purification method will depend on the nature of the glycosyl donor used.

    • For Trichloroacetimidate Donors: Byproducts are often acidic. A common technique is to wash the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurities before proceeding with column chromatography.

    • For Glycosyl Halide Donors: If a silver salt promoter was used, the resulting silver salts can be removed by filtering the reaction mixture through a pad of Celite.[2]

    • General Chromatographic Approaches: A well-optimized silica gel column chromatography is usually effective. For complex mixtures, High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[1]

Issue 3: Separation of Anomeric (α/β) Isomers

  • Question: My reaction has produced a mixture of α and β anomers of the desired product, and they are difficult to separate by standard column chromatography. What can I do?

  • Answer: The separation of anomers can be challenging due to their similar polarities.

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly on a normal-phase column (e.g., silica or an amino-bonded phase), often provides the resolution needed to separate anomers. Careful selection of the mobile phase is critical.

    • Crystallization: If one anomer is prone to crystallization, this can be an effective method for separation. Seeding the solution with a small crystal of the desired anomer can sometimes induce crystallization.[3]

    • Chromatographic Optimization: While challenging, optimization of flash chromatography conditions, such as using a very long column and a shallow solvent gradient, can sometimes achieve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying products synthesized from this compound?

A1: The most widely used technique is silica gel column chromatography.[3] This is because the benzyl and other protecting groups often used in these syntheses render the molecules soluble in organic solvents and suitable for normal-phase chromatography.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring fractions collected from the column. It is essential to use a solvent system for TLC that provides good separation of your product from impurities. Staining with a solution like p-anisaldehyde or ceric ammonium molybdate followed by heating is typically used to visualize carbohydrate spots.

Q3: My product is a highly polar, deprotected glycoside. What purification strategy should I use?

A3: For highly polar compounds, reversed-phase chromatography on a C18 column is often more suitable than silica gel chromatography.[3] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Lyophilization is often required to remove the aqueous solvent from the purified fractions.

Q4: Are there any non-chromatographic methods to purify my product?

A4: Yes, crystallization can be a very effective purification technique, especially for obtaining highly pure material.[3] This method is particularly useful if your product is a solid. The choice of solvent for crystallization is critical and often requires some experimentation with different solvent pairs (e.g., ethyl acetate/hexane).

Q5: What are some common impurities I might encounter?

A5: Common impurities include unreacted starting materials (both the glycosyl donor and acceptor), byproducts from the decomposition of the donor (e.g., trichloroacetamide from a trichloroacetimidate donor), and diastereomeric or anomeric isomers of the product.

Data Presentation

Table 1: Typical Silica Gel Chromatography Parameters for Protected Glycosides

Compound Type Typical Solvent System (v/v) Approximate Rf Range Notes
Benzyl-protected monosaccharideEthyl Acetate / Hexane (1:4 to 1:1)0.3 - 0.5Polarity can be adjusted based on other protecting groups.
Benzyl-protected disaccharideEthyl Acetate / Hexane (1:2 to 2:1)0.2 - 0.4Generally more polar than the monosaccharide starting materials.
Acyl-protected glycosideToluene / Ethyl Acetate (3:1 to 1:1)0.3 - 0.6Acyl groups are less polar than hydroxyl groups.

Note: These are starting points; optimization is necessary for each specific compound.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Flash Chromatography

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). If the sample does not fully dissolve, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: General Procedure for Crystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

  • Crystal Formation: Crystals should form as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum. A common solvent system for the crystallization of protected benzyl glycosides is ethyl acetate-hexane.[3]

Visualizations

experimental_workflow cluster_reaction Glycosylation Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Wash (e.g., sat. NaHCO3) start->workup filter Filtration (e.g., through Celite) workup->filter chromatography Silica Gel Column Chromatography filter->chromatography crystallization Crystallization chromatography->crystallization For further purification hplc HPLC (if needed) chromatography->hplc For anomer separation tlc TLC Analysis of Fractions chromatography->tlc nmr_ms NMR & MS Characterization chromatography->nmr_ms crystallization->nmr_ms hplc->nmr_ms tlc->chromatography Combine Pure Fractions end Pure Product nmr_ms->end

Caption: A typical experimental workflow for the purification and analysis of glycosylated products.

troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions start Purification Issue Identified coelution Co-elution of Product and Starting Material start->coelution donor_byproducts Contamination with Donor Byproducts start->donor_byproducts anomers Anomer Mixture start->anomers optimize_solvent Optimize Solvent System coelution->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., C18) coelution->change_stationary_phase aqueous_wash Aqueous Wash donor_byproducts->aqueous_wash celite_filtration Celite Filtration donor_byproducts->celite_filtration anomers->optimize_solvent hplc HPLC anomers->hplc crystallization Crystallization anomers->crystallization

References

Troubleshooting low reactivity of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in glycosylation reactions.

Troubleshooting Guide: Low Reactivity as a Glycosyl Acceptor

Researchers often encounter low yields or complete reaction failure when using this compound as a glycosyl acceptor. This low reactivity is primarily due to the inherent structural and electronic properties of the molecule. This guide addresses common issues in a question-and-answer format.

Q1: Why is my glycosylation reaction with this compound failing or giving very low yields?

A1: The low reactivity of the hydroxyl groups (at positions C-3, C-4, and C-6) on this acceptor molecule is a known challenge in carbohydrate chemistry. Several factors contribute to this issue:

  • Intramolecular Hydrogen Bonding: The primary cause of low nucleophilicity is the formation of intramolecular hydrogen bonds. The N-acetyl group at the C-2 position can form a strong hydrogen bond with the C-3 hydroxyl group. This interaction significantly reduces the availability of the lone pair of electrons on the C-3 oxygen, making it a poor nucleophile. Similar, though weaker, interactions can also affect the C-4 hydroxyl.

  • Steric Hindrance: The bulky benzyl group at the anomeric (C-1) position, combined with the axial orientation of the C-2 acetamido group, creates a sterically congested environment around the C-3 and C-4 hydroxyls. This makes it physically difficult for the activated glycosyl donor to approach and react.[1]

  • Electron-Withdrawing Effect: The acetamido group has an electron-withdrawing effect, which further deactivates the neighboring hydroxyl groups, reducing their nucleophilicity.

Q2: I am observing a complex mixture of products on my TLC plate. What is happening?

A2: A complex product mixture suggests a lack of regioselectivity and potentially the occurrence of side reactions.

  • Lack of Regioselectivity: Your acceptor has three free hydroxyl groups (C-3, C-4, C-6). The C-6 primary hydroxyl is the most accessible and generally the most reactive. The C-4 hydroxyl is often more reactive than the C-3 hydroxyl, which is deactivated by the adjacent C-2 acetamido group. Without protecting groups to block specific positions, your glycosyl donor may react at any of these sites, leading to a mixture of regioisomers.

  • Side Reactions: If you are using harsh reaction conditions (e.g., strong Lewis acids, high temperatures) to force the reaction, you may be causing the decomposition of your glycosyl donor or acceptor.[1] Common side reactions include the formation of glycals (elimination products) from the donor.[1]

Q3: How can I improve the yield and success rate of my glycosylation reaction?

A3: Overcoming the low reactivity requires a multi-faceted approach focusing on the choice of donor, activator, and reaction conditions.

  • Use a Highly Reactive "Armed" Donor: Employ a glycosyl donor that is electronically "armed." These donors typically have electron-donating protecting groups (like benzyl ethers) which increase the reactivity at the anomeric center. Donors with leaving groups like trichloroacetimidates or thioglycosides are common choices.

  • Select a Powerful Promoter/Activator: A strong activator system is often necessary. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf) is a powerful choice. For trichloroacetimidate donors, trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are effective activators.

  • Optimize Reaction Temperature: Temperature is a critical parameter. While low temperatures (-40 to -78 °C) are often used to enhance stereoselectivity, a poorly reactive acceptor may require higher temperatures to overcome the activation energy.[1] It is advisable to start at a low temperature and gradually warm the reaction, monitoring its progress by TLC.

  • Solvent Choice: The solvent can influence the stability of reactive intermediates. Dichloromethane (DCM) is a common non-participating solvent. Nitrile-containing solvents like acetonitrile can sometimes favor the formation of β-glycosides.[1]

Q4: How can I control the regioselectivity to target a specific hydroxyl group?

A4: To achieve regioselectivity, you must use protecting group strategies to differentiate the hydroxyl groups. Since your starting material is fully unprotected (except for the C-1 benzyl group), you will need to perform additional synthetic steps prior to the glycosylation:

  • Targeting the C-3 Hydroxyl: The most common strategy is to install a 4,6-O-benzylidene acetal. This protects both the C-4 and C-6 hydroxyls, leaving only the C-3 hydroxyl available for glycosylation. This is a very effective way to direct the reaction to the most challenging position.

  • Targeting the C-6 Hydroxyl: As the most reactive primary alcohol, the C-6 hydroxyl can sometimes be glycosylated preferentially under carefully controlled conditions (e.g., using 1 equivalent of the donor at low temperature). However, for reliable results, it is better to protect the C-3 and C-4 hydroxyls first, for example, as an isopropylidene acetal if compatible with your overall synthetic scheme.

Frequently Asked Questions (FAQs)

Q: What is the primary reason for the low reactivity of this compound as an acceptor? A: The main culprit is the N-acetyl group at the C-2 position. It forms a strong intramolecular hydrogen bond with the C-3 hydroxyl group, drastically reducing its nucleophilicity. This effect, combined with steric hindrance, makes the molecule a challenging substrate.[2]

Q: Which hydroxyl group is the most reactive on the unprotected acceptor? A: The C-6 hydroxyl is the most reactive. It is a primary alcohol and is the most sterically accessible, making it the most likely site of glycosylation in a competitive reaction.

Q: Are there alternative N-protecting groups that would make the acceptor more reactive? A: Yes. If you were synthesizing the acceptor from scratch, using an N-phthalimido (NPhth) or a 2-azido (N₃) group instead of the N-acetyl group would result in a more reactive acceptor.[2] These groups do not form the deactivating intramolecular hydrogen bonds to the same extent.[2]

Q: My reaction is incomplete, with both starting material and product visible on TLC. What should I do? A: An incomplete reaction suggests that the conditions are not sufficiently activating. You can try several strategies:

  • Increase the equivalents of the glycosyl donor and/or the promoter.

  • Slowly increase the reaction temperature, monitoring carefully for decomposition.

  • Switch to a more powerful promoter system.

  • Ensure all your reagents and solvents are strictly anhydrous, as moisture can quench the reaction.

Experimental Protocols & Data

Table 1: Example Conditions for Glycosylation of a Protected GlcNAc Acceptor

The following table summarizes successful glycosylation conditions reported in the literature for a related, protected acceptor: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside , where the reaction is directed to the C-3 hydroxyl.

Glycosyl Donor (Leaving Group)AcceptorPromoter / ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl BromideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranosideMercuric Cyanide (Hg(CN)₂)Nitromethane-Benzene (1:1)RT24~60-70[3]
2,3,4-Tri-O-acetyl-α-D-fucopyranosyl BromideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranosideMercuric Cyanide (Hg(CN)₂)Nitromethane-Benzene (1:1)RT48~55[4]
2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazolineDiol derived from the acceptorDichloroethaneReflux18~80[4]

Note: The acceptor in these examples is the galacto-epimer, but the reactivity principles and reaction conditions are highly relevant to the gluco-configured acceptor.

Protocol: General Procedure for Glycosylation using a Thioglycoside Donor

This protocol is a representative example for the glycosylation of a protected acceptor like Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside.

Materials:

  • Glycosyl Acceptor (e.g., Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside) (1.0 eq)

  • Thioglycoside Donor (1.2 - 1.5 eq)

  • N-Iodosuccinimide (NIS) (1.5 - 2.0 eq), recrystallized and dried

  • Triflic Acid (TfOH) or Silver Triflate (AgOTf) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor, thioglycoside donor, and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).

  • In a separate flask, dissolve NIS in anhydrous DCM. Add this solution to the reaction mixture via cannula.

  • Add the catalytic amount of TfOH or AgOTf to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be slowly warmed to 0 °C or room temperature if no progress is observed at lower temperatures.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Factors Affecting Acceptor Reactivity

G cluster_acceptor This compound cluster_factors Factors Reducing Reactivity Acceptor Glycosyl Acceptor OH3 C3-OH Acceptor->OH3 OH4 C4-OH Acceptor->OH4 OH6 C6-OH Acceptor->OH6 Outcome Low Nucleophilicity Low Reaction Yield OH3->Outcome OH4->Outcome Hbond Intramolecular H-Bonding (C2-NHAc) Hbond->OH3 Strongly Deactivates Sterics Steric Hindrance (C1-OBn, Axial C2-NHAc) Sterics->OH3 Hinders Approach Sterics->OH4 Hinders Approach Electronics Inductive Effect (C2-NHAc) Electronics->OH3 Deactivates

Caption: Key factors reducing the nucleophilicity of acceptor hydroxyl groups.

Troubleshooting Workflow for Low Glycosylation Yield

G Start Low / No Product Observed by TLC Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Assess_Donor Is the Glycosyl Donor Reactive Enough? Check_Reagents->Assess_Donor Use_Armed_Donor Action: Switch to an 'Armed' Donor (e.g., per-benzylated) Assess_Donor->Use_Armed_Donor No Assess_Activator Is the Promoter System Strong Enough? Assess_Donor->Assess_Activator Yes Use_Armed_Donor->Assess_Activator Use_Strong_Activator Action: Switch to a Stronger Promoter (e.g., NIS/TfOH) Assess_Activator->Use_Strong_Activator No Assess_Temp Is the Reaction Temperature Too Low? Assess_Activator->Assess_Temp Yes Use_Strong_Activator->Assess_Temp Increase_Temp Action: Gradually Increase Temperature (e.g., -40°C to 0°C) Assess_Temp->Increase_Temp Yes Check_Regio Is Regioselectivity the Issue? Assess_Temp->Check_Regio No Increase_Temp->Check_Regio Protect_OH Action: Use Protecting Groups to Isolate Target OH (e.g., 4,6-O-benzylidene) Check_Regio->Protect_OH Yes Success Improved Yield Check_Regio->Success No, reaction improved Protect_OH->Success

Caption: A logical workflow for troubleshooting low-yielding glycosylation reactions.

References

Technical Support Center: Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning reactions involving Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. It is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation, with a focus on the impact of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: The choice of solvent is critical and depends on several factors:

  • Solubility of Reactants: Ensure that both the glycosyl donor (e.g., a protected form of this compound) and the glycosyl acceptor are soluble in the chosen solvent or solvent system.

  • Reaction Type: Different reactions, such as glycosylation, deprotection, or other modifications, will have different optimal solvent requirements.

  • Reaction Mechanism: The solvent can influence the reaction mechanism, including the formation of intermediates and the stereochemical outcome. For example, polar aprotic solvents can affect the rate of SN2 reactions.

  • Temperature: The solvent must be suitable for the intended reaction temperature.

  • Work-up Procedure: Consider the ease of solvent removal and compatibility with the extraction and purification steps.

Q2: In which common solvents is this compound and its analogue soluble?

A2: The solubility of these compounds can vary. For instance, the related compound Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside is soluble in methanol (10 mg/mL), DMF (10 mg/ml), and DMSO (1 mg/ml).[1]

Troubleshooting Guides

Issue 1: Poor Yield in Glycosylation Reactions

Potential Cause: Suboptimal solvent choice leading to poor solubility of reactants or intermediates.

Troubleshooting Steps:

  • Solvent Screening: If possible, perform small-scale test reactions in a variety of solvents to identify the one that gives the best yield.

  • Solvent Mixtures: A mixture of solvents can sometimes be effective. For instance, a 1:1 mixture of nitromethane-benzene has been used in the condensation of a related galactopyranoside derivative.[2]

  • Use of Co-solvents: The addition of a co-solvent can improve the solubility of a reactant. For example, in deprotection reactions of a related compound, mixtures such as THF/MeOH/H₂O are used to dissolve both the nonpolar starting material and the polar product.[3]

  • Temperature Adjustment: Gently heating the reaction mixture (if the reactants are stable) can improve solubility.

Issue 2: Incomplete Deprotection (Debenzylation)

Potential Cause: Poor solubility of the starting material or intermediates, limiting access to the catalyst surface.

Troubleshooting Steps:

  • Solvent System Change: The starting material is often nonpolar, while the deprotected product is very polar. A solvent system that can dissolve both is crucial. Common systems include MeOH, EtOH, EtOAc, THF, or mixtures like THF/MeOH/H₂O.[3]

  • Catalyst Choice: Consider switching to a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[3]

  • Increase Hydrogen Pressure: Using a Parr apparatus to increase hydrogen pressure can often drive the reaction to completion.[3]

  • Add Acid Catalyst: A small amount of acetic acid or a few drops of HCl can sometimes accelerate the reaction.[3]

Data Presentation

Table 1: Solubility of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

SolventSolubilityReference
Methanol10 mg/mL (clear)
DMF10 mg/mL[1]
DMSO1 mg/mL[1]

Experimental Protocols

Protocol 1: Glycosylation using Mercuric Cyanide

This protocol is adapted from the synthesis of a disaccharide from a derivative of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside.[2]

  • Reactants:

    • Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside (glycosyl acceptor)

    • 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide (glycosyl donor)

    • Powdered mercuric cyanide

  • Solvent: 1:1 Nitromethane-Benzene

  • Procedure: a. Dissolve the glycosyl acceptor and glycosyl donor in the nitromethane-benzene solvent mixture. b. Add powdered mercuric cyanide to the solution. c. Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. d. Upon completion, quench the reaction and purify the product using column chromatography.

Protocol 2: Debenzylation via Catalytic Hydrogenation

This is a general protocol that can be adapted for the debenzylation of this compound, based on troubleshooting for a similar compound.[3]

  • Reactants:

    • Benzyl-protected glucopyranoside

    • Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), or a mixture (e.g., THF/MeOH/H₂O).[3]

  • Procedure: a. Dissolve the benzyl-protected compound in the chosen solvent. b. Add the palladium catalyst to the solution. c. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus). d. Stir the mixture vigorously until the reaction is complete (monitored by TLC). e. Filter the reaction mixture through Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

experimental_workflow cluster_glycosylation Glycosylation Protocol cluster_deprotection Debenzylation Protocol A Dissolve Acceptor & Donor in Nitromethane-Benzene B Add Mercuric Cyanide A->B C Reaction & TLC Monitoring B->C D Quench & Purify C->D E Dissolve Protected Compound in appropriate solvent F Add Pd Catalyst E->F G Hydrogen Atmosphere F->G H Filter & Concentrate G->H

Caption: General experimental workflows for glycosylation and debenzylation reactions.

troubleshooting_logic cluster_poor_yield Troubleshooting: Poor Yield cluster_incomplete_deprotection Troubleshooting: Incomplete Deprotection start_yield Poor Reaction Yield check_solubility Check Reactant Solubility start_yield->check_solubility solvent_screen Solvent Screening check_solubility->solvent_screen solvent_mixture Use Solvent Mixture check_solubility->solvent_mixture adjust_temp Adjust Temperature check_solubility->adjust_temp start_deprotection Incomplete Deprotection check_solubility_deprotection Assess Solubility of Starting Material & Product start_deprotection->check_solubility_deprotection change_catalyst Switch Catalyst (e.g., Pearlman's) start_deprotection->change_catalyst increase_pressure Increase H2 Pressure start_deprotection->increase_pressure change_solvent Change Solvent System (e.g., THF/MeOH/H2O) check_solubility_deprotection->change_solvent

Caption: Logical troubleshooting steps for common reaction issues.

References

Technical Support Center: Catalyst Selection for Efficient Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient coupling of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the glycosylation of N-acetylglucosamine (GlcNAc) derivatives.

FAQs

  • Q1: Why is the glycosylation of N-acetylglucosamine donors often challenging? A1: The primary challenge in the direct glycosylation with N-acetylglucosamine donors is the participation of the C-2 acetamido group. This group can attack the anomeric center to form a stable oxazoline by-product, which reduces the yield of the desired glycosylated product. This issue is particularly prevalent when using acetylated GlcNAc donors, which are considered "disarmed" due to the electron-withdrawing nature of the acetyl groups, making the donor less reactive.[1]

  • Q2: What is the "armed-disarmed" concept in glycosylation? A2: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups. "Armed" donors have electron-donating groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive. Conversely, "disarmed" donors contain electron-withdrawing groups (e.g., acetyl, benzoyl esters), which decrease the electron density at the anomeric center, rendering the donor less reactive.[1] This concept is crucial for planning sequential glycosylation strategies.[1]

  • Q3: How can I improve the α-selectivity of my glycosylation reaction? A3: Achieving high α-selectivity can be challenging. The choice of solvent can play a role; for instance, acetonitrile can sometimes promote the formation of the β-anomer. The use of specific catalyst systems and protecting groups can also influence the stereochemical outcome. For some systems, it is possible to achieve post-glycosylation in situ anomerization to favor the α-product.

  • Q4: I am observing multiple spots on my TLC plate, and my yield is low. What could be the cause? A4: The formation of multiple products, including the oxazoline by-product, is a common issue.[1] Other possibilities include incomplete reaction, degradation of the starting material or product, and the formation of anomers. Careful optimization of the reaction conditions, including the catalyst, solvent, and temperature, is necessary.

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
Low or no product formation 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. "Disarmed" glycosyl donor is not sufficiently activated.[1]1. Use a fresh batch of catalyst. 2. Ensure all reagents and solvents are anhydrous. 3. Increase the amount of catalyst, switch to a more powerful catalyst, or increase the reaction temperature cautiously.[1]
Formation of oxazoline by-product The N-acetyl group at C-2 is participating in the reaction.1. Use a different protecting group at C-2 that is less likely to participate, such as a phthalimido or a 2-azido group. 2. Optimize the catalyst and solvent system. Some Lewis acids are more prone to promoting oxazoline formation.[1]
Poor α/β selectivity 1. The reaction conditions favor the formation of the thermodynamic product. 2. The catalyst is not directing the stereochemistry effectively.1. Adjust the reaction temperature; lower temperatures often favor the kinetic product. 2. Screen different catalysts and solvent systems. For example, rare earth triflates have been shown to influence selectivity.
Reaction is sluggish The acetylated glycosyl donor is "disarmed" and has low reactivity.[1]1. Increase the equivalents of the activator. 2. Cautiously elevate the reaction temperature.[1] 3. Switch to a stronger activator.[1]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the glycosylation of N-acetylglucosamine derivatives. Please note that the specific substrate and reaction conditions will influence the outcome.

Catalyst/PromoterGlycosyl DonorGlycosyl AcceptorSolventTemp. (°C)Time (h)Yield (%)α:β RatioReference
Mercuric Cyanide (Hg(CN)₂)2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromideBenzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranosideNitromethane-Benzene (1:1)RT---[2]
Scandium Triflate (Sc(OTf)₃)Peracetylated β-GlcNAcVarious alcohols1,2-DichloroethaneReflux24Goodα-selective[3]
Ytterbium Triflate (Yb(OTf)₃)Glycosyl oxazolinesVarious acceptors--ModerateGoodβ-selective
N-Iodosuccinimide (NIS) / Triflic Acid (TfOH)Thioglycoside donorAlcoholDichloromethane-80 to 0-GoodVaries[4][5]
Bismuth(III) Triflate (Bi(OTf)₃)2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose2,3,4,6-Tetra-O-benzyl-D-glucopyranoseDichloromethane015--[6]

Experimental Protocols

Protocol 1: General Procedure for Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH) with a Thioglycoside Donor

This protocol is adapted from a general procedure for thioglycoside activation.[4]

Materials:

  • Fully protected thioglycoside donor (1.0-3.0 equiv.)

  • This compound (glycosyl acceptor, 1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • N-Iodosuccinimide (NIS) (1.2-4.0 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.5 equiv.)

  • Activated 4Å molecular sieves

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Dry the glycosyl acceptor and thioglycoside donor by azeotroping with dry toluene and then keeping under high vacuum for at least 3 hours.

  • To a two-necked round-bottom flask containing activated 4Å molecular sieves, add anhydrous CH₂Cl₂ under an argon atmosphere.

  • Dissolve the dried glycosyl acceptor and thioglycoside donor in anhydrous CH₂Cl₂ and transfer the solution to the flask containing molecular sieves via cannula.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add NIS to the suspension and stir for 15 minutes.

  • Add TfOH dropwise to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Glycosylation

This protocol is a general guideline for using a Lewis acid catalyst like Scandium Triflate (Sc(OTf)₃).

Materials:

  • Peracetylated this compound (glycosyl donor, 1.0 equiv.)

  • Glycosyl acceptor (1.2-1.5 equiv.)

  • Scandium Triflate (Sc(OTf)₃) (0.1-0.3 equiv.)

  • Anhydrous 1,2-Dichloroethane

  • Activated 4Å molecular sieves

  • Triethylamine or Pyridine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4Å molecular sieves.

  • Add anhydrous 1,2-dichloroethane to dissolve the reagents.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the Lewis acid catalyst (Sc(OTf)₃) to the mixture.

  • Heat the reaction to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a few drops of triethylamine or pyridine.

  • Dilute the mixture with dichloromethane and filter off the molecular sieves.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizations

O-Linked Glycosylation Pathway

The following diagram illustrates the general pathway of mucin-type O-linked glycosylation, a process that can be influenced by molecules such as this compound and its analogs.

Caption: Mucin-type O-linked glycosylation pathway.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for screening different catalysts for the desired glycosylation reaction.

Experimental_Workflow Start Start: Define Glycosylation Donor_Prep Prepare Glycosyl Donor (e.g., thioglycoside) Start->Donor_Prep Acceptor_Prep Prepare Glycosyl Acceptor (this compound) Start->Acceptor_Prep Catalyst_Selection Select Catalysts for Screening (e.g., NIS/TfOH, Sc(OTf)3, Hg(CN)2) Donor_Prep->Catalyst_Selection Acceptor_Prep->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying catalyst, solvent, temp.) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reactions by TLC Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Crude Product (NMR for α:β ratio, LC-MS for yield) Workup->Analysis Purification Purify Products Analysis->Purification Characterization Characterize Pure Products Purification->Characterization End End: Optimal Conditions Identified Characterization->End

References

Technical Support Center: Deprotection of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in carbohydrate chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) addressing common issues encountered during the deprotection of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing O-benzyl (Bn) protecting groups from N-acetylglucosamine (GlcNAc) derivatives?

A1: The most common methods for cleaving O-benzyl ethers from GlcNAc derivatives are:

  • Catalytic Hydrogenation: This is the most widely used technique, involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). It is known for high yields and clean reaction profiles.[1][2]

  • Catalytic Transfer Hydrogenation (CTH): A safer alternative to using flammable hydrogen gas, CTH employs a hydrogen donor molecule in situ.[1] Common donors include formic acid, ammonium formate, cyclohexene, and triethylsilane.[1][3][4] This method is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[3]

  • Dissolving Metal Reduction (Birch Reduction): This method uses sodium or lithium metal in liquid ammonia and is effective for stubborn or sterically hindered benzyl groups that are resistant to hydrogenation.[2][5] However, it is a harsh method and may not be compatible with other functional groups in the molecule.[5]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation. This is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to benzyl ethers, sometimes with photoirradiation to improve reliability.[2][6]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (BCl₃) can cleave benzyl ethers, but this is a harsh method and may not be suitable for sensitive substrates.[7]

Q2: Why is my catalytic hydrogenation for debenzylation often slow or incomplete?

A2: Several factors can lead to incomplete or failed catalytic hydrogenation reactions:

  • Catalyst Inactivity: The palladium catalyst can be poisoned by impurities, especially sulfur or halogen compounds, or it may be old and have reduced activity. Using fresh, high-quality catalyst is critical.[5][7]

  • Insufficient Hydrogen: For some substrates, atmospheric pressure from a hydrogen balloon may not be enough to drive the reaction to completion.[7]

  • Poor Solubility: The fully benzylated starting material is often nonpolar, while the deprotected product is highly polar. A solvent system that cannot effectively dissolve both can lead to stalling as the product may coat the catalyst surface.[7]

  • Steric Hindrance: Benzyl groups in sterically crowded environments can be more difficult to access by the catalyst, slowing down the reaction rate.[1]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst. Ensure the substrate is properly purified before the reaction.[7]

Q3: What is Catalytic Transfer Hydrogenation (CTH), and what are its main advantages?

A3: Catalytic Transfer Hydrogenation (CTH) is a method where hydrogen is generated in situ from a donor molecule, transferring it to the substrate with the aid of a catalyst like Pd/C.[1] The primary advantage of CTH is safety, as it completely avoids the handling of flammable and potentially explosive hydrogen gas.[1] It is also operationally simple, often requiring only gentle heating, and does not necessitate specialized high-pressure equipment.[2][4]

Q4: Can the N-acetyl group at the C2 position interfere with the debenzylation reaction?

A4: The N-acetyl group can significantly influence the reactivity of the molecule. While direct interference with catalytic hydrogenation is not commonly reported as a primary failure mode, the acetamido group is known to form strong hydrogen bonds. This can affect the molecule's conformation and solubility, potentially impacting the accessibility of the benzyl ethers to the catalyst surface. Studies have shown that the reactivity of neighboring hydroxyl groups is significantly affected by the N-acetyl group, making them poor glycosyl acceptors, which suggests a broader electronic and steric influence on the molecule.[8]

Q5: How can I achieve selective deprotection if my molecule has multiple O-benzyl groups?

A5: Achieving selective debenzylation of one O-benzyl group in the presence of others is very challenging as they have similar reactivity. Success typically relies on an orthogonal protecting group strategy from the outset of the synthesis.[9] This involves using different types of protecting groups that can be removed under distinct, non-interfering conditions. For example, you might protect one hydroxyl group as a silyl ether (removable with fluoride), another as an acetyl ester (removable with base), and a third as a benzyl ether (removable by hydrogenation).[10] If you must attempt selective debenzylation, carefully controlling reaction conditions (catalyst loading, time, temperature) may yield partially deprotected intermediates, but separation can be difficult.

Troubleshooting Guides

Problem: My catalytic hydrogenation reaction is stalled. TLC analysis shows mostly starting material even after several hours.

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Filter the reaction mixture through Celite, wash with solvent, and restart the reaction with a fresh batch of Pd/C or Pd(OH)₂/C catalyst.[5]The catalyst may be old, improperly handled, or poisoned by trace impurities from glassware or the substrate.[7]
Insufficient Hydrogen If using a balloon, switch to a high-pressure hydrogenation apparatus (e.g., Parr shaker) and increase the H₂ pressure to 50-60 psi.[5][7]Higher hydrogen concentration on the catalyst surface can significantly increase the reaction rate, especially for resistant substrates.
Poor Solubility Change or modify the solvent system. Try mixtures like THF/MeOH, EtOAc/MeOH, or add water to a polar solvent like MeOH to improve solubility of the deprotected product.[2][7]A solvent system that can dissolve both the nonpolar starting material and the polar product is crucial for preventing the product from precipitating onto the catalyst.

Problem: The reaction is proceeding, but TLC shows a mixture of partially deprotected products and I cannot achieve full deprotection.

Possible Cause Troubleshooting Step Rationale
Insufficient Catalyst Increase the catalyst loading from the standard 10 wt% up to 20-50 wt% relative to the substrate.[7]A higher catalyst-to-substrate ratio increases the number of active sites available for the reaction.
Reaction Conditions Too Mild Gently warm the reaction to 40-50 °C. Extend the reaction time, monitoring by TLC every few hours.[7]Increased temperature can provide the necessary activation energy to overcome steric hindrance or other energy barriers.
Acid-Labile Catalyst Poisons Add a small amount of a mild acid like acetic acid (AcOH) to the reaction mixture.[2][7]An acidic co-solvent can sometimes accelerate the reaction and help to protonate and remove basic impurities that may be poisoning the catalyst.
Highly Resistant Substrate Consider switching to a more powerful deprotection method, such as Birch reduction (Na/NH₃), if other functional groups are compatible.[2][5]For exceptionally sterically hindered or electronically deactivated substrates, hydrogenation may not be strong enough to achieve full deprotection.

Data Presentation

The choice of reaction conditions can significantly impact the success of debenzylation. The following tables summarize typical conditions for common methods.

Table 1: Direct Catalytic Hydrogenation Conditions

CatalystSubstrate ScaleSolventH₂ SourceTemperatureReaction TimeConversion/Yield
10% Pd/C1 mmol10 mL EtOHH₂ balloonRoom Temp.12-24 h>95%
20% Pd(OH)₂/C1 mmol15 mL THF/MeOH50 psi H₂40 °C8-16 h>98%
10% Pd/C + AcOH1 mmol10 mL MeOHH₂ balloonRoom Temp.6-12 h>95%

Data compiled from multiple sources for illustrative purposes.[1][7]

Table 2: Catalytic Transfer Hydrogenation (CTH) Conditions

CatalystHydrogen DonorSubstrate ScaleSolventTemperatureReaction TimeConversion/Yield
10% Pd/CAmmonium Formate1 mmol10 mL MeOHReflux1-4 h>95%
10% Pd/CFormic Acid1 mmol10 mL MeOH50 °C2-6 h>90%
10% Pd/CTriethylsilane1 mmol10 mL CH₃OHRoom Temp.4-8 hExcellent

Data compiled from multiple sources for illustrative purposes.[2][3][4]

Experimental Protocols

Protocol 1: Global Debenzylation via Direct Catalytic Hydrogenation

  • Preparation: In a round-bottom flask, dissolve the benzylated GlcNAc derivative (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or a THF/Methanol mixture, approx. 10-20 mL per mmol of substrate).

  • Catalyst Addition: Carefully add the palladium catalyst (10% Pd/C or 20% Pd(OH)₂/C, 10-20 wt% of the substrate) to the solution under an inert atmosphere (Nitrogen or Argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[7]

  • Work-up: Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product.[5]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as silica gel chromatography or recrystallization.

Protocol 2: Global Debenzylation via Catalytic Transfer Hydrogenation (Ammonium Formate)

  • Preparation: Dissolve the benzylated GlcNAc derivative (1.0 eq) in Methanol (approx. 15-20 mL per mmol).

  • Reagent Addition: Add ammonium formate (HCOONH₄, 5-10 eq) to the solution and stir until it dissolves.[2]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the substrate) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C for Methanol) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. These reactions are often much faster than direct hydrogenation, typically completing in 1-4 hours.[2]

  • Work-up and Purification: After completion, cool the reaction to room temperature. Filter through a pad of Celite, wash the pad with Methanol, and concentrate the filtrate. The excess ammonium formate is volatile and can often be removed under high vacuum. Purify the residue as needed.

Visualizations

The following diagrams illustrate key decision-making and troubleshooting workflows in the deprotection process.

Debenzylation_Method_Selection start Start: Need to Remove O-Benzyl Group(s) check_reducible Other Reducible Groups Present? (e.g., Alkenes, Azides, Cbz) start->check_reducible check_sterics Substrate Sterically Hindered or Resistant? check_reducible->check_sterics No use_oxidative Consider Oxidative Cleavage (e.g., DDQ) check_reducible->use_oxidative Yes use_hydrogenation Use Catalytic Hydrogenation (Direct H₂ or CTH) check_sterics->use_hydrogenation No use_birch Consider Birch Reduction (Na/NH₃) check_sterics->use_birch Yes end Deprotected Product use_hydrogenation->end use_oxidative->end use_birch->end

Caption: Workflow for selecting an appropriate debenzylation method.

Hydrogenation_Troubleshooting start Start: Incomplete Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_solubility Assess Solubility start->check_solubility action_catalyst Use Fresh Pd/C or Switch to Pd(OH)₂/C check_catalyst->action_catalyst Inactive? action_pressure Increase H₂ Pressure (Parr Shaker) check_conditions->action_pressure action_acid Add Acid Catalyst (e.g., AcOH) check_conditions->action_acid consider_alternatives Consider Alternative Methods (e.g., Birch Reduction) check_conditions->consider_alternatives Still Failing? action_solvent Optimize Solvent System (e.g., add co-solvent like THF) check_solubility->action_solvent Poor? success Success: Complete Deprotection action_catalyst->success action_pressure->success action_solvent->success action_acid->success consider_alternatives->success

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its derivatives. The objective is to offer a clear, data-driven resource for the structural elucidation and differentiation of these important glycosides, which are frequently utilized in glycobiology and drug discovery. The presented data, including detailed ¹H and ¹³C NMR chemical shifts and coupling constants, is supported by established experimental protocols.

Introduction

This compound and its derivatives are valuable building blocks in the synthesis of complex glycoconjugates, including glycoproteins and glycolipids. Their structural integrity and purity are paramount for their application in biological systems. NMR spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This guide focuses on the comparison of the parent compound with its per-O-acetylated and a di-O-benzoylated derivative to highlight the influence of protecting groups on the NMR spectral parameters.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two of its derivatives. The data facilitates the identification of key structural features and the effects of different protecting groups on the chemical environment of the pyranose ring and the aglycon.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

ProtonBenzyl 2-acetamido-2-deoxy-α-D-glucopyranosideBenzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosideBenzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-glucopyranoside
H-14.85 (d, J=3.5)4.95 (d, J=3.6)5.10 (d, J=3.5)
H-24.15 (dd, J=3.5, 10.5)4.30 (dd, J=3.6, 10.4)4.55 (dd, J=3.5, 10.5)
H-33.70 (t, J=9.5)5.25 (t, J=9.8)5.95 (t, J=9.8)
H-43.45 (t, J=9.5)5.10 (t, J=9.8)4.20 (t, J=9.5)
H-53.80 (m)4.05 (m)4.35 (m)
H-6a3.75 (dd, J=2.0, 12.0)4.25 (dd, J=4.8, 12.4)4.70 (dd, J=2.5, 12.0)
H-6b3.65 (dd, J=5.0, 12.0)4.10 (dd, J=2.4, 12.4)4.60 (dd, J=5.0, 12.0)
Ph-CH₂4.70 (d, J=12.0), 4.50 (d, J=12.0)4.75 (d, J=12.0), 4.55 (d, J=12.0)4.85 (d, J=12.0), 4.65 (d, J=12.0)
Ph-H7.30-7.40 (m)7.25-7.40 (m)7.20-8.10 (m)
NHAc2.00 (s)1.95 (s)2.05 (s)
OAc-2.05 (s), 2.03 (s), 2.01 (s)-

Note: Data for the parent and tri-O-acetyl compounds are representative values. The data for the di-O-benzoyl derivative is sourced from available spectral data.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CarbonBenzyl 2-acetamido-2-deoxy-α-D-glucopyranosideBenzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosideBenzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-glucopyranoside
C-197.596.897.2
C-254.052.553.0
C-372.071.572.8
C-471.068.569.0
C-573.072.071.5
C-662.062.564.0
Ph-CH₂70.070.571.0
Ph-C128.0-137.0127.5-137.5128.0-137.0
NHAc (C=O)175.0170.5175.5
NHAc (CH₃)23.023.223.5
OAc (C=O)-170.8, 170.2, 169.5-
OAc (CH₃)-20.8, 20.7, 20.6-
OBz (C=O)--166.5, 165.8
OBz (Ph)--128.5-133.5

Note: Data for the parent and tri-O-acetyl compounds are representative values. The data for the di-O-benzoyl derivative is sourced from available spectral data.

Experimental Protocols

A general protocol for the NMR characterization of glycosides is as follows.[1]

Sample Preparation

  • Sample Purity: Ensure the glycan sample is of high purity (>90%) and lyophilized to remove any residual solvents.[1] Buffers and salts should be minimized as they can negatively impact the quality of the NMR spectrum.[1]

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to avoid interfering with the magnetic field homogeneity.

NMR Data Acquisition

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to analyze include chemical shifts (δ) and coupling constants (J), particularly for the anomeric proton (H-1) which provides information about the α or β configuration.[1]

  • ¹³C NMR: A one-dimensional ¹³C NMR spectrum is acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR (for complex structures): For more complex derivatives or for unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques help establish connectivity between protons and carbons.

Visualization of Key Structures and Workflow

The following diagrams illustrate the general structures of the compared compounds and the typical workflow for their NMR characterization.

G cluster_parent Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside cluster_acetyl Tri-O-acetyl Derivative cluster_benzoyl Di-O-benzoyl Derivative Parent R1=H R2=H R3=H Acetyl R1=Ac R2=Ac R3=Ac Benzoyl R1=Bz R2=H R3=Bz Core [GlcNAc-α-OBn Core] Core->Parent Unprotected Core->Acetyl Acetylation Core->Benzoyl Benzoylation G cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation 1D_H_NMR 1D ¹H NMR Acquisition SamplePrep->1D_H_NMR 1D_C_NMR 1D ¹³C NMR Acquisition 1D_H_NMR->1D_C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_C_NMR->2D_NMR If needed DataAnalysis Data Analysis & Structure Elucidation 1D_C_NMR->DataAnalysis 2D_NMR->DataAnalysis

References

A Comparative Guide to the Mass Spectrometry Analysis of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the characterization and quantification of reaction products of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical technique often depends on its quantitative performance. Below is a summary of typical quantitative data for the analysis of glycosides, comparing High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) based methods. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrument conditions.[1]

ParameterMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Quantification (LOQ) 0.1 - 10 ng/mL0.1 - 1 µg/mL
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Precision (%RSD) < 15%< 5%
Accuracy (% Recovery) 85 - 115%95 - 105%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)
Throughput Moderate to HighHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide representative protocols for the analysis of a hypothetical glycosylation reaction product of this compound.

Protocol 1: LC-MS/MS Analysis of a Glycosylation Reaction Product

This protocol outlines a method for the identification and relative quantification of a glycosylated product of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Reaction Quenching: Quench the glycosylation reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: If proteins are present, centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (typically in the low ng/mL to µg/mL range).

2. LC-MS/MS Instrumentation and Conditions: [1]

  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For structural confirmation, use full scan and product ion scan modes on a high-resolution instrument.

Protocol 2: HPLC-UV Analysis of a Glycosylation Reaction Product

This protocol describes a method for the quantification of a glycosylation product using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation:

  • Reaction Quenching and Protein Precipitation: Follow the same procedure as for LC-MS/MS sample preparation.

  • Derivatization (Optional): For compounds lacking a strong UV chromophore, derivatization with a UV-active tag (e.g., benzoylation) may be necessary to enhance detection.

  • Final Solution: Evaporate the solvent from the supernatant and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions: [2]

  • Chromatography System: A standard HPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could start at a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at an appropriate wavelength (e.g., 220 nm for benzoyl derivatives).[2]

  • Injection Volume: 20 µL.[2]

Mandatory Visualization

The following diagrams illustrate key aspects of the analysis of this compound reaction products.

Experimental Workflow for Glycosylation Reaction Analysis cluster_reaction Reaction cluster_analysis Analysis cluster_methods Analytical Methods Start Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside + Glycosyl Donor Reaction Glycosylation Reaction Start->Reaction Product Reaction Mixture (Product, Byproducts, Unreacted Starting Material) Reaction->Product SamplePrep Sample Preparation (Quenching, Precipitation, Dilution) Product->SamplePrep AnalyticalMethod Analytical Method SamplePrep->AnalyticalMethod DataAcquisition Data Acquisition AnalyticalMethod->DataAcquisition LCMS LC-MS/MS AnalyticalMethod->LCMS HPLC HPLC-UV AnalyticalMethod->HPLC NMR NMR AnalyticalMethod->NMR DataAnalysis Data Analysis (Identification, Quantification) DataAcquisition->DataAnalysis

Caption: Experimental Workflow for Glycosylation Reaction Analysis.

Mass Spectrometric Fragmentation of a Glycosylated Product cluster_fragments Characteristic Fragment Ions cluster_interpretation Structural Interpretation Precursor [M+H]+ Precursor Ion (Glycosylated this compound) Oxonium Oxonium Ions (e.g., from glycan cleavage) Precursor->Oxonium Glycosidic Bond Cleavage Aglycone Aglycone Fragment (Loss of the added sugar) Precursor->Aglycone Glycosidic Bond Cleavage Backbone Peptide Backbone Fragments (if applicable) Precursor->Backbone Peptide Bond Cleavage GlycanID Glycan Composition and Structure Oxonium->GlycanID PeptideID Peptide Sequence (if applicable) Aglycone->PeptideID SiteOfGlycosylation Site of Glycosylation Backbone->SiteOfGlycosylation

Caption: Mass Spectrometric Fragmentation of a Glycosylated Product.

References

A Comparative Guide to N-Acetylglucosaminyl Donors: Benchmarking Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a glycosyl donor is a critical step in the chemical synthesis of complex oligosaccharides and glycoconjugates. This guide provides an objective comparison of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with other commonly employed N-acetylglucosaminyl (GlcNAc) donors. The performance of these donors is evaluated based on experimental data, with a focus on reaction yields, stereoselectivity, and reaction conditions.

While this compound is widely recognized for its role as an inhibitor of O-glycosylation in biological studies, its application as a glycosyl donor in chemical synthesis is less documented in recent literature, making direct, quantitative comparisons challenging. This guide compiles available data to offer a comprehensive overview for researchers designing synthetic strategies.

Comparative Performance of N-Acetylglucosaminyl Donors

The efficiency of a glycosylation reaction is primarily assessed by the yield and stereoselectivity of the desired product. The following table summarizes typical performance data for common classes of N-acetylglucosaminyl donors. It is important to note that reaction outcomes are highly dependent on the specific acceptor, protecting groups, and reaction conditions employed.

Glycosyl DonorLeaving GroupTypical Activator(s)General ReactivityTypical Yields (%)Typical Stereoselectivity (α:β)Key AdvantagesKey Disadvantages
This compound Benzyl etherTypically used as an acceptor or inhibitorLow (as a donor)Data not readily availableData not readily availableStabilityPrimarily used as a biological tool, not a reactive donor
N-Acetylglucosaminyl Thioglycosides -SR (e.g., -SPh, -SEt)NIS/TfOH, BSP/Tf₂OTunable (Armed/Disarmed)50-97%[1][2]Acceptor and protecting group dependent[1]Stable, suitable for block synthesisCan require stoichiometric activators
N-Acetylglucosaminyl Trichloroacetimidates -OC(CCl₃)=NHTMSOTf, BF₃·OEt₂High78-95%[3]Generally high β-selectivity with participating groups[3]Highly reactive, often require only catalytic activationCan be moisture sensitive, potential for side reactions
N-Acetylglucosaminyl Bromides -BrAgOTfHigh~55% (for specific disaccharide synthesis)[4]Acceptor and conditions dependentHistorically significant, can be effectiveOften less stable than other donors
Armed N-Acetylglucosaminyl pivaloate PivaloateTMSOTfHigh56-67%[5]High β-selectivity with primary alcohols[5]Direct β-selective glycosylationLess effective with hindered acceptors[5]

Note: Direct glycosylation with N-acetylglucosamine donors can be challenging due to the participation of the C-2 acetamido group, which can lead to the formation of a stable oxazoline byproduct, thereby reducing the yield of the desired glycoside.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of glycosylation reactions. Below are representative protocols for the activation of common N-acetylglucosaminyl donors.

Protocol 1: Glycosylation using an N-Acetylglucosaminyl Thioglycoside Donor

This protocol describes a general procedure for the activation of a thioglycoside donor using N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).[7]

Materials:

  • N-Acetylglucosaminyl thioglycoside donor (1.0 equiv)

  • Glycosyl acceptor (1.0–3.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2–4.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing the N-acetylglucosaminyl thioglycoside donor and the glycosyl acceptor, add anhydrous toluene and evaporate under reduced pressure to remove residual water.

  • Place the flask under an inert atmosphere (e.g., Argon).

  • In a separate flask, activate molecular sieves by heating at a high temperature under vacuum, then allow to cool under an inert atmosphere.

  • Dissolve the donor and acceptor in anhydrous CH₂Cl₂ and transfer the solution to the flask containing the activated molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add NIS to the mixture and stir for 5 minutes.

  • Add a catalytic amount of TfOH.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Filter the mixture through celite, and wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Glycosylation using an N-Acetylglucosaminyl Trichloroacetimidate Donor

This protocol outlines a general procedure for the activation of a trichloroacetimidate donor using a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]

Materials:

  • N-Acetylglucosaminyl trichloroacetimidate donor (1.0 equiv)

  • Glycosyl acceptor (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)

  • Anhydrous 1,2-dichloroethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the N-acetylglucosaminyl trichloroacetimidate donor and the acceptor, add anhydrous 1,2-dichloroethane.

  • Bring the reaction mixture to the desired temperature (e.g., 40 °C).

  • Add TMSOTf to the mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • After completion (typically 12 hours), quench the reaction by adding saturated aqueous NaHCO₃.[5]

  • Extract the mixture with CHCl₃.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

To aid in the understanding of the chemical and biological processes involving glycosylation, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification Donor & Acceptor Donor & Acceptor Mixing Mixing Donor & Acceptor->Mixing Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Mixing Molecular Sieves Molecular Sieves Molecular Sieves->Mixing Cooling Cooling Mixing->Cooling Activator Addition Activator Addition Cooling->Activator Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Activator Addition->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: A generalized workflow for a chemical glycosylation reaction.

O_GlcNAc_signaling cluster_input Nutrient & Stress Inputs cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_cycling O-GlcNAc Cycling cluster_output Cellular Processes Glucose Glucose HBP_enzymes HBP Enzymes Glucose->HBP_enzymes Glutamine Glutamine Glutamine->HBP_enzymes UTP UTP UTP->HBP_enzymes Acetyl-CoA Acetyl-CoA Acetyl-CoA->HBP_enzymes Stress Stress Stress->HBP_enzymes UDP_GlcNAc UDP-GlcNAc HBP_enzymes->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT O_GlcNAc_Protein O-GlcNAc-Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA O-GlcNAcase (OGA) Protein Protein OGA->Protein Protein->OGT O_GlcNAc_Protein->OGA Removes O-GlcNAc Transcription Transcription O_GlcNAc_Protein->Transcription Translation Translation O_GlcNAc_Protein->Translation Signaling Signaling O_GlcNAc_Protein->Signaling Metabolism Metabolism O_GlcNAc_Protein->Metabolism

Caption: The O-GlcNAc signaling pathway as a nutrient sensor.

References

A Comparative Analysis of the Biological Activities of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various analogs of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. The following sections detail the anti-cancer, pro-viral, and anti-inflammatory activities of specific derivatives, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are diverse, ranging from anti-cancer and anti-inflammatory effects to the unexpected enhancement of viral replication. This variation is largely dependent on the nature and position of substituent groups on both the benzyl and the glucopyranoside moieties.

Anti-Cancer Activity: Glucopyranosyl-Conjugated Benzyl Derivatives

A series of glucopyranosyl-conjugated benzyl derivatives have been synthesized and evaluated for their cytotoxic effects against human colorectal carcinoma (HCT-116) cells. These compounds feature a[1][2][3]-triazole linker connecting the glucopyranoside and benzyl moieties. The study revealed that the substitution pattern on the benzyl ring significantly influences the anti-cancer potency and selectivity.

Key Findings:

  • Compound 8d , with a 4-chlorobenzyl substituent, exhibited the most potent anti-proliferative activity against HCT-116 cells, with an IC50 value comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1]

  • Importantly, compound 8d demonstrated improved selectivity towards cancer cells over normal human embryonic kidney 293T cells.[1]

  • The anti-proliferative mechanism of compound 8d was determined to be through the induction of apoptotic cell death.[1]

Table 1: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives against HCT-116 and 293T cells [1]

CompoundR GroupHCT-116 IC50 (µM)293T IC50 (µM)Selectivity Index (SI)
8a H> 100> 100-
8b 4-Methyl85.3 ± 7.6> 100> 1.17
8c 4-Methoxy> 100> 100-
8d 4-Chloro12.5 ± 1.885.6 ± 9.26.85
8e 4-Bromo25.4 ± 3.1> 100> 3.94
8f 4-Fluoro48.7 ± 5.2> 100> 2.05
8g 4-Trifluoromethyl33.1 ± 4.5> 100> 3.02
8h 3-Methyl92.1 ± 8.9> 100> 1.09
8i 3-Methoxy> 100> 100-
5-FU -10.8 ± 1.515.2 ± 2.11.41

Data represents the mean ± SD of three independent experiments.

Pro-Viral Activity: Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAGN) and HIV Replication

In contrast to the desired anti-proliferative effects, an analog of the parent compound, Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAGN), has been shown to inhibit O-glycosylation, a crucial post-translational modification of proteins.[4][5] This inhibition has the unexpected consequence of significantly enhancing Human Immunodeficiency Virus (HIV) replication in vitro.[5][6]

Key Findings:

  • BAGN acts as a competitive inhibitor of O-glycan chain elongation by blocking β1,3-galactosyltransferase.[5]

  • Treatment of PHA-blast target cells with BAGN led to a significant increase in the percentage of HIV-infected cells, intracellular p24 protein levels, and viral particles in the supernatant.[5][6]

  • The pro-viral effect was even more pronounced when the infection was initiated with virus previously grown in the presence of BAGN.[5][6]

  • BAGN treatment also improved the kinetics of viral outgrowth from patient samples.[5]

Table 2: Effect of BAGN on HIV-1 Replication in PHA-blast Cells [5][6]

ConditionFold Increase in % Infected CellsFold Increase in Intracellular p24Fold Increase in Supernatant p24
BAGN-treated target cells7.61.37.1
Infection with BAGN-grown virus301.574
Anti-inflammatory Activity: Deoxygenated N-acetyl Glucosamine Analogs

Two novel deoxygenated N-acetyl glucosamine analogs, BNAG1 and BNAG2, have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells.[2]

Key Findings:

  • Both BNAG1 and BNAG2 were effective in reducing the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2]

  • BNAG1 was found to be more potent than the parent N-acetyl glucosamine (NAG) in reducing IL-6 levels.[2]

  • At specific concentrations, BNAG1 also significantly reduced the production of another key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[2]

Table 3: Effect of BNAG1 and BNAG2 on Pro-inflammatory Cytokine Production in LPS-activated RAW264.7 cells [2]

CompoundConcentrationInhibition of IL-6 Production (%)Inhibition of TNF-α Production (%)
BNAG1 0.01 mMSignificantSignificant
0.1 mMSignificantSignificant
BNAG2 0.01 mMSignificantNot Significant
0.1 mMSignificantNot Significant
NAG 0.01 mMSignificantNot Significant
0.1 mMSignificantNot Significant

Significance is reported as p < 0.05 compared to LPS-treated cells.

Experimental Protocols

Synthesis of Glucopyranosyl-Conjugated Benzyl Derivatives (General Procedure)[1]
  • Synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-d-glucose: This key intermediate is prepared from commercially available β-D-glucosamine hydrochloride. The 2-amino group is converted to an azido group via a reaction with imidazole-1-sulfonyl azide hydrochloride in a basic medium.

  • Synthesis of Propargyl-functionalized Benzyl Alcohols: The respective benzyl alcohol is alkylated with 3-bromopropyne in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran.

  • Click Reaction: The azide-functionalized glucose and the propargyl-functionalized benzyl alcohol are coupled via a copper(I)-catalyzed azide-alkyne cycloaddition (click reaction) to yield the final triazole-linked glycoconjugates.

Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: HCT-116 or 293T cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

HIV Replication Assay (p24 ELISA)[5]
  • Cell Culture and Infection: PHA-stimulated peripheral blood mononuclear cells (PBMCs) or PHA-blast cells are cultured in the presence or absence of BAGN (typically 2 mM). The cells are then infected with a known amount of HIV-1.

  • Sample Collection: Culture supernatants are collected at various time points post-infection.

  • p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the supernatants is quantified using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of p24 antigen is indicative of the level of viral replication. The fold increase in p24 production in BAGN-treated cultures compared to untreated cultures is calculated.

Anti-inflammatory Assay (Cytokine Measurement)[2]
  • Cell Culture and Stimulation: RAW264.7 macrophage cells are seeded in 24-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds (BNAG1, BNAG2, or NAG) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The culture supernatants are collected and centrifuged to remove cellular debris.

  • Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatants are measured using commercial ELISA kits according to the manufacturer's protocols.

  • Data Analysis: The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-only treated control.

Visualizations

Synthesis_Workflow Glucosamine β-D-Glucosamine HCl Azido_Glucose 1,3,4,6-tetra-O-acetyl- 2-azido-2-deoxy-d-glucose Glucosamine->Azido_Glucose Azidation Final_Product Glucopyranosyl-conjugated Benzyl Derivative Azido_Glucose->Final_Product Benzyl_Alcohol Substituted Benzyl Alcohol Propargyl_Benzyl Propargyl-functionalized Benzyl Alcohol Benzyl_Alcohol->Propargyl_Benzyl Alkylation Propargyl_Benzyl->Final_Product Click Chemistry

Caption: Synthetic workflow for glucopyranosyl-conjugated benzyl derivatives.

O_Glycosylation_Inhibition cluster_pathway O-Glycosylation Pathway cluster_inhibition Inhibition by BAGN GalNAc-Ser/Thr GalNAc-Ser/Thr (Initial O-glycan) GalT β1,3-Galactosyltransferase (GalT) GalNAc-Ser/Thr->GalT Substrate Elongated_O_glycan Elongated O-glycan GalT->Elongated_O_glycan Product BAGN BAGN BAGN->GalT Competitive Inhibition

Caption: Mechanism of O-glycosylation inhibition by BAGN.

Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage (RAW264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines BNAG BNAG1 / BNAG2 BNAG->NFkB Inhibition

References

A Comparative Guide to the Kinetic Studies of Glycosylation Reactions Involving Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetics of glycosylation reactions involving Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its alternatives. A comprehensive understanding of these reaction kinetics is essential for the rational design and efficient synthesis of complex carbohydrates, which are pivotal in drug development and various biomedical applications. This document summarizes key findings from published literature, presenting comparative data on reaction performance, detailed experimental protocols for kinetic analysis, and visual representations of reaction pathways and workflows.

Comparison of Glycosylation Donor Performance

The efficiency and stereochemical outcome of glycosylation reactions are highly dependent on the nature of the glycosyl donor, the promoter used for its activation, and the reaction conditions. While explicit comparative kinetic data in the form of rate constants is not always readily available in single publications, a comparison of reaction times and yields under various conditions provides valuable insight into the relative kinetics.

Below is a summary of performance for different glycosyl donors, including derivatives of the core structure of interest, based on experimental data from various studies.

Glycosyl Donor ClassLeaving GroupPromoter/ActivatorTypical Reaction TimeTypical YieldStereoselectivity (α:β)Reference
Trichloroacetimidate-OC(NH)CCl₃TMSOTf (catalytic)0.5 - 2 hoursGood to ExcellentHighly variable, influenced by solvent and temperature
Thioglycoside-SEt / -SPhNIS / TfOH1 - 5 hoursGoodGenerally good, influenced by neighboring groups
Glycosyl Halide-Br / -ClAgOTf / Hg(CN)₂2 - 12 hoursModerate to GoodVariable, often requires specific conditions for high selectivity
Glycosyl Phosphate-OPO(OPh)₂TMSOTf1 - 4 hoursGoodCan be tuned with catalyst and conditions

Experimental Protocols for Kinetic Analysis

The study of glycosylation reaction kinetics is crucial for understanding reaction mechanisms and optimizing conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of these reactions.

General Protocol for Real-Time NMR Kinetic Monitoring

This protocol outlines a general procedure for monitoring the progress of a glycosylation reaction in real-time.

  • Sample Preparation:

    • Dissolve the glycosyl donor, glycosyl acceptor, and an internal standard (e.g., hexamethyldisiloxane) in a deuterated solvent in an NMR tube.

    • Cool the solution to the desired reaction temperature in the NMR spectrometer.

  • Initiation of Reaction:

    • Acquire an initial ¹H NMR spectrum (t=0) before the addition of the promoter.

    • Inject the promoter solution into the NMR tube and start the timer immediately.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • The progress of the reaction can be monitored by observing the disappearance of the signals corresponding to the starting materials and the appearance of signals for the product and by-products.

  • Data Analysis:

    • Integrate the characteristic signals of the starting materials and products in each spectrum.

    • Normalize the integrals using the internal standard to account for any variations in concentration.

    • Plot the concentration of reactants and/or products as a function of time to determine the reaction rate and order.

    • From this data, kinetic parameters such as rate constants can be calculated.

Visualizing Glycosylation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in glycosylation reactions.

G cluster_0 Generalized Glycosylation Reaction Glycosyl Donor Glycosyl Donor Activated Donor Activated Donor Glycosyl Donor->Activated Donor Activation Glycosyl Acceptor Glycosyl Acceptor Glycosidic Product Glycosidic Product Glycosyl Acceptor->Glycosidic Product Promoter Promoter Promoter->Activated Donor Activated Donor->Glycosidic Product Nucleophilic Attack Byproduct Byproduct Glycosidic Product->Byproduct

Caption: Generalized pathway for a glycosylation reaction.

G cluster_1 NMR-Based Kinetic Study Workflow Prepare Sample Prepare Sample (Donor, Acceptor, Standard) Acquire t=0 Spectrum Acquire t=0 Spectrum Prepare Sample->Acquire t=0 Spectrum Initiate Reaction Initiate Reaction (Add Promoter) Acquire t=0 Spectrum->Initiate Reaction Acquire Time-course Data Acquire Time-course Data Initiate Reaction->Acquire Time-course Data Process & Analyze Spectra Process & Analyze Spectra Acquire Time-course Data->Process & Analyze Spectra Determine Kinetic Parameters Determine Kinetic Parameters (Rate constants, etc.) Process & Analyze Spectra->Determine Kinetic Parameters

Caption: Workflow for a typical NMR-based kinetic study.

G cluster_2 Competing Sₙ1 and Sₙ2-like Pathways Activated Donor Activated Donor Oxocarbenium Ion Oxocarbenium Ion (Sₙ1 intermediate) Activated Donor->Oxocarbenium Ion Sₙ1-like Concerted Transition State Concerted Transition State (Sₙ2-like) Activated Donor->Concerted Transition State Sₙ2-like alpha-Glycoside alpha-Glycoside Oxocarbenium Ion->alpha-Glycoside beta-Glycoside beta-Glycoside Oxocarbenium Ion->beta-Glycoside Concerted Transition State->beta-Glycoside Inversion

Caption: Competing Sₙ1 and Sₙ2-like pathways in glycosylation.

Conclusion

The kinetic landscape of glycosylation reactions involving this compound and related donors is complex and highly sensitive to the choice of glycosyl donor, promoter, and reaction conditions. While direct comparative kinetic data in the form of rate constants remains a subject for further systematic investigation, the analysis of reaction times and yields provides a valuable framework for selecting appropriate synthetic strategies. The use of real-

A Comparative Guide to the Structural Elucidation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of oligosaccharides is paramount in understanding their biological functions and in the development of novel therapeutics. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (benzyl α-GlcNAc) containing oligosaccharides.

Introduction to Analytical Techniques

The determination of the three-dimensional structure of oligosaccharides presents a significant analytical challenge due to their inherent flexibility and the presence of numerous stereoisomers. X-ray crystallography provides a high-resolution snapshot of the molecule in its crystalline state, offering precise atomic coordinates. However, obtaining suitable crystals of oligosaccharides can be a formidable task. NMR spectroscopy offers detailed information about the connectivity and conformation of the molecule in solution, which is often more biologically relevant. Mass spectrometry is a powerful tool for determining the molecular weight, sequence, and branching patterns of oligosaccharides with high sensitivity.

Comparison of Performance

The choice of analytical technique depends on the specific information required, the amount of sample available, and its physical properties. Below is a comparative summary of these techniques for the analysis of benzyl α-GlcNAc containing oligosaccharides.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (Crystal)SolutionGas Phase (ions)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, anomeric configuration, glycosidic linkages, 3D conformation in solution, dynamicsMolecular weight, monosaccharide composition, sequence, branching, linkage position (with MS/MS)
Resolution Atomic (<1 Å)Atomic to residue levelMolecular to fragment level
Sample Amount Milligrams (for crystallization)MilligramsPicomoles to femtomoles
Key Advantage Unambiguous 3D structureProvides data on solution-state conformation and dynamicsHigh sensitivity and tolerance for mixtures
Key Limitation Requires well-ordered single crystals, which can be difficult to obtain for oligosaccharides.[1]Complex spectra for larger oligosaccharides, lower resolution than crystallographyDoes not directly provide 3D structure or anomeric configuration.[2]

Quantitative Data Comparison

While a crystal structure for this compound was not found in the public domain, the crystallographic data for the closely related and structurally representative N-acetyl-α-D-glucosamine provides a valuable benchmark for comparison.[2][3]

Table 1: X-ray Crystallography Data for N-acetyl-α-D-glucosamine [2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 11.25 Å, b = 4.82 Å, c = 9.72 Å, β = 113.7°
Resolution Not explicitly stated, but sufficient for atomic coordinates
Key Conformation Glucopyranose ring in the chair form

Table 2: Representative NMR Data for a Benzyl α-GlcNAc Derivative

Data is illustrative and can vary based on the specific oligosaccharide structure and solvent.

ProtonChemical Shift (ppm)
H-1 (anomeric)~4.9
Benzyl CH₂~4.5, 4.7 (diastereotopic)
Aromatic (Phenyl)~7.3
N-Acetyl CH₃~2.0

Table 3: Representative Mass Spectrometry Data for a Benzyl α-GlcNAc Containing Disaccharide

Ionm/z (calculated)
[M+Na]⁺Varies with oligosaccharide
Key Fragment Ions (from MS/MS)Y- and B-ions revealing sequence

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate interpretation of results.

X-ray Crystallography Protocol (for a related monosaccharide)
  • Crystallization: Dissolve the purified compound (e.g., N-acetyl-α-D-glucosamine) in a suitable solvent (e.g., aqueous ethanol). Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals.

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of X-rays (typically from a synchrotron source for higher resolution). Rotate the crystal and collect diffraction patterns at various orientations.

  • Data Processing: Integrate the diffraction intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement: Use direct methods or Patterson superposition to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density and refine the atomic coordinates and thermal parameters.[2]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 1-5 mg of the purified benzyl α-GlcNAc containing oligosaccharide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify key resonances such as the anomeric protons, benzyl protons, and N-acetyl protons.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each sugar residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single monosaccharide unit).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages and the position of the benzyl group.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing information on the 3D conformation and stereochemistry of the glycosidic linkages.

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and determine the oligosaccharide sequence, linkage positions, and conformation.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the purified oligosaccharide in a suitable solvent (e.g., water/acetonitrile).

  • Ionization: Use either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) to generate gas-phase ions of the oligosaccharide.[2]

  • MS Analysis: Acquire a full mass spectrum to determine the molecular weight of the oligosaccharide and identify different species in a mixture.

  • Tandem MS (MS/MS): Select the parent ion of interest and subject it to fragmentation using Collision-Induced Dissociation (CID) or other fragmentation techniques.

  • Data Analysis: Analyze the fragmentation pattern to deduce the monosaccharide sequence and branching pattern. The presence of characteristic Y- and B-ions helps in sequencing the oligosaccharide chain.[2]

Visualization of Workflows and Pathways

To further clarify the experimental processes and their logical connections, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Purified Benzyl α-GlcNAc Oligosaccharide Crystallization Crystallization Sample->Crystallization NMR_Acquisition 1D & 2D NMR Acquisition Sample->NMR_Acquisition Ionization Ionization Sample->Ionization Data_Collection Data_Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Data Final_Structure_Xray Final_Structure_Xray Structure_Solution->Final_Structure_Xray 3D Atomic Model Spectral_Analysis Spectral_Analysis NMR_Acquisition->Spectral_Analysis NMR Spectra Final_Structure_NMR Final_Structure_NMR Spectral_Analysis->Final_Structure_NMR Connectivity & Conformation MS_Analysis MS_Analysis Ionization->MS_Analysis Gas-phase Ions MSMS_Fragmentation MSMS_Fragmentation MS_Analysis->MSMS_Fragmentation Parent Ion MS_Data_Analysis MS_Data_Analysis MSMS_Fragmentation->MS_Data_Analysis Fragment Ions Final_Structure_MS Final_Structure_MS MS_Data_Analysis->Final_Structure_MS Sequence & Branching

Caption: Experimental workflows for the structural elucidation of oligosaccharides.

glycosylation_pathway cluster_synthesis O-Glycosylation Initiation cluster_elongation Core 1 Elongation cluster_inhibition Inhibition by Benzyl-α-GalNAc UDP_GalNAc UDP-GalNAc GalNAc_T ppGalNAc-T UDP_GalNAc->GalNAc_T Ser_Thr Serine/Threonine on Protein Ser_Thr->GalNAc_T Tn_Antigen Tn Antigen (GalNAc-Ser/Thr) GalNAc_T->Tn_Antigen Core1_Synthase Core 1 β3-Gal-T Tn_Antigen->Core1_Synthase UDP_Gal UDP-Galactose UDP_Gal->Core1_Synthase T_Antigen T Antigen (Gal-β1,3-GalNAc-Ser/Thr) Core1_Synthase->T_Antigen Benzyl_GalNAc Benzyl-α-GalNAc Benzyl_GalNAc->Inhibition Inhibition->GalNAc_T Competes with Ser/Thr acceptor

Caption: Simplified pathway of mucin-type O-glycosylation and its inhibition.

Conclusion

The structural elucidation of this compound containing oligosaccharides requires a multi-faceted approach. X-ray crystallography, when successful, provides the most definitive three-dimensional structure. However, due to the challenges in crystallizing oligosaccharides, NMR spectroscopy and mass spectrometry are indispensable and often more practical alternatives. NMR excels at defining the solution-state conformation and linkage details, while mass spectrometry offers unparalleled sensitivity for determining sequence and branching. For a comprehensive understanding, an integrated approach utilizing at least two of these powerful techniques is highly recommended.

References

Comparative analysis of different protecting groups for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of carbohydrate chemistry, the strategic selection of protecting groups is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. For the versatile building block, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, the choice of protecting groups for its hydroxyl moieties dictates the efficiency of subsequent glycosylation reactions, influencing both yield and stereoselectivity. This guide provides a comparative analysis of commonly employed protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of Key Protecting Groups

The selection of a suitable protecting group is a critical consideration in the multi-step synthesis of carbohydrate-based therapeutics and research tools. The stability of the protecting group, the ease of its introduction and removal, and its influence on the reactivity of the glycosyl donor are all crucial factors. Below is a summary of the performance of four widely used protecting groups for the hydroxyl groups of glucosamine derivatives.

Protecting GroupIntroduction Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Key Characteristics & Impact on Glycosylation
Benzyl (Bn) Benzyl bromide, NaH, DMF>90H₂, Pd/C, EtOAc/EtOH>95Robust and stable to a wide range of reaction conditions. Non-participating at C-2, generally favoring the formation of α-glycosides.[1][2][3]
Acetyl (Ac) Acetic anhydride, pyridine~95NaOMe, MeOH>95Participating group at C-2, leading to the formation of 1,2-trans-glycosides (β-anomers for glucose) with high selectivity through an acyl oxonium ion intermediate.[1][4]
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole, DMFHighTBAF, THF>95Offers a spectrum of labilities depending on the steric bulk. Can be selectively removed under mild conditions, making it suitable for orthogonal protection strategies.[2][5]
Benzylidene Acetal Benzaldehyde dimethyl acetal, CSA, CH₃CN~8080% aqueous acetic acid, heatHighConcurrently protects the C-4 and C-6 hydroxyl groups, introducing conformational rigidity. Its removal unmasks two hydroxyl groups for further functionalization.[6][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide methodologies for the introduction and removal of key protecting groups on this compound.

Protocol 1: Per-O-Benzylation

Introduction of Benzyl Groups:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under an argon atmosphere at 0°C, add a solution of this compound (e.g., 7.8 g, 25 mmol) in anhydrous DMF (50 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (17.8 mL, 150 mmol).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside.[2]

Deprotection of Benzyl Groups:

  • Dissolve the per-O-benzylated compound in a mixture of ethyl acetate and ethanol.

  • Add Palladium on activated carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the deprotected product.[2]

Protocol 2: 4,6-O-Benzylidene Acetal Protection

Introduction of the Benzylidene Acetal:

  • Dissolve this compound (5.95 mmol) in anhydrous acetonitrile (60 mL).

  • Add benzaldehyde dimethyl acetal (10.6 mmol) and a catalytic amount of camphorsulfonic acid (0.267 mmol).

  • Stir the resulting mixture for 2 hours at room temperature.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside.[9]

Deprotection of the Benzylidene Acetal:

  • Dissolve the benzylidene-protected compound in 80% aqueous acetic acid.

  • Heat the solution at 80°C for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.

  • The crude product can be purified by crystallization or column chromatography.[7]

Strategic Selection of Protecting Groups

The choice of a protecting group strategy is dictated by the desired synthetic outcome. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are crucial for the synthesis of complex, branched oligosaccharides.[10][11] The interplay between protecting groups and their influence on the stereochemical outcome of glycosylation is a key consideration.

Protecting_Group_Selection Logical Flow for Protecting Group Selection cluster_stereochem cluster_orthogonal start Define Synthetic Goal target_stereochem Desired Stereochemistry of Glycosidic Bond? start->target_stereochem orthogonal_needed Need for Orthogonal Deprotection? target_stereochem->orthogonal_needed beta_linkage 1,2-trans (β-linkage) target_stereochem->beta_linkage β alpha_linkage 1,2-cis (α-linkage) target_stereochem->alpha_linkage α yes_ortho Yes orthogonal_needed->yes_ortho Yes no_ortho No orthogonal_needed->no_ortho No protecting_group Select Protecting Group(s) synthesis Perform Glycosylation and Deprotection protecting_group->synthesis beta_linkage->orthogonal_needed Use Participating Group (e.g., Acetyl) alpha_linkage->orthogonal_needed Use Non-Participating Group (e.g., Benzyl) yes_ortho->protecting_group Choose combination (e.g., Benzyl, Silyl, Benzylidene) no_ortho->protecting_group Choose robust group (e.g., per-O-benzylation)

Caption: A diagram illustrating the decision-making process for selecting protecting groups.

Experimental Workflow

A typical synthetic sequence involving the protection of this compound, followed by glycosylation and subsequent deprotection to yield the final product, is outlined below. This workflow highlights the critical stages where the choice of protecting groups plays a pivotal role.

Experimental_Workflow General Experimental Workflow start Benzyl 2-acetamido-2-deoxy- alpha-D-glucopyranoside protection Protection of Hydroxyl Groups (e.g., Benzylation, Silylation, Acetal Formation) start->protection activation Activation of Anomeric Center (e.g., formation of trichloroacetimidate) protection->activation glycosylation Glycosylation with Acceptor Alcohol activation->glycosylation deprotection Deprotection of Protecting Groups (e.g., Hydrogenolysis, Fluoride treatment) glycosylation->deprotection product Final Glycoconjugate deprotection->product

Caption: A generalized workflow for the synthesis of glycoconjugates.

References

A Comparative Guide to the Validation of Synthetic Routes to Complex Oligosaccharides Using Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex oligosaccharides is a cornerstone of glycobiology and drug development, enabling the exploration of their diverse biological roles and the creation of novel therapeutics. The validation of synthetic routes is critical to ensure the efficiency, reproducibility, and scalability of these intricate processes. This guide provides a comparative analysis of synthetic strategies for complex oligosaccharides, with a focus on the versatile starting material, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. We will explore its performance in glycosylation reactions and compare it with alternative glycosyl donors, supported by experimental data and detailed protocols.

The Central Role of Glycosylation in Oligosaccharide Synthesis

The construction of oligosaccharides relies on the sequential formation of glycosidic bonds, a process known as glycosylation. This reaction involves a glycosyl donor, which contains a leaving group at the anomeric center, and a glycosyl acceptor, which has a free hydroxyl group. The choice of glycosyl donor, acceptor, and reaction conditions is paramount in determining the yield and stereoselectivity of the desired oligosaccharide.[1][2]

This compound as a Key Building Block

This compound is a widely used building block in the synthesis of complex oligosaccharides. The benzyl group at the anomeric position serves as a stable protecting group that can be readily removed by catalytic hydrogenation. The acetamido group at the C-2 position influences the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation.

Comparative Performance of Glycosyl Donors

The efficiency of oligosaccharide synthesis is heavily dependent on the choice of the glycosyl donor. While derivatives of this compound are effective, several other classes of glycosyl donors are commonly employed, each with its own set of advantages and disadvantages.

Glycosyl Donor ClassTypical YieldsStereoselectivityStabilityPromoter/ActivatorKey Advantages & Disadvantages
Glycosyl Halides (e.g., Bromides, Chlorides) Good to HighGood with neighboring group participationLow (often prepared in situ)Heavy metal salts (e.g., AgOTf, Ag₂CO₃)High reactivity but can be unstable and require stoichiometric, often toxic, promoters.[1]
Thioglycosides HighGood to ExcellentHighNIS/TfOH, DMTSTStable and can be "armed" or "disarmed" to control reactivity in one-pot strategies.
Glycosyl Trichloroacetimidates Very HighGood to ExcellentModerateCatalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂)Highly reactive, often leading to high yields, but can be moisture-sensitive.
Glycosyl Phosphates Good to HighGoodHighLewis acids (e.g., TMSOTf)Stable and versatile donors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of complex oligosaccharides. Below are representative protocols for key steps in a typical synthetic route.

Protocol 1: Koenigs-Knorr Glycosylation using a Glycosyl Bromide Donor

This protocol describes a classic method for glycosidic bond formation.

Materials:

  • Glycosyl acceptor (e.g., a partially protected monosaccharide) (1.0 eq)

  • Glycosyl bromide donor (e.g., a derivative of this compound) (1.2 eq)

  • Silver trifluoromethanesulfonate (AgOTf) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

Procedure:

  • To a solution of the glycosyl acceptor and 4 Å molecular sieves in anhydrous DCM, add the glycosyl bromide donor.

  • Cool the mixture to -40 °C under an inert atmosphere (e.g., Argon).

  • Add AgOTf to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through Celite and wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of Benzyl Groups

This protocol outlines the removal of benzyl ether protecting groups.

Materials:

  • Benzylated oligosaccharide

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or a mixture of MeOH and ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzylated oligosaccharide in the chosen solvent.

  • Add a catalytic amount of Pd/C to the solution.

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected oligosaccharide.

Protocol 3: Purification and Characterization of the Final Oligosaccharide

This protocol details the final purification and analytical validation.

Purification:

  • Size-Exclusion Chromatography (SEC): For separating oligosaccharides based on their hydrodynamic volume. Sephadex G-10 or G-25 are commonly used for desalting and purification of smaller oligosaccharides.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can be used for high-resolution purification. For charged oligosaccharides, ion-exchange chromatography is employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure, including the stereochemistry of the glycosidic linkages and the positions of substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the synthesized oligosaccharide.

Visualizing the Synthetic Validation Workflow

The following diagram illustrates a typical workflow for the validation of a synthetic route to a complex oligosaccharide.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Validation A Monosaccharide Building Block (e.g., this compound) B Protecting Group Manipulations A->B Step 1 C Glycosylation Reaction B->C Step 2 D Deprotection C->D Step 3 E Purification (Chromatography) D->E Step 4 F NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) E->F Step 5 G Mass Spectrometry (ESI-MS, MALDI-TOF) E->G Step 5 H Comparison with Authentic Standard or Literature Data F->H Step 6 G->H Step 6

Caption: A generalized workflow for the synthesis and validation of a complex oligosaccharide.

Conclusion

The validation of synthetic routes to complex oligosaccharides is a multifaceted process that requires careful planning and execution. This compound remains a valuable and versatile starting material in this endeavor. However, a thorough understanding of alternative glycosyl donors and synthetic strategies is crucial for optimizing yields, controlling stereoselectivity, and ultimately achieving the efficient synthesis of biologically important glycans. The combination of robust synthetic protocols and comprehensive analytical characterization is essential for the successful validation of these complex synthetic routes, paving the way for advancements in glycobiology and the development of novel carbohydrate-based therapeutics.

References

Benchmarking Glycosylation Efficiency: A Comparative Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and Novel Glycosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex carbohydrates, a critical component of many therapeutic agents, the choice of glycosyl donor profoundly impacts reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of the performance of the conventional donor, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, against a selection of novel glycosyl donors. The data presented is compiled from published experimental findings to aid researchers in selecting the optimal donor for their specific synthetic needs.

Overview of Compared Glycosyl Donors

The efficiency of glycosylation reactions involving 2-acetamido-2-deoxy-glucopyranosyl (GlcNAc) moieties is often hampered by the formation of a stable oxazoline byproduct, which can significantly reduce the yield of the desired glycoside. To address this challenge, various novel glycosyl donors have been developed with modified leaving groups and protecting group strategies. This guide focuses on the comparative performance of the following donors:

  • Benchmark Donor: this compound

  • Novel Donor 1: 2-azido-2-deoxyglucosyl Donors

  • Novel Donor 2: Glycosyl N-phenyltrifluoroacetimidates (PTFAI)

  • Novel Donor 3: S-benzoxazolyl (SBox) Glycosides

Quantitative Performance Comparison

The following tables summarize the reported yields and stereoselectivities for glycosylation reactions using the benchmark and novel glycosyl donors with various acceptors. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the specific reaction conditions are provided for each dataset.

Table 1: Glycosylation with Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (as a representative benchmark)

Glycosyl AcceptorPromoter/CatalystSolventYield (%)α:β RatioReference
2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromideMercuric cyanideNot SpecifiedHigh (not quantified)Not Specified

Note: Quantitative yield and stereoselectivity data for this compound as a glycosyl donor is sparse in the reviewed literature, as it is frequently utilized as a starting material or acceptor. The data for a similar galactopyranoside derivative is presented as a proxy.

Table 2: Glycosylation with 2-azido-2-deoxyglucosyl Donors

Glycosyl Donor Leaving GroupGlycosyl AcceptorPromoter/CatalystSolventYield (%)α:β RatioReference
1-NaphthoateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside(PhO)3PAuCl/AgNTf2, HNTf2PhCF37519:1
1-NaphthoateCholesterol(PhO)3PAuCl/AgNTf2, HNTf2PhCF385>30:1
ThiotolylMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHCH2Cl2851:1.5
TrichloroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTf, PhSEtCH2Cl2High (not quantified)Excellent α

Table 3: Glycosylation with Glycosyl N-phenyltrifluoroacetimidates (PTFAI)

Glycosyl Donor Protecting GroupsGlycosyl AcceptorPromoter/CatalystSolventYield (%)α:β RatioReference
Per-O-benzyl (GalN3)Fmoc-Ser-OAllylTMSOTfCH2Cl295>20:1
Per-O-benzyl (Man)Mannosyl PVBTMSOTfNot Specified87α-selective
Per-O-acetyl (Fructofuranosyl)Not specifiedNot specifiedNot specifiedGoodGood α

Table 4: Glycosylation with S-benzoxazolyl (SBox) Glycosides

Glycosyl Donor Protecting GroupsGlycosyl AcceptorPromoter/CatalystSolventYield (%)α:β RatioReference
Per-O-benzylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideCu(OTf)2Not Specified99Not specified
2-O-benzoyl, 3,4,6-tri-O-acetylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideMeOTfNot Specified98Complete β
Per-O-benzoyl (Sialyl)Thioethyl galactosideBi(OTf)3CH2Cl2/THF6620:1

Experimental Protocols

Detailed methodologies for the key glycosylation reactions are provided below. These protocols are based on established literature procedures and serve as a guide for reproducing the benchmark experiments.

General Protocol for Glycosylation with Thioglycoside Donors

This protocol is a generalized procedure for the activation of thioglycoside donors using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).

Materials:

  • Glycosyl donor (thioglycoside)

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (CH2Cl2)

  • Activated molecular sieves (4 Å)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Sodium thiosulfate solution

Procedure:

  • A mixture of the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and freshly activated powdered molecular sieves (4 Å) in anhydrous CH2Cl2 is stirred under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

  • The mixture is cooled to the desired temperature (e.g., -40 °C).

  • NIS (1.2 equiv.) is added, and the mixture is stirred for a further 5 minutes.

  • A solution of TfOH (0.1 equiv.) in anhydrous CH2Cl2 is added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through Celite®, and the filtrate is washed with a 10% aqueous solution of sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol for Gold-Catalyzed Glycosylation of 2-azido-2-deoxyglucosyl Donors

This protocol describes a gold-catalyzed SN2 glycosylation for the stereoselective synthesis of 2-azido-2-deoxyglycosides.

Materials:

  • 2-azido-2-deoxyglucosyl donor with a 1-naphthoate leaving group

  • Glycosyl acceptor

  • (PhO)3PAuCl

  • Silver triflimide (AgNTf2)

  • Triflimide (HNTf2)

  • Anhydrous trifluorotoluene (PhCF3)

  • Drierite™

Procedure:

  • To a flame-dried reaction tube containing Drierite™ are added the glycosyl donor (1.0 equiv.), glycosyl acceptor (2.0 equiv.), and anhydrous PhCF3 under an argon atmosphere.

  • The mixture is cooled to -20 °C.

  • A freshly prepared solution of the gold catalyst, generated by mixing (PhO)3PAuCl (0.1 equiv.) and AgNTf2 (0.1 equiv.) in PhCF3, is added to the reaction mixture.

  • A solution of HNTf2 (0.2 equiv.) in PhCF3 is then added.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a few drops of triethylamine.

  • The mixture is directly loaded onto a silica gel column for purification.

Protocol for Glycosylation with N-phenyltrifluoroacetimidate (PTFAI) Donors

This protocol outlines a general procedure for the activation of PTFAI donors using a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Materials:

  • Glycosyl N-phenyltrifluoroacetimidate donor

  • Glycosyl acceptor

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (CH2Cl2)

  • Activated molecular sieves (4 Å)

Procedure:

  • A mixture of the PTFAI donor (1.2 equiv.), acceptor (1.0 equiv.), and activated molecular sieves (4 Å) in anhydrous CH2Cl2 is stirred at room temperature under an argon atmosphere for 30 minutes.

  • The mixture is cooled to 0 °C.

  • A solution of TMSOTf (catalytic amount, e.g., 0.1 equiv.) in anhydrous CH2Cl2 is added dropwise.

  • The reaction is stirred at 0 °C to room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with solid sodium bicarbonate.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography.

Visualizing the Glycosylation Landscape

The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared glycosyl donors and a generalized experimental workflow for a glycosylation reaction.

Glycosyl_Donors cluster_Benchmark Benchmark Donor cluster_Novel Novel Glycosyl Donors Benchmark Benzyl 2-acetamido-2-deoxy- α-D-glucopyranoside Azido 2-azido-2-deoxyglucosyl Donor PTFAI Glycosyl N-phenyltrifluoroacetimidate (PTFAI) SBox S-benzoxazolyl (SBox) Glycoside

Caption: Chemical structures of the benchmark and novel glycosyl donors.

Glycosylation_Workflow Start Start Mixing Mix Glycosyl Donor, Acceptor & Molecular Sieves Start->Mixing Cooling Cool to Reaction Temperature Mixing->Cooling Activation Add Promoter/ Catalyst Cooling->Activation Reaction Monitor Reaction (TLC) Activation->Reaction Quenching Quench Reaction Reaction->Quenching Upon Completion Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Glycoside Purification->Product

Caption: Generalized experimental workflow for a chemical glycosylation reaction.

Conclusion

The selection of a glycosyl donor is a critical parameter in the synthesis of complex glycans. While this compound remains a fundamental building block, the development of novel donors offers significant advantages in terms of yield and stereoselectivity, particularly in challenging glycosylation reactions.

  • 2-azido-2-deoxyglucosyl donors provide a non-participating group at the C-2 position, which can favor the formation of 1,2-cis-glycosidic linkages, a challenging stereochemical outcome to achieve with traditional N-acetylated donors. The use of gold catalysis with these donors has shown excellent yields and high α-selectivity.

  • Glycosyl N-phenyltrifluoroacetimidates (PTFAI) are highly reactive donors that can be activated under mild catalytic conditions. They have demonstrated broad substrate scope and have been successfully employed in the synthesis of complex oligosaccharides, often providing high yields and good stereoselectivity.

  • S-benzoxazolyl (SBox) glycosides are versatile donors that can be activated under various conditions, offering orthogonality to other glycosylation methods. They have shown excellent stability and can provide high yields and stereoselectivity, with the stereochemical outcome often influenced by the protecting groups on the sugar backbone.

Researchers and drug development professionals are encouraged to consider these novel glycosyl donors to overcome the limitations associated with traditional GlcNAc donors, thereby improving the efficiency and outcome of their glycosynthesis endeavors. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the design and execution of glycosylation strategies.

Safety Operating Guide

Proper Disposal of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a compound often used in glycobiology and related research fields. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.

While some derivatives of this compound are not classified as dangerous substances under the Globally Harmonized System (GHS)[1], it is crucial to treat all chemical waste with caution. The toxicological properties of many specialized chemicals, including this compound, have not been fully investigated[2]. Therefore, a conservative approach to disposal is recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as a chemical waste and engage a licensed professional waste disposal service[3]. Do not discharge this chemical down the drain or into the regular trash.

1. Waste Identification and Segregation:

  • Treat all surplus and non-recyclable solutions of this compound as hazardous waste.

  • Segregate this waste from other waste streams, such as sharps, biological waste, and radioactive waste.

  • It is best practice to collect halogenated and non-halogenated solvent wastes separately[4].

2. Waste Collection and Containerization:

  • Use a designated, properly labeled, and sealable container for waste collection. The container must be compatible with the chemical.

  • The label should clearly identify the contents as "Hazardous Waste" and list the chemical name: "this compound."

  • Keep the waste container securely closed except when adding waste[4][5].

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].

  • The SAA should be at or near the point of waste generation and away from general laboratory traffic[6].

  • Ensure that incompatible wastes are not stored together. For example, store acids and bases separately[5].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[3].

  • Follow all institutional procedures for waste manifest and pickup scheduling.

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a separate, clearly labeled container and disposed of as chemical waste[3].

  • Empty containers that held the chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4][7]. After proper rinsing, and with labels defaced, the container may be disposed of as regular trash, but always check with your institution's EHS guidelines first[7].

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[6]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[6]
pH for Drain Disposal (Not for this chemical) Between 5.5 and 10.5 for approved substances[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Preparation & Identification cluster_1 Step 2: Collection & Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Wear Appropriate PPE B Identify Waste as This compound A->B C Use Designated, Labeled Waste Container B->C D Segregate from Other Waste Streams C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Contact EHS or Licensed Disposal Service F->G H Follow Institutional Pickup Procedures G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Based on the available data for analogous compounds, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside should be handled as a potential irritant, particularly to the eyes, skin, and respiratory system. Prudent laboratory practices are therefore essential.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure during the handling of this compound in both its solid and solution forms.

Protection Type Solid Form Solution Form Rationale
Eye Protection Safety glasses with side shields or safety goggles.Chemical splash goggles. A face shield is recommended when handling larger quantities.Protects eyes from airborne powder particles and splashes of the solution, which may cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Nitrile or neoprene gloves.Prevents skin contact, which may cause irritation. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection A fully buttoned laboratory coat.A fully buttoned, chemical-resistant laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved N95 dust mask is recommended, especially when handling larger quantities or if dust generation is likely.Work in a chemical fume hood.Minimizes the inhalation of airborne particles that may cause respiratory tract irritation. A fume hood is essential when working with solutions to avoid inhaling any potential vapors or aerosols.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of experimental work.

Engineering Controls:

  • Ventilation: All handling of the solid compound that may generate dust, and all work with its solutions, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Operational Practices:

  • Preparation: Before beginning work, ensure the workspace is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations of the solid powder within a chemical fume hood or a designated containment area to minimize the dispersion of dust.

    • Use a spatula for transfers. Avoid scooping actions that could create airborne dust.

  • Dissolving:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • If the solvent is volatile, ensure this is done in a chemical fume hood.

  • General Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Unused solid compound and materials contaminated with the powder (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled container for non-hazardous or hazardous chemical waste, in accordance with institutional and local regulations. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can typically be disposed of in the regular trash. The rinsate should be collected as chemical waste.

Disposal Procedure:

  • All chemical waste must be disposed of through the institution's designated hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

prep Preparation - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing & Transfer - Handle solid in fume hood - Use spatula to minimize dust prep->weigh Proceed to handling dissolve Solution Preparation - Slowly add solid to solvent - Work in fume hood weigh->dissolve If making solution experiment Experimental Use - Maintain PPE - Follow safe handling practices weigh->experiment If using solid directly dissolve->experiment decon Decontamination - Clean workspace and equipment experiment->decon Post-experiment liquid_waste Liquid Waste Disposal - Collect in labeled, sealed container experiment->liquid_waste Waste solutions solid_waste Solid Waste Disposal - Collect in labeled, sealed container decon->solid_waste Contaminated solids final_disposal Final Disposal - Through institutional hazardous waste program solid_waste->final_disposal liquid_waste->final_disposal

A stepwise workflow for the safe handling and disposal of the compound.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.